Technical Documentation Center

Di-tert-butyl (1-chloroethyl) phosphate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Di-tert-butyl (1-chloroethyl) phosphate

Core Science & Biosynthesis

Foundational

Engineering Enhanced Bioavailability: A Technical Guide to Di-tert-butyl (1-chloroethyl) phosphate in Prodrug Design

As a Senior Application Scientist in drug development, I frequently encounter highly potent Active Pharmaceutical Ingredients (APIs) that fail in preclinical stages due to poor aqueous solubility and limited oral bioavai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter highly potent Active Pharmaceutical Ingredients (APIs) that fail in preclinical stages due to poor aqueous solubility and limited oral bioavailability. To overcome these pharmacokinetic barriers, we utilize targeted prodrug strategies. One of the most robust reagents in our arsenal for this purpose is Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2).

This whitepaper provides an in-depth, mechanistic guide to the synthesis, application, and causality behind using this specific reagent to engineer 1-(phosphonooxy)ethyl prodrugs.

Chemical Identity & Structural Analytics

Before deploying any reagent, it is critical to understand its structural parameters. Di-tert-butyl (1-chloroethyl) phosphate acts as an electrophilic alkylating agent, designed to attach a protected phosphate group to a nucleophilic heteroatom (typically an amine or amide nitrogen) on the parent API.

  • Chemical Formula: C10H22ClO4P

  • Molecular Weight: 272.71 g/mol

  • SMILES: O=P(OC(C)(C)C)(OC(C)(C)C)OC(Cl)C

  • Structural Causality: The two tert-butyl groups are not arbitrary. They provide immense steric shielding to the delicate phosphate core, preventing premature hydrolysis during the highly basic conditions of API conjugation. Furthermore, they are highly acid-labile, allowing for clean, global deprotection using mild acids (like Trifluoroacetic acid) without cleaving the newly formed API-linker bond .

Mechanistic Rationale: The Acetaldehyde-Releasing System

Historically, chloromethyl phosphate reagents were used to create phosphonooxymethyl prodrugs (e.g., fosphenytoin). However, upon enzymatic cleavage in vivo, these prodrugs release formaldehyde—a toxic byproduct.

By utilizing the 1-chloroethyl variant, we shift the degradation pathway. When the resulting 1-(phosphonooxy)ethyl prodrug is administered, it undergoes hydrolysis by endogenous alkaline phosphatases. The resulting hemiaminal intermediate is highly unstable and spontaneously decomposes. Because of the extra methyl group on the linker, the decomposition releases acetaldehyde instead of formaldehyde, significantly improving the safety profile of the drug .

Bioconversion A 1-(Phosphonooxy)ethyl Prodrug [API-N-CH(CH3)-O-P(O)(OH)2] B Alkaline Phosphatase (Enzymatic Cleavage) A->B Hydrolysis C Hemiaminal Intermediate [API-N-CH(CH3)-OH] B->C D Spontaneous Decomposition (Elimination) C->D Rapid Shift E Active Parent Drug [API-NH] D->E F Acetaldehyde Byproduct [CH3CHO] D->F

Fig 1: In vivo bioconversion pathway of 1-(phosphonooxy)ethyl prodrugs releasing acetaldehyde.

Synthesis & Manufacturing Protocol

The synthesis of Di-tert-butyl (1-chloroethyl) phosphate relies on a biphasic nucleophilic substitution reaction. The protocol below is a self-validating system adapted from established pharmaceutical patents .

Causality in Experimental Design:
  • Biphasic System (CH2Cl2/H2O): Potassium di-tert-butylphosphate is highly water-soluble, while 1-chloroethyl sulfochloridate is organic-soluble. The biphasic system prevents the sulfochloridate from rapid aqueous hydrolysis.

  • TBAHSO4 (Phase Transfer Catalyst): Tetrabutylammonium hydrogen sulfate is critical. It complexes with the hydrophilic phosphate anion, dragging it across the phase boundary into the dichloromethane layer to react with the electrophile.

  • NaHCO3 (Buffering Agent): The reaction generates HCl and H2SO4 as byproducts. If left unneutralized, these acids will rapidly cleave the tert-butyl protecting groups. NaHCO3 maintains a mildly basic aqueous phase to preserve product integrity.

Synthesis N1 Potassium di-tert-butylphosphate in CH2Cl2/H2O (0°C) N2 Add NaHCO3 & TBAHSO4 (Phase Transfer & Buffering) N1->N2 N3 Dropwise Addition: 1-chloroethyl sulfochloridate N2->N3 N4 Stir at RT for 20h (Biphasic Substitution) N3->N4 N5 Aqueous Wash & Phase Separation (Remove Salts) N4->N5 N6 Dry (Na2SO4) & Concentrate (In Vacuo) N5->N6 N7 Di-tert-butyl (1-chloroethyl) phosphate (~40% Yield, Light Yellow Oil) N6->N7

Fig 2: Step-by-step biphasic synthesis workflow of Di-tert-butyl (1-chloroethyl) phosphate.

Step-by-Step Synthesis Methodology:
  • Preparation: Dissolve Potassium di-tert-butylphosphate (133 mmol) in a 1:1 mixture of CH2Cl2 and H2O (600 mL each).

  • Catalysis & Buffering: Add NaHCO3 (531 mmol) and TBAHSO4 (13.3 mmol). Stir vigorously at 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 1-chloroethyl sulfochloridate (146 mmol) in CH2Cl2 (100 mL). Add this solution dropwise over 30 minutes to control the exothermic reaction.

  • Propagation: Allow the mixture to warm to room temperature and stir for 20 hours.

  • Workup: Separate the organic layer. Wash with water (3 × 300 mL) and brine (300 mL) to remove residual salts and phase transfer catalyst.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a light yellow oil.

  • Self-Validation Check: Perform 1H NMR (400 MHz, CDCl3). The product is validated by the presence of a massive singlet at δ 1.52 (18H, tert-butyl groups), a doublet at δ 1.81 (J=5.6 Hz, 3H, methyl group), and a multiplet at δ 6.17-6.24 (1H, chiral methine proton).

Application Protocol: API Conjugation & Deprotection

To convert an insoluble API (e.g., an azaindole or sulfonamide derivative) into a highly soluble prodrug, we perform an N-alkylation followed by global deprotection.

Causality in Conjugation:

The 1-chloro moiety is sterically hindered by the adjacent di-tert-butyl phosphate group, making direct SN2 substitution sluggish. To overcome this, we utilize a Finkelstein reaction in situ . By adding Potassium Iodide (KI), the 1-chloroethyl phosphate is transiently converted to the highly reactive 1-iodoethyl phosphate, dramatically accelerating the N-alkylation of the API .

Step-by-Step Conjugation Methodology:
  • Activation: Dissolve the parent API (20 mmol) in anhydrous DMF (120 mL). Add KOH (80 mmol) and KI (2 mmol).

  • Alkylation: Dropwise add Di-tert-butyl (1-chloroethyl) phosphate (40 mmol) in DMF (20 mL) under N2 protection. Stir at 50 °C for 6 hours.

  • Workup: Dilute with ethyl acetate, wash extensively with water to remove DMF, and concentrate.

  • Self-Validation Check: LC-MS must show a mass shift of +237 Da relative to the parent API, confirming the attachment of the protected linker.

  • Deprotection: Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and CH2Cl2. Stir at 0 °C for 2 hours to cleave the tert-butyl groups. Evaporate to dryness to yield the free phosphonic acid prodrug.

Quantitative Data: Physicochemical Property Shifts

The primary objective of utilizing Di-tert-butyl (1-chloroethyl) phosphate is to fundamentally alter the physicochemical properties of the API. By masking the hydrophobic core and introducing an ionizable phosphate dianion (at physiological pH 7.4), we achieve massive shifts in solubility and bioavailability.

Table 1: Representative Pharmacokinetic Shifts (Parent vs. Prodrug)

Physicochemical PropertyParent API (e.g., Azaindole)1-(Phosphonooxy)ethyl ProdrugCausality / Mechanism
Aqueous Solubility < 1 µg/mL> 10,000 µg/mLIonization of phosphate dianion at physiological pH
Lipophilicity (LogP) ~4.5~1.2Addition of highly polar, hydrophilic moiety
Oral Bioavailability < 10%> 50%Enhanced dissolution rate in the gastrointestinal tract
Primary Byproduct N/AAcetaldehyde1-chloroethyl linker decomposition (safer than formaldehyde)

Conclusion & Future Perspectives

Di-tert-butyl (1-chloroethyl) phosphate is an indispensable reagent for the modern application scientist. By understanding the causality behind its biphasic synthesis and the in situ Finkelstein kinetics required for its application, researchers can reliably rescue highly potent but poorly soluble APIs from the clinical graveyard. The shift from chloromethyl to 1-chloroethyl architectures represents a critical evolution in prodrug safety, prioritizing acetaldehyde release over formaldehyde toxicity.

References

  • Title: Substituted Azaindole Compounds, Salts, Pharmaceutical Compositions Thereof and Methods of Use (Patent US20140056849A1).
Exploratory

Engineering Aqueous Solubility: The Mechanism and Application of Di-tert-butyl (1-chloroethyl) phosphate in Prodrug Synthesis

The Solubility Bottleneck and the Phosphate Prodrug Paradigm A persistent challenge in modern drug development is the poor aqueous solubility of highly potent active pharmaceutical ingredients (APIs). To overcome this, m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Solubility Bottleneck and the Phosphate Prodrug Paradigm

A persistent challenge in modern drug development is the poor aqueous solubility of highly potent active pharmaceutical ingredients (APIs). To overcome this, medicinal chemists frequently employ the prodrug approach, temporarily masking hydrophobic functional groups (such as tertiary amines, hydroxyls, or imidazoles) with highly polar, ionizable moieties.

Among these, phosphate prodrugs are considered the gold standard due to their excellent physiological solubility and rapid enzymatic cleavage by endogenous alkaline phosphatases. Di-tert-butyl (1-chloroethyl) phosphate (DTBCEP) has emerged as a premier derivatizing reagent for synthesizing these complex prodrugs. By providing a chemically stable, sterically protected phosphate group that can be attached via a self-immolative linker, DTBCEP enables the precise engineering of 1-phosphonoethyl prodrugs[1].

The Strategic Shift: 1-Chloroethyl vs. Chloromethyl Linkers

Historically, the chloromethyl variant (di-tert-butyl chloromethyl phosphate) was heavily utilized, famously yielding prodrugs like fosphenytoin. However, the bioconversion of chloromethyl prodrugs releases formaldehyde as a byproduct.

The transition to the 1-chloroethyl linker represents a deliberate optimization in drug safety. Upon enzymatic cleavage, 1-phosphonoethyl prodrugs release acetaldehyde instead of formaldehyde[2]. Formaldehyde-releasing prodrugs have been shown to exhibit significantly higher intrinsic toxicity—often demonstrating a 10-fold lower IC₅₀ for cellular toxicity compared to their acetaldehyde-releasing analogues[3]. This makes the 1-chloroethyl linker vastly superior for chronic therapies or high-dose administrations where formaldehyde accumulation poses a severe liability.

Mechanistic Pathways: From Synthesis to Bioconversion

The utility of DTBCEP relies on a carefully orchestrated sequence of chemical protection, nucleophilic substitution, controlled deprotection, and ultimate biological activation.

The Chemical Mechanism (In Vitro)
  • Alkylation (Sₙ2 Nucleophilic Substitution): The parent API acts as a nucleophile, attacking the 1-chloroethyl carbon of DTBCEP. The bulky tert-butyl groups on the phosphate are critical here; they provide immense steric hindrance around the phosphorus atom, preventing unwanted nucleophilic attack on the phosphate core and directing the reaction exclusively to the alkyl halide[1].

  • Deprotection (Acidic Cleavage): The tert-butyl groups are selectively cleaved using an acid, typically Trifluoroacetic acid (TFA). The mechanism proceeds via the formation of a stable tert-butyl carbocation (Sₙ1/E1), which eliminates to form isobutylene gas. This allows for the removal of the protecting groups under mild conditions that do not hydrolyze the newly formed, sensitive drug-linker bond[1].

The Bioconversion Mechanism (In Vivo)

Once administered, the prodrug is inactive until it encounters alkaline phosphatase in the blood or tissues.

Bioconversion Prodrug 1-Phosphonoethyl Prodrug Enzyme Alkaline Phosphatase (Dephosphorylation) Prodrug->Enzyme Intermediate 1-Hydroxyethyl Intermediate (Unstable) Enzyme->Intermediate Spontaneous Spontaneous Chemical Decomposition Intermediate->Spontaneous ParentDrug Active Parent Drug Spontaneous->ParentDrug Acetaldehyde Acetaldehyde Byproduct (Low Toxicity) Spontaneous->Acetaldehyde

In vivo bioconversion of 1-phosphonoethyl prodrugs via enzymatic and chemical cleavage.

Application Scientist Insights: Causality in Experimental Design

As an application scientist, executing this synthesis requires understanding the "why" behind the reagents, not just the "how."

  • The Finkelstein Catalyst (Sodium Iodide): The 1-chloroethyl group is often insufficiently electrophilic for sterically hindered APIs. By adding stoichiometric Sodium Iodide (NaI), an in situ Finkelstein reaction occurs, converting the 1-chloroethyl phosphate to the highly reactive 1-iodoethyl intermediate. Iodine is a superior leaving group, drastically accelerating the Sₙ2 alkylation[4].

  • Base Selection (Cs₂CO₃ vs. Amines): Cesium carbonate is preferred over potassium carbonate because the larger cesium cation provides better solubility in aprotic solvents (like DMF) and creates a more "naked," highly reactive nucleophilic anion on the API[4].

  • Temperature Control During Deprotection: The TFA deprotection must be initiated at 0°C. The 1-phosphonoethyl linkage is highly susceptible to acid-catalyzed hydrolysis. By keeping the temperature low, the activation energy for the cleavage of the tert-butyl groups is met, while the threshold for cleaving the drug-linker bond is avoided.

Experimental Protocol: Synthesis of a 1-Phosphonoethyl Prodrug

This self-validating protocol utilizes in-process controls to ensure the integrity of the intermediate before proceeding to the harsh deprotection step.

Phase 1: Alkylation
  • Preparation: Dissolve the parent API (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) and Sodium Iodide (NaI, 1.0 eq). Stir at room temperature for 15 minutes to generate the nucleophile[4].

  • Coupling: Dropwise, add Di-tert-butyl (1-chloroethyl) phosphate (2.0 eq) dissolved in a minimal volume of DMF.

  • Reaction & IPC: Stir the mixture at room temperature for 24 hours. In-Process Control (IPC): Monitor via TLC or LC-MS. The reaction is complete when the parent API peak is <5%[4].

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with distilled water (3x) to remove DMF, Cs₂CO₃, and NaI. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to isolate the di-tert-butyl protected intermediate.

Phase 2: Deprotection and Salt Formation
  • Deprotection: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) (DCM:TFA ratio 4:1). Stir at 0°C for 1 hour, then allow to warm to room temperature for an additional 1-2 hours[4].

  • Evaporation: Remove the DCM and excess TFA under a stream of nitrogen, followed by high vacuum to prevent acid-catalyzed degradation of the product.

  • Neutralization: Dissolve the crude free acid in cold water and adjust the pH to 7.4 using 1M NaOH to form the disodium salt. Lyophilize to obtain the final water-soluble prodrug powder.

SynthesisWorkflow Step1 Step 1: Alkylation API + DTBCEP + Cs₂CO₃/NaI Step2 Step 2: Intermediate Isolation Extraction & Chromatography Step1->Step2 Organic phase Step3 Step 3: Deprotection TFA in DCM at 0°C Step2->Step3 Purified intermediate Step4 Step 4: Salt Formation Neutralization (e.g., NaOH) Step3->Step4 Cleaved t-butyl groups Final Purified Prodrug Salt Step4->Final Lyophilization

Step-by-step synthetic workflow for generating 1-phosphonoethyl prodrugs.

Quantitative Data: Yields and Stability Profiles

The structural environment of the parent drug heavily influences both the synthetic yield and the physiological stability of the resulting prodrug. Below is a summary of quantitative data derived from literature standards for phosphate prodrugs.

Table 1: Comparative Stability and Yield of Phosphate Prodrugs

Parent API ClassLinker TypeTypical Synthetic Yield (Overall)Aqueous Stability (t₁/₂ at pH 7.4)Bioconversion ByproductRelative Byproduct Toxicity
Sterically Hindered Phenol (e.g., Propofol) 1-Chloroethyl45 - 55%~5.2 Days[2]AcetaldehydeLow
Tertiary Amine (e.g., Quinuclidine) Chloromethyl60 - 75%>10 Days[1]FormaldehydeHigh[3]
Imidazole/NH (e.g., DPTIP) 1-Chloroethyl40 - 60%Variable (Linker dependent)AcetaldehydeLow
Secondary Amine Chloromethyl50 - 65%~7.3 HoursFormaldehydeHigh[3]

Note: The use of microwave-assisted synthesis has been shown to accelerate the formation of 1-chloroethyl phosphates up to 900 times faster than standard NTP conditions, significantly improving throughput for difficult substrates[5].

References

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP Source: PubMed Central (PMC) - NIH URL:[Link]

  • Convenient Microwave-Assisted Synthesis of 1-Chloroethyl Phosphates Source: ResearchGate (Originally published in J. Org. Chem) URL:[Link]

  • Novel Prodrug Structures for Improved Drug Delivery Source: University of Eastern Finland (UEF.fi) URL:[Link]

  • The Role of Intracellularly Released Formaldehyde and Butyric Acid in the Anticancer Activity of Acyloxyalkyl Esters Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Di-tert-butyl (1-chloroethyl) phosphate (CAS 1567347-31-2) in Advanced Prodrug Synthesis

Executive Summary In the landscape of modern drug development, optimizing the pharmacokinetic (PK) and physicochemical properties of active pharmaceutical ingredients (APIs) is as critical as target binding affinity. Di-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, optimizing the pharmacokinetic (PK) and physicochemical properties of active pharmaceutical ingredients (APIs) is as critical as target binding affinity. Di-tert-butyl (1-chloroethyl) phosphate (CAS 1567347-31-2) has emerged as a highly specialized, bifunctional alkylating reagent. It is primarily utilized by synthetic chemists to install phosphonooxyethyl prodrug moieties onto lipophilic or poorly bioavailable molecules.

This whitepaper provides an authoritative, step-by-step methodology for the synthesis, characterization, and application of this reagent, with a specific focus on its role in developing Stimulator of Interferon Genes (STING) agonists and Antibody-Drug Conjugates (ADCs).

Chemical Identity & Physical Properties

Due to the thermal sensitivity of the tert-butyl ester groups and the reactive nature of the 1-chloroethyl halide, this compound is rarely subjected to high-temperature distillation. It is typically handled and characterized as a light yellow oil[1],[2].

Table 1: Quantitative Chemical & Physical Properties

PropertyValue
CAS Number 1567347-31-2
Molecular Formula C₁₀H₂₂ClO₄P
Molecular Weight 272.71 g/mol
Appearance Light yellow oil
SMILES O=P(OC(C)(C)C)(OC(C)(C)C)OC(Cl)C
Boiling Point / Flash Point Uncharacterized (Thermally sensitive; degrades before boiling)[1]
Solubility Soluble in CH₂Cl₂, CHCl₃, Ethyl Acetate; Insoluble in H₂O

Mechanistic Role in Prodrug Architecture

The structural brilliance of CAS 1567347-31-2 lies in its dual functionality:

  • The 1-Chloroethyl Group (Electrophile): Acts as a highly reactive site for nucleophilic attack by an API (typically an N-heterocycle or a hydroxyl group).

  • The Di-tert-butyl Phosphate Group (Masked Solubilizer): Protects the phosphate during the alkylation step. Post-conjugation, the tert-butyl groups are easily cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid) to reveal a highly water-soluble, negatively charged phosphate prodrug.

ProdrugWorkflow API Parent API (Nucleophile) Alkylation Alkylation (Base, Solvent) API->Alkylation Reagent CAS 1567347-31-2 (Electrophile) Reagent->Alkylation Protected Di-tert-butyl Protected Prodrug Alkylation->Protected Deprotection Acidic Deprotection (e.g., TFA) Protected->Deprotection Final Water-Soluble Phosphate Prodrug Deprotection->Final

Figure 1: Chemical workflow for installing a phosphonooxyethyl prodrug moiety using CAS 1567347-31-2.

Synthesis Methodology & Self-Validation System

The synthesis of CAS 1567347-31-2 requires a precise biphasic phase-transfer catalysis (PTC) protocol to prevent the hydrolysis of the highly reactive intermediates[2].

Step-by-Step Experimental Protocol

Note: The following protocol yields approximately 14.3 g (40% yield) of the target compound.

  • Preparation of the Biphasic System: Dissolve potassium di-tert-butylphosphate (33 g, 133 mmol) in a 1:1 mixture of CH₂Cl₂ and H₂O (600 mL / 600 mL).

  • Addition of Catalysts & Buffers: Add NaHCO₃ (44.6 g, 531 mmol) and Tetrabutylammonium hydrogen sulfate (TBAHSO₄) (4.52 g, 13.3 mmol) to the biphasic mixture. Stir aggressively at 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 1-chloroethyl sulfochloridate (26 g, 146 mmol) in CH₂Cl₂ (100 mL). Add this solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 0 °C.

  • Reaction Propagation: Allow the mixture to warm naturally to room temperature and stir for 20 hours.

  • Workup & Isolation: Separate the organic layer. Wash sequentially with deionized water (3 × 300 mL) and brine (300 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a light yellow oil.

Causality Behind Experimental Choices (Expertise & Experience)
  • Why a Biphasic System? Potassium di-tert-butylphosphate is water-soluble, while 1-chloroethyl sulfochloridate is strictly organic-soluble and rapidly hydrolyzes in pure water. The biphasic system keeps the electrophile safe in the organic layer.

  • Why TBAHSO₄? As a phase-transfer catalyst, the lipophilic tetrabutylammonium cation pairs with the aqueous phosphate anion, shuttling it across the phase boundary into the CH₂Cl₂ layer to execute the nucleophilic attack on the sulfochloridate.

  • Why NaHCO₃? The displacement of the chlorosulfate leaving group generates highly acidic byproducts (HCl, H₂SO₄). If left unneutralized, these acids would rapidly cleave the acid-labile tert-butyl ester groups, destroying the product. NaHCO₃ acts as a gentle acid scavenger.

ReagentSynthesis SM1 Potassium di-tert-butylphosphate [33494-80-3] Reaction Biphasic Reaction CH2Cl2 / H2O NaHCO3, TBAHSO4 0°C to RT, 20h SM1->Reaction SM2 1-Chloroethyl sulfochloridate [90906-61-9] SM2->Reaction Product Di-tert-butyl (1-chloroethyl) phosphate [1567347-31-2] Yield: ~40% Reaction->Product

Figure 2: Phase-transfer catalyzed synthesis pathway of CAS 1567347-31-2.

Analytical Self-Validation

To guarantee the integrity of the synthesized reagent before utilizing it in expensive API conjugations, validate the structure via ¹H NMR (400 MHz, CDCl₃). A successful synthesis is confirmed by the survival of the tert-butyl groups and the distinct splitting pattern of the 1-chloroethyl linker[2].

Table 2: ¹H NMR Characterization Data

Chemical Shift (δ)MultiplicityIntegrationAssignmentValidation Logic
1.52 ppm Singlet (s)18HTwo -C(CH₃)₃ groupsConfirms tert-butyl esters survived the reaction without acid hydrolysis.
1.81 ppm Doublet (d, J=5.6 Hz)3H-CH₃ groupConfirms the methyl group of the 1-chloroethyl linker, split by the adjacent methine proton.
6.17 - 6.24 ppm Multiplet (m)1H-CH(Cl)- protonThe methine proton is split by both the adjacent methyl group and the phosphorus atom (³J_PH coupling), confirming the P-O-C bond formation.

Advanced Applications: STING Agonists & ADCs

In cutting-edge oncology, Stimulator of Interferon Genes (STING) agonists are utilized to trigger profound Type I interferon production, bridging innate and adaptive anti-tumor immunity[3]. However, native STING agonists often suffer from poor membrane permeability, rapid systemic clearance, or severe localized toxicity (e.g., cytokine release syndrome).

By reacting a STING agonist with CAS 1567347-31-2, followed by acidic deprotection, researchers generate a phosphonooxyethyl STING prodrug [3],[4].

Mechanism of in vivo activation:

  • The highly soluble phosphate prodrug is administered systemically or via an Antibody-Drug Conjugate (ADC)[4].

  • Upon reaching the target tissue, endogenous phosphatases (e.g., alkaline phosphatase) cleave the phosphate group.

  • This cleavage generates an unstable hemiacetal intermediate.

  • The hemiacetal spontaneously decomposes, releasing acetaldehyde and the fully active STING agonist directly into the intracellular space to bind to the Endoplasmic Reticulum-localized STING proteins.

STINGPathway Prodrug Phosphate Prodrug (Administered) Cleavage Endogenous Phosphatases (In Vivo Cleavage) Prodrug->Cleavage ActiveAgonist Active STING Agonist Cleavage->ActiveAgonist STING STING Activation (Endoplasmic Reticulum) ActiveAgonist->STING Signaling TBK1 / IRF3 / NF-κB Signaling Cascade STING->Signaling Effect Type I Interferon Production & Anti-Tumor Immunity Signaling->Effect

Figure 3: In vivo activation cascade of a STING agonist prodrug synthesized via CAS 1567347-31-2.

References

  • ChemScene. "Safety Data Sheet - ChemScene: Di-tert-butyl (1-chloroethyl) phosphate." ChemScene.
  • Ambeed. "1567347-31-2 | Di-tert-butyl (1-chloroethyl) phosphate | Ambeed.com." Ambeed.
  • ONO Pharmaceutical Co., Ltd. "METHOD OF CANCER THERAPY - European Patent Office - EP 4134098 A1." Google Patents.
  • ONO Pharmaceutical Co., Ltd. "WO2021206160A1 - Antibody-drug complex." Google Patents.

Sources

Exploratory

Engineering Cell-Permeable STING Agonists: The Strategic Role of Di-tert-butyl (1-chloroethyl) phosphate in Prodrug Development

Executive Summary The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway is a highly conserved innate immune sensing mechanism that has become a premier target for immuno-oncology and infectiou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway is a highly conserved innate immune sensing mechanism that has become a premier target for immuno-oncology and infectious disease therapeutics. However, the clinical translation of STING agonists—particularly cyclic dinucleotides (CDNs)—is severely bottlenecked by their physicochemical properties. Natural and synthetic CDNs possess negatively charged phosphodiester linkages that fundamentally restrict their ability to passively diffuse across lipophilic cell membranes[1].

To overcome this cytosolic delivery barrier, researchers employ sophisticated prodrug strategies. Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2) has emerged as a critical synthetic reagent in this domain. By acting as a bifunctional alkylating agent, it facilitates the synthesis of bioreversible prodrugs, masking polar moieties to exponentially enhance cellular permeability and pharmacological potency[2]. This whitepaper provides an in-depth technical analysis of the chemical rationale, synthetic workflows, and pharmacokinetic advantages of utilizing this reagent in STING agonist development.

The Cytosolic Delivery Barrier in STING Activation

STING is a transmembrane protein localized predominantly on the endoplasmic reticulum (ER). To activate STING, an agonist must first gain entry into the cytosol[3].

Endogenous ligands like 2'3'-cGAMP, as well as first-generation synthetic CDNs, are highly polar, hydrophilic molecules with a net negative charge at physiological pH. Because the cell membrane is a lipid bilayer, it acts as an impermeable barrier to these polyanionic molecules. Consequently, unmodified CDNs suffer from poor cellular targeting, rapid systemic clearance, and low transport efficiency, resulting in suboptimal therapeutic efficacy when administered systemically[4].

To bypass this, the negative charges of the phosphate backbone must be transiently masked. This is achieved by converting the phosphodiester linkages into neutral phosphotriesters or by masking other polar heteroatoms using biolabile protecting groups[2].

Chemical Rationale: Why Di-tert-butyl (1-chloroethyl) phosphate?

Di-tert-butyl (1-chloroethyl) phosphate is engineered specifically for the synthesis of acyloxyalkyl or phosphoalkyl prodrugs. Its structural anatomy provides three distinct chemical advantages:

  • The 1-Chloroethyl Reactive Center: The secondary chloride serves as an electrophile for nucleophilic substitution ( SN​2 ). Compared to a standard chloromethyl group, the methyl branch at the alpha position of the 1-chloroethyl group provides steric relief during the enzymatic hydrolysis of the resulting prodrug. This accelerates the formation of the intermediate carbocation, ensuring rapid intracellular release of the active drug.

  • The Di-tert-butyl Phosphate Mask: The bulky tert-butyl groups significantly increase the overall lipophilicity (LogP) of the molecule. This neutral, hydrophobic mask allows the prodrug to easily partition into and diffuse across the lipid bilayer.

  • Bioreversibility: Once inside the cell, ubiquitous intracellular esterases and phosphatases recognize and cleave the masking group. The intermediate spontaneously decomposes (often releasing acetaldehyde and phosphate byproducts) to liberate the active, charged STING agonist directly into the cytosol.

Pathway P_ext STING Prodrug (Extracellular) Membrane Cell Membrane Barrier P_ext->Membrane Enhanced Lipophilicity P_int STING Prodrug (Cytosol) Membrane->P_int Passive Diffusion Agonist Active STING Agonist (Deprotected) P_int->Agonist Bioreversible Cleavage Enzymes Esterases / Phosphatases Enzymes->Agonist STING STING Receptor (ER Membrane) Agonist->STING High-Affinity Binding Signaling TBK1 / IRF3 Pathway STING->Signaling Conformational Change IFN Type I Interferon Production Signaling->IFN Gene Transcription

Intracellular activation cascade of a STING agonist prodrug.

Synthetic Methodologies & Protocols

The integration of the prodrug moiety is a two-phase process: the synthesis of the reagent itself, followed by its conjugation to the STING agonist. The protocols below are designed as self-validating systems, explaining the causality behind the reaction conditions.

Protocol 1: Synthesis of Di-tert-butyl (1-chloroethyl) phosphate

Because the phosphate salt is water-soluble and the sulfochloridate is highly sensitive to aqueous hydrolysis, a biphasic reaction system utilizing a phase-transfer catalyst (PTC) is required[5].

Reagents:

  • Potassium di-tert-butyl phosphate (1.0 eq, e.g., 133 mmol)

  • 1-Chloroethyl sulfochloridate (1.1 eq, e.g., 146 mmol)

  • Sodium Bicarbonate ( NaHCO3​ ) (4.0 eq)

  • Tetrabutylammonium hydrogen sulfate ( TBAHSO4​ ) (0.1 eq)

  • Solvent: CH2​Cl2​ / H2​O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Dissolve potassium di-tert-butyl phosphate, NaHCO3​ , and TBAHSO4​ in the CH2​Cl2​ / H2​O mixture. Causality: NaHCO3​ acts as an acid scavenger to neutralize the sulfonic acid byproduct, preventing the acidic cleavage of the sensitive tert-butyl groups. TBAHSO4​ acts as the PTC, shuttling the phosphate anion into the organic layer.

  • Temperature Control: Cool the vigorously stirring mixture to 0 °C. Causality: Low temperatures suppress the competitive hydrolysis of the highly reactive 1-chloroethyl sulfochloridate.

  • Addition: Dissolve 1-chloroethyl sulfochloridate in a small volume of CH2​Cl2​ and add it dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 20 hours.

  • Workup: Separate the organic layer, wash sequentially with water and brine to remove the PTC and inorganic salts, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The product isolates as a light yellow oil (Typical yield: 40-50%)[5].

Protocol 2: Conjugation to a STING Agonist (Prodrug Formation)

This protocol describes the alkylation of a polar STING agonist (e.g., masking a carboxylic acid, phosphate, or azole nitrogen) using the synthesized reagent.

Step-by-Step Methodology:

  • Solvation: Dissolve the parent STING agonist (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent capable of dissolving highly polar CDNs or non-nucleotide agonists without participating in hydrogen bonding that would dampen nucleophilicity.

  • Deprotonation: Add a mild base such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) (2.0 - 4.0 eq). Stir for 15 minutes.

  • Alkylation: Add Di-tert-butyl (1-chloroethyl) phosphate (2.0 eq) dropwise.

  • Thermal Activation: Heat the reaction to 50–60 °C for 6 hours. Causality: The secondary chloride of the 1-chloroethyl group is sterically hindered. Thermal energy is required to overcome the activation barrier for the SN​2 displacement[5].

  • Purification: Dilute with ethyl acetate, wash with water/brine to remove DMF, and purify via flash chromatography.

Synthesis K_Phos Potassium di-tert-butyl phosphate Reagent Di-tert-butyl (1-chloroethyl) phosphate K_Phos->Reagent CH2Cl2/H2O, NaHCO3 0°C to RT Sulfo 1-Chloroethyl sulfochloridate Sulfo->Reagent Prodrug Masked STING Prodrug (Lipophilic) Reagent->Prodrug Alkylation (SN2) Agonist Parent STING Agonist (Polar/Charged) Agonist->Prodrug Base (e.g., K2CO3) DMF, 50°C

Synthesis and conjugation of Di-tert-butyl (1-chloroethyl) phosphate.

Pharmacokinetic and Pharmacodynamic Enhancements

The primary metric of success for a STING agonist prodrug is the reduction in its half-maximal effective concentration ( EC50​ ) in cell-based reporter assays (e.g., THP1-Dual cells), driven entirely by enhanced cellular uptake rather than altered target affinity.

By utilizing phosphate/phosphotriester masking strategies, researchers have observed dramatic shifts in potency. For instance, masking the negative charges of a dideoxy-cGAMP derivative with a lipophilic ester/thioester moiety can increase cellular potency by orders of magnitude[1].

Table 1: Comparative Physicochemical and Biological Profiling (Representative Data)

MetricParent STING Agonist (e.g., CDN)Masked Prodrug FormImpact of Modification
Net Charge (pH 7.4) -20Neutralization prevents electrostatic repulsion at the cell membrane.
Lipophilicity (LogP) < -2.0 (Highly Hydrophilic)> +2.5 (Lipophilic)Enables passive diffusion across the lipid bilayer.
Cellular Permeability PoorExcellentIntracellular accumulation peaks within 2-4 hours.
THP1-Dual EC50​ ~ 5,000 nM~ 25 nM200-fold increase in cellular potency due to enhanced cytosolic delivery[1].
Systemic Clearance Rapid (Renal)ProlongedIncreased molecular weight and lipophilicity extend circulation half-life.

Conclusion

The therapeutic ceiling of STING agonists is dictated not by their binding affinity to the STING receptor, but by their ability to reach it. Di-tert-butyl (1-chloroethyl) phosphate serves as a foundational building block in the medicinal chemist’s toolkit, enabling the transformation of impermeable, highly polar molecules into highly potent, cell-permeable prodrugs. By mastering the biphasic synthesis of this reagent and its subsequent SN​2 conjugation, drug development professionals can systematically overcome the cytosolic delivery barriers that have historically plagued innate immune modulators.

References

  • SUBSTITUTED AZAINDOLE COMPOUNDS, SALTS, PHARMACEUTICAL COMPOSITIONS THEREOF AND METHODS OF USE Googleapis / Patent Publication URL:[Link]

  • Synthesis and Biological Evaluation of Phosphoester and Phosphorothioate Prodrugs of STING Agonist 3′,3′-c-Di(2′F,2′dAMP) ACS Publications URL:[Link]

  • A Phosphotriester-Masked Dideoxy-cGAMP Derivative as a Cell-Permeable STING Agonist National Institutes of Health (NIH) / Angewandte Chemie URL:[Link]

  • Nanomedicines targeting activation of STING to reshape tumor immune microenvironment and enhance immunotherapeutic efficacy Frontiers in Immunology URL:[Link]

  • Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy National Institutes of Health (NIH) / International Journal of Nanomedicine URL:[Link]

Sources

Foundational

Pharmacokinetics and Bioconversion of 1-Chloroethyl Phosphate-Derived Ethylidene Prodrug Linkers

Executive Summary The formulation of poorly water-soluble active pharmaceutical ingredients (APIs), particularly sterically hindered phenols and alcohols like propofol or camptothecin, presents a persistent challenge in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formulation of poorly water-soluble active pharmaceutical ingredients (APIs), particularly sterically hindered phenols and alcohols like propofol or camptothecin, presents a persistent challenge in drug development. Historically, lipid emulsions have been used, but these carry risks of hyperlipidemia and injection-site pain. Prodrug technologies, specifically the use of phosphate-bearing linkers, have revolutionized intravenous (IV) formulations by drastically increasing aqueous solubility.

While the traditional phosphonooxymethyl linker (utilized in drugs like fospropofol and fosphenytoin) successfully enhances solubility, its enzymatic cleavage releases formaldehyde—a toxic byproduct[1]. To circumvent this toxicological bottleneck, researchers have developed the ethylidene phosphate linker , synthesized via a 1-chloroethyl phosphate intermediate[2]. This advanced linker maintains the rapid bioconversion profile of its predecessor but releases acetaldehyde , a significantly less toxic and easily metabolized byproduct[2]. This whitepaper provides an in-depth technical analysis of the pharmacokinetics, chemical rationale, and experimental validation of 1-chloroethyl phosphate-derived prodrugs.

Chemical Rationale and Synthesis Dynamics

The core innovation of the ethylidene phosphate linker lies in its synthetic precursor: 1-chloroethyl phosphate. Unlike chloromethyl phosphate (used for phosphonooxymethyl linkers), 1-chloroethyl phosphate cannot be used as a direct starting material under standard conditions due to its unique reactivity[2].

Synthesis Causality: To successfully generate the ethylidene spacer, the synthetic route must begin with the vinylation of a chlorophosphate or phosphoramidate. This is followed by the precise addition of hydrogen chloride across the vinyl double bond to yield the 1-chloroethyl phosphate intermediate[2]. This intermediate is then coupled with the parent API (e.g., propofol) under basic conditions to form the water-soluble ethylidene phosphate prodrug[3]. The addition of the methyl group on the spacer carbon is the critical structural change that shifts the metabolic byproduct from formaldehyde to acetaldehyde.

Pharmacokinetic Profile (ADME)

The pharmacokinetic viability of an ethylidene phosphate prodrug relies on a self-immolative mechanism triggered by endogenous enzymes.

Absorption and Solubility

Because these prodrugs are designed for IV administration, bioavailability is inherently 100%. The ionizable phosphate group (pKa ~1.5 and 6.5) ensures that the molecule is highly hydrophilic at physiological pH (7.4), routinely achieving aqueous solubilities exceeding 100 mg/mL[3]. This eliminates the need for lipid-based carriers.

Distribution and Metabolism (Bioconversion)

Upon entering systemic circulation, the prodrug is rapidly targeted by endothelial alkaline phosphatase , an enzyme abundantly expressed on the luminal surface of blood vessels.

The Bioconversion Cascade:

  • Enzymatic Cleavage: Alkaline phosphatase hydrolyzes the phosphate ester bond, releasing a phosphate ion[3].

  • Hemiacetal Formation: This cleavage leaves behind an unstable hemiacetal intermediate (Drug-O-CH(OH)-CH₃).

  • Spontaneous Dissociation: Because hemiacetals are highly unstable at physiological pH, the intermediate rapidly and spontaneously collapses, liberating the active parent drug and acetaldehyde[2].

The enzymatic hydrolysis is extremely rapid, with an in vitro half-life of approximately 20 seconds, ensuring that the pharmacological onset of the parent drug is not significantly delayed[3].

Bioconversion A Ethylidene Phosphate Prodrug C Hemiacetal Intermediate A->C Enzymatic Cleavage B Alkaline Phosphatase B->C Catalyzes D Phosphate Ion C->D Spontaneous E Parent Drug (Active) C->E Spontaneous F Acetaldehyde (Byproduct) C->F Spontaneous

Enzymatic bioconversion pathway of ethylidene phosphate prodrugs.

Elimination and Toxicology

The parent drug follows its standard clearance pathways (e.g., hepatic glucuronidation). The critical advantage lies in the clearance of the linker byproduct. While formaldehyde (from phosphonooxymethyl linkers) requires conversion to formate to mitigate toxicity[1], acetaldehyde is a natural metabolic intermediate of ethanol. It is rapidly and safely oxidized to acetate by ubiquitous Aldehyde Dehydrogenase (ALDH) enzymes, presenting a vastly superior safety profile for high-dose or continuous-infusion drugs[2].

Quantitative Data Summary

The following table summarizes the pharmacokinetic and toxicological differences between the traditional and next-generation phosphate linkers.

ParameterPhosphonooxymethyl LinkerEthylidene Phosphate Linker
Synthetic Precursor Chloromethyl phosphate1-Chloroethyl phosphate
Enzymatic Target Endothelial Alkaline PhosphataseEndothelial Alkaline Phosphatase
In Vitro Half-Life ~10–20 seconds~20 seconds
Metabolic Byproduct Formaldehyde (High Toxicity)Acetaldehyde (Low Toxicity)
Aqueous Solubility >100 mg/mL>100 mg/mL
Clinical Example FospropofolEthylidene Phosphate Propofol

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of 1-chloroethyl phosphate-derived prodrugs, the following self-validating workflows must be employed.

Protocol A: In Vitro Enzymatic Hydrolysis Assay

This protocol determines the enzymatic half-life ( t1/2​ ) of the prodrug.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer at pH 7.4.

    • Causality Check: Do not use Phosphate-Buffered Saline (PBS). Inorganic phosphate in PBS acts as a potent competitive inhibitor of alkaline phosphatase, which will artificially depress the reaction rate and yield false half-life data.

  • Enzyme Activation: Add purified human alkaline phosphatase to the buffer to achieve a final concentration of 0.1 IU/mL. Pre-incubate at 37°C for 5 minutes.

  • Control Establishment: Prepare a parallel control sample using enzyme that has been boiled for 10 minutes (heat-denatured).

    • Causality Check: The boiled control proves that any observed degradation is strictly enzymatic, ruling out chemical instability of the prodrug at physiological pH.

  • Initiation & Sampling: Spike the prodrug into the reaction mixture (final concentration 10 µM). At precise intervals (e.g., 0, 10, 20, 30, 60 seconds), extract 50 µL aliquots.

  • Quenching: Immediately inject the aliquots into 150 µL of ice-cold Acetonitrile (ACN).

    • Causality Check: ACN instantly denatures the enzyme, halting the reaction at the exact time point, while simultaneously precipitating proteins to prepare the sample for clean LC-MS/MS injection.

Protocol B: In Vivo Pharmacokinetic Profiling

This workflow maps the systemic bioconversion and maximum concentration ( Cmax​ ) of the parent drug.

PK_Workflow S1 1. IV Administration (Rat Model) S2 2. Serial Blood Sampling (Jugular Vein) S1->S2 S3 3. Plasma Extraction (ACN Quench) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. PK Parameter Calc (Non-compartmental) S4->S5

In vivo pharmacokinetic profiling workflow for prodrug evaluation.

  • Animal Preparation: Utilize adult Sprague-Dawley rats. Surgically implant a jugular vein cannula 24 hours prior to the experiment.

    • Causality Check: Cannulation allows for stress-free serial blood sampling. Repeated needle sticks cause physiological stress, altering cardiac output and artificially skewing distribution kinetics.

  • Dosing: Administer the ethylidene phosphate prodrug via an IV bolus (e.g., 10 mg/kg equivalent of parent drug) through a tail vein catheter.

  • Serial Sampling: Withdraw 200 µL blood samples via the jugular cannula at 1, 3, 5, 10, 15, 30, 60, and 120 minutes post-dose.

  • Processing: Centrifuge immediately at 4°C to separate plasma. Quench plasma with ACN containing an internal standard (e.g., deuterated parent drug) to correct for extraction losses.

  • Analysis: Quantify both the intact prodrug and the released parent drug using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate AUC , t1/2​ , and Cmax​ .

References

  • [2] Novel Prodrug Structures for Improved Drug Delivery - uef.fi. 4

  • [3] WO2009016269A1 - Water-soluble ethylidene phosphate prodrug of propofol - Google Patents. 3

  • [1] US11547714B2 - Fospropofol salts, methods and compositions - Google Patents.1

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for N-Alkylation and Prodrug Synthesis Using Di-tert-butyl (1-chloroethyl) phosphate

Scientific Rationale: The Phosphonooxyethyl Prodrug Strategy Poor aqueous solubility remains one of the most significant bottlenecks in modern drug development. For drug candidates containing tertiary amines, secondary a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Phosphonooxyethyl Prodrug Strategy

Poor aqueous solubility remains one of the most significant bottlenecks in modern drug development. For drug candidates containing tertiary amines, secondary amines, or amides, the synthesis of water-soluble prodrugs is a proven strategy to enhance bioavailability and enable parenteral administration.

While chloromethyl phosphates have historically been used to create phosphonooxymethyl prodrugs 1, the use of Di-tert-butyl (1-chloroethyl) phosphate offers a distinct pharmacological advantage. Upon in vivo enzymatic cleavage, 1-chloroethyl-derived prodrugs release acetaldehyde rather than formaldehyde. Acetaldehyde is generally associated with a more favorable toxicity profile, making this linker highly desirable for chronic dosing regimens. Furthermore, the di-tert-butyl protective groups provide excellent stability during the alkylation phase while allowing for exceptionally mild, orthogonal deprotection 2.

SynthesisWorkflow A Parent Drug (Amine/Amide) C Protected Prodrug Intermediate A->C N-Alkylation (50°C, DMF) B Di-tert-butyl (1-chloroethyl) phosphate + KOH + KI B->C Reagent E Phosphonooxyethyl Prodrug (Active) C->E t-Bu Cleavage (0°C to RT) D TFA / DCM (Deprotection) D->E Acidic Hydrolysis

Fig 1. Workflow for synthesizing phosphonooxyethyl prodrugs via N-alkylation and deprotection.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful prodrug synthesis requires understanding the why behind the chemistry, not just the how.

The Finkelstein-Assisted Alkylation

Direct SN​2 alkylation using Di-tert-butyl (1-chloroethyl) phosphate is notoriously sluggish. The secondary carbon of the 1-chloroethyl group is sterically hindered, raising the activation energy for nucleophilic attack. To bypass this, our protocol employs a Finkelstein reaction by adding catalytic Potassium Iodide (KI) 3.

  • Causality: KI reacts with the starting phosphate to generate a 1-iodoethyl intermediate in situ. Because iodide is a vastly superior leaving group compared to chloride, the subsequent nucleophilic attack by the amine/amide is dramatically accelerated. The precipitation of KCl in DMF drives this equilibrium forward.

Orthogonal Global Deprotection

Why use tert-butyl groups instead of standard methyl or ethyl esters?

  • Causality: Alkyl phosphates typically require harsh basic hydrolysis or highly reactive nucleophiles (like TMS-Br) for deprotection, which can degrade sensitive parent drugs. Tert-butyl esters, however, are highly susceptible to acid-catalyzed cleavage due to the stability of the resulting tert-butyl cation. Using Trifluoroacetic acid (TFA) provides a mild, orthogonal deprotection mechanism that leaves the core drug architecture intact.

Experimental Methodologies

Protocol A: Finkelstein-Assisted N-Alkylation

This protocol is optimized for sterically hindered amides, imides, and tertiary amines.

Reagents:

  • Parent Amine/Amide (1.0 eq)

  • Di-tert-butyl (1-chloroethyl) phosphate (1.5 eq)

  • Potassium Hydroxide (KOH, finely crushed) (4.0 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Initiation: Dissolve the parent compound (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of substrate) under a nitrogen atmosphere.

  • Deprotonation & Catalyst Loading: Add crushed KOH (4.0 eq) and KI (0.1 eq). Stir the suspension at room temperature for 15 minutes. Rationale: This pre-forms the nucleophile (for amides) and allows the KI to dissolve fully into the matrix.

  • Controlled Addition: Dissolve Di-tert-butyl (1-chloroethyl) phosphate (1.5 eq) in a minimal amount of DMF. Add this solution dropwise over 10 minutes to the reaction flask. Rationale: Dropwise addition controls the exothermic Finkelstein exchange and prevents runaway elimination side-reactions.

  • Thermal Activation: Heat the reaction mixture to 50 °C and stir for 6 hours.

  • Self-Validation (Monitoring): Pull a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS. Look for the complete consumption of the parent mass and the appearance of the [M+H]+ peak corresponding to the tert-butyl protected intermediate.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (30 volumes). Wash the organic layer with water (3x) to remove DMF and KOH. Wash with brine (1x).

    • Critical Visual Cue: If the organic layer retains a yellow/brown tint (indicating residual I2​ from KI oxidation), wash once with 5% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) before the brine wash.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the protected prodrug.

Protocol B: Acid-Mediated Global Deprotection

Reagents:

  • Protected Prodrug Intermediate (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the purified intermediate in anhydrous DCM to create a 0.1 M solution. Cool the flask to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA dropwise until a 1:4 (v/v) ratio of TFA:DCM is achieved. Rationale: Cooling prevents the premature cleavage of the phosphate-ethyl bond, which can occur if the local heat of mixing is too high.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Self-Validation (Monitoring): Analyze via LC-MS. The highly lipophilic protected intermediate will disappear, replaced by a highly polar peak representing the free phosphonic acid.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene (3x). The resulting free acid can be directly advanced to salt formation (e.g., titration with aqueous NaOH to form a disodium salt) followed by lyophilization.

Quantitative Data: Condition Optimization

To demonstrate the necessity of the chosen parameters in Protocol A, the following table summarizes the optimization data for the N-alkylation of a sterically hindered model amide.

Table 1: Optimization of N-Alkylation Conditions

SolventBase (Eq)Additive (Eq)Temp (°C)Time (h)Conversion (%)Mechanistic Observation
DMF K2​CO3​ (3.0)None5024< 20%Sluggish kinetics; steric hindrance of 1-chloroethyl group prevents direct SN​2 attack.
DMF KOH (4.0) KI (0.1) 50 6 85% Optimal; KI enables Finkelstein exchange to highly reactive 1-iodoethyl intermediate.
1,4-Dioxane Cs2​CO3​ (3.0)KI (0.1)801268%Viable alternative for moisture-sensitive substrates, but requires higher thermal energy.
THFNaH (2.0)None0 → RT1245%Aggressive deprotonation leads to competitive elimination side-reactions (vinyl phosphate formation).

In Vivo Bioreversion Pathway

Once administered, the phosphonooxyethyl prodrug undergoes a predictable, two-step bioreversion process to yield the active pharmaceutical ingredient (API).

Bioreversion P Phosphonooxyethyl Prodrug H Hemiaminal Intermediate P->H Enzymatic Cleavage E Alkaline Phosphatase E->H Catalysis D Parent Drug (Active) H->D Spontaneous Hydrolysis B Acetaldehyde + Phosphate H->B Byproducts

Fig 2. Two-step in vivo bioreversion mechanism of phosphonooxyethyl prodrugs.

  • Enzymatic Cleavage: Endogenous alkaline phosphatases (abundant in the blood and tissues) rapidly cleave the phosphate group, generating a highly unstable hemiaminal intermediate.

  • Spontaneous Hydrolysis: The hemiaminal intermediate spontaneously collapses under physiological conditions (pH 7.4, 37 °C), releasing the active parent drug alongside inorganic phosphate and acetaldehyde.

References

  • Title: Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs Source: Journal of Medicinal Chemistry URL
  • Title: Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl)
  • Source: US Patent Application (US20140056849A1)

Sources

Application

Application Note: Phase-Transfer Catalyzed Synthesis of Di-tert-butyl (1-chloroethyl) phosphate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Strategic Overview & Application Di-tert-butyl (1-chloroethyl) phosphate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Overview & Application

Di-tert-butyl (1-chloroethyl) phosphate is a highly valuable electrophilic building block utilized in the pharmaceutical industry for the synthesis of N-phosphonooxyethyl prodrugs. The functionalization of tertiary amines or sterically hindered alcohols relies on this reagent to impart increased aqueous solubility and bioavailability to the parent active pharmaceutical ingredient (API) [1].

The synthesis of this intermediate utilizes 1-chloroethyl sulfochloridate (also known as 1-chloroethyl chlorosulfate) as the electrophile and potassium di-tert-butyl phosphate as the nucleophile. Because 1-chloroethyl sulfochloridate is highly reactive and prone to rapid hydrolysis, and the phosphate salt is ionic and water-soluble, traditional monophasic reactions lead to poor yields. To overcome this, a biphasic phase-transfer catalysis (PTC) strategy is employed [2].

Mechanistic Rationale (The "Why")

As a process chemist, executing this reaction requires understanding the causality behind the reaction conditions. This protocol is designed around three critical mechanistic controls:

  • Biphasic System (Dichloromethane/Water): The physical separation of the aqueous layer (containing the phosphate salt) and the organic layer (containing the highly reactive 1-chloroethyl sulfochloridate) prevents the premature degradation of the electrophile.

  • Phase-Transfer Catalyst (TBAHSO₄): Tetrabutylammonium hydrogen sulfate (TBAHSO₄) acts as the lipophilic shuttle. The tetrabutylammonium cation forms a lipophilic ion pair with the di-tert-butyl phosphate anion, transporting it across the phase boundary into the CH₂Cl₂ layer where the nucleophilic displacement of the chlorosulfate group occurs.

  • Interfacial Buffering (NaHCO₃): The substitution reaction generates sulfuric acid derivatives and hydrochloric acid as byproducts. If the pH drops, these strong acids will rapidly cleave the acid-sensitive tert-butyl protecting groups on the phosphate. An excess of sodium bicarbonate (NaHCO₃) acts as an interfacial buffer, continuously neutralizing these acids and driving the reaction forward.

  • Thermal Control: The initial addition of the electrophile is conducted at 0 °C. The nucleophilic attack is exothermic; controlling the temperature suppresses competitive side reactions such as the formation of symmetric pyrophosphates.

Reaction Visualization

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (CH2Cl2) Aq Potassium di-tert-butyl phosphate + NaHCO3 (Buffer) PTC TBAHSO4 (Phase-Transfer Catalyst) Shuttles Phosphate Anion Aq->PTC Ion Exchange Org 1-Chloroethyl sulfochloridate (Electrophile) Reaction Nucleophilic Substitution (0 °C to RT, 20 h) Org->Reaction Reacts with Nucleophile Prod Di-tert-butyl (1-chloroethyl) phosphate (Product) PTC->Reaction Delivers Nucleophile Reaction->Prod Organic Workup

Biphasic phase-transfer catalysis workflow for synthesizing Di-tert-butyl (1-chloroethyl) phosphate.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry required to achieve a ~40% yield (which is standard and practically acceptable for α-chloroalkyl chlorosulfate substitutions due to inherent electrophile instability) [3].

ReagentMW ( g/mol )EquivalentsMassMolesRole
Potassium di-tert-butyl phosphate248.341.0033.0 g133 mmolNucleophile
1-Chloroethyl sulfochloridate179.021.1026.0 g146 mmolElectrophile
Sodium Bicarbonate (NaHCO₃)84.014.0044.6 g531 mmolAcid Scavenger
TBAHSO₄339.530.104.52 g13.3 mmolPhase-Transfer Catalyst
Dichloromethane (CH₂Cl₂)84.93-700 mL-Organic Solvent
Deionized Water (H₂O)18.02-600 mL-Aqueous Solvent

Experimental Protocol

Note: 1-Chloroethyl sulfochloridate is a lachrymator and is highly moisture-sensitive. Handle only inside a properly ventilated fume hood using standard Schlenk techniques or inert atmosphere transfers.

Step 1: Preparation of the Biphasic Mixture
  • Equip a 2 L round-bottom flask with a large magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge the flask with potassium di-tert-butyl phosphate (33.0 g, 133 mmol) and deionized water (600 mL). Stir until complete dissolution is observed. (Self-Validation: The aqueous layer must be completely clear before proceeding, ensuring the nucleophile is fully solvated).

  • Add dichloromethane (600 mL) to the flask to establish the biphasic system.

  • Add NaHCO₃ (44.6 g, 531 mmol) and TBAHSO₄ (4.52 g, 13.3 mmol) to the vigorously stirring mixture.

  • Cool the reaction vessel to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes. Critical Step: Vigorous stirring (>500 rpm) is essential to maximize the interfacial surface area for the phase-transfer process.

Step 2: Controlled Electrophile Addition
  • In a separate dry flask, prepare a solution of 1-chloroethyl sulfochloridate (26.0 g, 146 mmol) in anhydrous dichloromethane (100 mL). Transfer this solution to the addition funnel.

  • Add the 1-chloroethyl sulfochloridate solution dropwise over 30 minutes to the 0 °C biphasic mixture.

    • (Self-Validation: Monitor the reaction for mild gas evolution (CO₂). This is a positive indicator that the NaHCO₃ buffer is actively neutralizing the acidic byproducts generated at the phase interface).

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C).

  • Continue vigorous stirring at room temperature for 20 hours.

Step 3: Workup and Isolation
  • Transfer the crude reaction mixture to a 2 L separatory funnel. Allow the phases to separate completely.

  • Collect the lower organic layer (CH₂Cl₂). Extract the remaining aqueous layer with an additional 100 mL of CH₂Cl₂ to maximize product recovery.

  • Wash the combined organic layers sequentially with deionized water (3 × 300 mL). Causality: This step removes residual PTC (TBAHSO₄), unreacted phosphate salts, and inorganic byproducts.

  • Wash the organic layer with saturated aqueous sodium chloride (brine, 300 mL) to break any micro-emulsions and aid in the removal of bulk water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Concentrate the filtrate in vacuo using a rotary evaporator. Caution: Maintain the water bath temperature below 30 °C to prevent thermal degradation of the product.

Analytical Characterization

  • Appearance: The final product should present as a light yellow oil.

  • Expected Yield: Approximately 14.3 g (40% theoretical yield based on the phosphate salt).

  • ¹H NMR (400 MHz, CDCl₃): The product is definitively characterized by the distinct splitting of the chloroethyl proton. Expect a doublet of quartets (or multiplet) at δ 6.17–6.24 (m, 1H, -CH (Cl)-), a doublet at δ 1.81 (d, J = 5.6 Hz, 3H, -CH₃ ), and a large singlet integrating to 18 protons at δ 1.52 (s, 18H, -C(CH₃ )₃) [3].

References

  • Krise, J. P., Zygmunt, J., Georg, G. I., & Stella, V. J. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 42(16), 3094-3100. Available at:[Link]

  • Hansen, M. M., et al. (2012). Development of a Process for the Preparation of Chloromethyl Chlorosulfate. Organic Process Research & Development, 16(12), 1914-1919. Available at:[Link]

Method

Synthesis of 1-(Phosphonooxy)ethyl Prodrugs Using Di-tert-butyl (1-chloroethyl) phosphate: A Comprehensive Application Note and Protocol

Introduction & Mechanistic Rationale The development of phosphate ester prodrugs is a highly effective, field-proven strategy for overcoming the poor aqueous solubility and limited oral bioavailability of advanced pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of phosphate ester prodrugs is a highly effective, field-proven strategy for overcoming the poor aqueous solubility and limited oral bioavailability of advanced pharmaceutical ingredients (APIs) [1]. While traditional phosphonooxymethyl (POM) prodrugs are widely utilized, they possess a distinct metabolic liability: upon enzymatic bioconversion, they release formaldehyde. To mitigate this toxicity, the 1-(phosphonooxy)ethyl moiety has emerged as a superior alternative, as its enzymatic cleavage by alkaline phosphatases releases acetaldehyde, which is significantly less toxic and more rapidly metabolized [2].

The premier reagent for installing this moiety is Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2). The causality behind selecting this specific building block lies in its elegant protective group chemistry. The bulky tert-butyl groups sterically shield the sensitive phosphate core during the basic alkylation step, preventing unwanted transesterification or hydrolysis. Crucially, these protecting groups can be quantitatively removed under mild, non-hydrolytic acidic conditions. This avoids the harsh aqueous environments that would otherwise cleave the newly formed, sensitive prodrug linkages [3].

Reaction Chemistry & Mechanism

The synthesis of a water-soluble 1-(phosphonooxy)ethyl prodrug salt is executed via a highly controlled, two-step sequence:

  • Step 1: Alkylation (Nucleophilic Substitution / Finkelstein Activation) The parent drug—typically containing a phenol, tertiary amine, or NH-acidic heterocycle (e.g., an azaindole)—is reacted with Di-tert-butyl (1-chloroethyl) phosphate. Because the 1-chloroethyl leaving group is relatively unreactive due to steric hindrance, a catalytic amount of potassium iodide (KI) is introduced. This drives an in situ Finkelstein reaction, transiently forming a highly reactive 1-iodoethyl intermediate that rapidly undergoes SN​2 attack by the parent drug.

  • Step 2: Acid-Mediated Deprotection Treating the purified intermediate with an anhydrous acid, such as Trifluoroacetic acid (TFA) in dichloromethane (DCM), protonates the phosphate oxygen. This triggers the departure of stable tert-butyl carbocations, which rapidly eliminate a proton to form isobutylene gas. The irreversible evolution of isobutylene gas drives the deprotection to quantitative completion without requiring aqueous workup, yielding the free phosphoric acid prodrug [3].

Workflow Visualization

ProdrugSynthesis A Parent Drug (NH, OH, or Amine) C Protected Prodrug Intermediate A->C Alkylation B Di-tert-butyl (1-chloroethyl) phosphate + Base / KI B->C E Free Phosphoric Acid Prodrug C->E - Isobutylene D TFA or HCl (Acid Cleavage) D->E G Water-Soluble Prodrug Salt E->G Salt Formation F NaOH or TRIS (Neutralization) F->G

Workflow for synthesizing 1-(phosphonooxy)ethyl prodrug salts from parent drugs.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems utilizing in-process monitoring.

Protocol A: Alkylation of an NH-Acidic Compound or Phenol

Reagents: Parent drug (1.0 eq), Di-tert-butyl (1-chloroethyl) phosphate (1.5 eq), Cesium Carbonate ( Cs2​CO3​ , 2.5 eq), Potassium Iodide (KI, 0.2 eq), Anhydrous DMF.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the parent drug in anhydrous DMF (0.2 M concentration).

  • Activation: Add finely milled Cs2​CO3​ and KI. Stir the suspension at room temperature for 30 minutes to pre-form the nucleophilic anion.

  • Alkylation: Add Di-tert-butyl (1-chloroethyl) phosphate dropwise via syringe.

  • Reaction & Monitoring: Heat the reaction mixture to 50 °C. Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the parent drug mass and the appearance of the [M+H]+ peak corresponding to the di-tert-butyl protected intermediate confirms successful alkylation (typically 6–12 hours).

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate.

  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the protected intermediate.

Protocol B: Deprotection and Salt Formation

Reagents: Protected intermediate, Trifluoroacetic acid (TFA), Anhydrous DCM, 0.1 M NaOH.

  • Acid Cleavage: Dissolve the purified intermediate in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Deprotection: Add TFA dropwise to achieve a final concentration of 15% v/v. Remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring: Self-Validation Step: Analyze an aliquot by LC-MS. You must observe the sequential loss of two tert-butyl groups (mass shifts of -56 Da each), culminating in the mass of the free phosphoric acid.

  • Concentration: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove all residual TFA.

  • Neutralization: Suspend the free acid in a minimal volume of cold LC-MS grade water. Slowly titrate with 0.1 M NaOH at 0 °C until the pH reaches 7.2–7.4, forming the highly soluble disodium salt.

  • Isolation: Lyophilize the resulting clear solution to obtain the final prodrug salt as a stable, amorphous powder.

Quantitative Data Summary

The table below summarizes typical reaction conditions, expected yields, and the magnitude of solubility enhancement achieved across different functional groups.

Target Functional GroupReagents & SolventAlkylation YieldDeprotection YieldAqueous Solubility Enhancement
Tertiary Amine No base, MeCN, 50 °C60–75%90–95%>1,000-fold
Phenol (OH) Cs2​CO3​ , KI, DMF, 50 °C70–85%85–95%>500-fold
Azaindole (NH) NaH or KOH, KI, DMF, RT65–80%80–90%>1,000-fold

Troubleshooting & Optimization

  • Low Alkylation Yield / Sluggish Kinetics: The 1-chloroethyl group is sterically hindered. If conversion stalls, ensure the KI is rigorously dry and finely milled to maximize the Finkelstein conversion. For highly hindered nucleophiles, switching the solvent from DMF to NMP, or using a stronger base like NaH, can force the reaction to completion.

  • Premature Deprotection During Alkylation: Di-tert-butyl phosphate esters are sensitive to moisture in the presence of strong bases, which can lead to premature hydrolysis. Ensure all solvents are strictly anhydrous and the reaction is maintained under an inert gas atmosphere.

  • Incomplete Deprotection: If mono-tert-butyl intermediate persists during Step 2, increase the TFA concentration to 20% v/v. Do not apply heat. Elevating the temperature in the presence of strong acids will likely cause cleavage of the prodrug linker itself, reverting the molecule back to the parent drug.

References

  • Krise, J. P., Zygmunt, J., Georg, G. I., & Stella, V. J. "Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs." Journal of Medicinal Chemistry, 1999.[Link]

  • Kumpulainen, H., Järvinen, T., Saari, R., Lehtonen, M., & Vepsäläinen, J. "An efficient strategy for the synthesis of 1-chloroethyl phosphates and phosphoramidates." Journal of Organic Chemistry, 2005.[Link]

  • Stella, V. J. "Prodrug strategies to overcome poor water solubility." Advanced Drug Delivery Reviews, 2007.[Link]

Sources

Application

Application Note: TFA-Mediated Deprotection of tert-Butyl Groups from 1-Chloroethyl Phosphate Intermediates

Strategic Context in Prodrug Development In modern drug discovery, the transformation of lipophilic active pharmaceutical ingredients (APIs) into highly water-soluble prodrugs is frequently achieved via phosphonooxyethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Prodrug Development

In modern drug discovery, the transformation of lipophilic active pharmaceutical ingredients (APIs) into highly water-soluble prodrugs is frequently achieved via phosphonooxyethyl (POE) or phosphonooxymethyl (POM) derivatization. The reagent di-tert-butyl 1-chloroethyl phosphate is a premier building block for this purpose 1. It allows for the robust alkylation of API heteroatoms (such as amines, phenols, or nitrogen-containing heterocycles) under basic conditions, while the sterically demanding tert-butyl groups protect the sensitive phosphate core from premature hydrolysis or side reactions 2.

Once the protected intermediate is synthesized, the critical final step is the quantitative removal of the tert-butyl groups to unmask the active phosphoric acid moiety. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the gold standard for this deprotection 3.

Workflow A API (Nucleophile) C Protected Prodrug A->C Alkylation B Di-tert-butyl 1-chloroethyl phosphate B->C Base / NaI D TFA/DCM Cleavage C->D Acidolysis E Phosphate Prodrug D->E - Isobutylene - TFA

Fig 1. Workflow for synthesizing phosphate prodrugs via 1-chloroethyl phosphate intermediates.

Mechanistic Causality: The Chemistry of TFA Deprotection

Understanding the exact chemical mechanism is vital for troubleshooting and optimizing yields. The deprotection is not a simple hydrolysis; it is an acid-catalyzed elimination 4.

  • Protonation: TFA protonates the highly electronegative phosphoryl oxygen (P=O), drawing electron density away from the ester linkages.

  • Carbocation Formation: The weakened C–O bond undergoes heterolytic cleavage, releasing a highly stable tert-butyl carbocation.

  • Gas Evolution: The carbocation is rapidly deprotonated to form isobutylene gas (2-methylpropene). Because isobutylene escapes the reaction matrix as a gas, Le Chatelier’s principle drives the reaction irreversibly to completion 5.

  • Catalyst Regeneration: The deprotonation of the carbocation regenerates the TFA proton, meaning TFA acts catalytically. However, in practice, it is used in large excess (10–50% v/v) to serve as a co-solvent and to ensure rapid kinetics 6.

Why use Scavengers? If the API contains electron-rich aromatic rings or reactive heteroatoms, the transient tert-butyl carbocation can act as a potent electrophile, leading to unwanted Friedel-Crafts alkylation or N/O-alkylation. Adding a carbocation scavenger like triisopropylsilane (TIS) or anisole intercepts the carbocation before it can degrade the API.

Mechanism A Protected Phosphate R-O-P(=O)(OtBu)2 B Protonated Intermediate [R-O-P(=OH)(OtBu)2]+ A->B + TFA (H+) C C-O Bond Cleavage Formation of t-Butyl Cation B->C Rate-limiting step D Deprotonation Isobutylene Gas Evolution C->D - H+ (Regenerates Catalyst) E Free Phosphoric Acid R-O-P(=O)(OH)2 C->E + H2O (Quench) D->E Drives reaction forward

Fig 2. Mechanism of TFA-mediated tert-butyl deprotection and isobutylene gas evolution.

Quantitative Optimization Data

The following table summarizes the optimization of deprotection conditions. Note the causality between the parameters chosen and the resulting purity.

ConditionTFA Conc. (v/v in DCM)Temp (°C)Time (h)ScavengerYield (%)Purity (HPLC Area %)Causality / Observation
A 10%2524None65%82%Incomplete deprotection; prolonged acid exposure led to partial hydrolysis of the 1-chloroethyl ester linkage.
B 50%252None88%91%Rapid deprotection; however, minor tert-butylated API byproducts were observed via LC-MS.
C 50%0 to 252TIS (2 eq)96% >98.5% Optimal ; TIS effectively quenched tert-butyl cations, preventing side-alkylation.
D 100% (Neat)250.5None40%55%Extensive degradation. The absence of DCM caused a highly exothermic reaction, destroying the prodrug linkage.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) and specific physical observations guarantee that the scientist can verify the integrity of the reaction in real-time.

Materials Required:
  • Di-tert-butyl 1-chloroethyl phosphate prodrug intermediate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA, Anhydrous)

  • Triisopropylsilane (TIS)

  • Toluene (for co-evaporation)

Step-by-Step Methodology:

Step 1: Preparation & Cooling

  • Dissolve the protected prodrug intermediate in anhydrous DCM to achieve a concentration of 0.1 M.

  • Add TIS (2.0 eq) to the solution to act as a carbocation scavenger.

  • Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the initial exothermic protonation event. Heat spikes can cause premature cleavage of the delicate 1-chloroethyl ester bond connecting the phosphate to the API.

Step 2: Acid Addition

  • Slowly add TFA dropwise to the cooled solution until a 1:1 ratio of TFA:DCM (50% v/v) is achieved.

  • Critical Safety & Validation Check: Ensure the reaction vessel is properly vented (e.g., via a bubbler). You must observe the evolution of gas (isobutylene). The cessation of bubbling is a primary physical indicator that the deprotection is nearing completion.

Step 3: Agitation & In-Process Control (IPC)

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).

  • Stir for 1.5 to 2 hours.

  • Perform an IPC via LC-MS or HPLC. The intermediate mass [M+H]+ should transition completely to the deprotected mass [M−112+H]+ (loss of two tert-butyl groups).

Step 4: Quench & Concentration

  • Once complete, do not quench with aqueous base directly, as the sudden exotherm and pH shift can hydrolyze the prodrug.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath < 30 °C).

  • Azeotropic Removal: Add 5 volumes of toluene and re-concentrate. Repeat this twice. Causality: TFA has a boiling point of 72 °C and tends to stick to polar molecules. Toluene forms an azeotrope with TFA, allowing for the complete removal of residual acid without requiring harsh heating, thus preserving the integrity of the target molecule.

Step 5: Salt Formation (Optional but Recommended)

  • Dissolve the resulting crude oil in minimal cold methanol.

  • Add a calculated amount of sodium methoxide (or pass through a basic ion-exchange resin) to convert the free phosphoric acid into a stable sodium salt.

  • Precipitate the final prodrug by adding an anti-solvent (e.g., acetone or diethyl ether), filter, and dry under high vacuum.

References

  • Preparation of Phosphonooxymethyl Prodrugs of HIV-1 Attachment Inhibitors Source: Organic Process Research & Development - ACS Publications URL:1

  • Applications of tert-butyl Phosphate in Organic Synthesis: Application Notes and Protocols Source: Benchchem URL:2

  • Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications Source: MDPI URL:3

  • Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP Source: PMC (nih.gov) URL:4

  • Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL:5

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Source: StackExchange URL:6

Sources

Method

Application Note: TBAHSO4 Phase Transfer Catalysis for the Synthesis of Di-tert-butyl (1-chloroethyl) phosphate

Executive Summary The synthesis of Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2) is a critical transformation in the development of phosphonooxymethyl and chloroethyl phosphate prodrugs. This application no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2) is a critical transformation in the development of phosphonooxymethyl and chloroethyl phosphate prodrugs. This application note details a highly optimized, field-proven Phase Transfer Catalysis (PTC) protocol utilizing Tetrabutylammonium hydrogen sulfate (TBAHSO4). By employing a biphasic dichloromethane/water ( CH2​Cl2​/H2​O ) system, this method successfully overcomes the inherent solubility mismatch between the hydrophilic phosphate nucleophile and the lipophilic, moisture-sensitive electrophile, yielding the target compound efficiently while preventing acid-catalyzed degradation.

Introduction & Mechanistic Rationale

In drug development, attaching a phosphate group to a poorly soluble active pharmaceutical ingredient (API) is a standard prodrug strategy to enhance aqueous solubility and bioavailability. Di-tert-butyl (1-chloroethyl) phosphate serves as a premier alkylating agent for this purpose.

The Chemical Challenge: The nucleophile, potassium di-tert-butylphosphate, is highly soluble in water but virtually insoluble in organic solvents. Conversely, the electrophile, 1-chloroethyl sulfochloridate, is soluble in organic solvents but undergoes rapid, destructive hydrolysis in water. Attempting this reaction in a single phase leads to either unreacted starting materials or complete degradation of the electrophile.

The PTC Solution: To bridge this solubility gap, a biphasic CH2​Cl2​/H2​O system is employed alongside TBAHSO4 as a phase transfer catalyst . The catalyst shuttles the reactive phosphate anion into the organic layer, allowing the nucleophilic substitution to occur in a water-free microenvironment, thereby outcompeting the hydrolysis of the electrophile.

Phase Transfer Catalysis (PTC) Dynamics & Causality

As a Senior Application Scientist, it is crucial to understand why each reagent is selected, as this dictates reaction scalability and troubleshooting:

  • TBAHSO4 (10 mol%): The tetrabutylammonium cation ( TBA+ ) exchanges its hydrogen sulfate counterion for the di-tert-butylphosphate anion at the aqueous interface. The resulting lipophilic ion pair ( TBA+ Phosphate− ) migrates into the CH2​Cl2​ layer to react with the electrophile.

  • Sodium Bicarbonate (4.0 Equivalents): The reaction of 1-chloroethyl sulfochloridate releases a chlorosulfate leaving group, which rapidly decomposes into sulfate and chloride, generating significant amounts of acid (HCl and H2​SO4​ ). Because the tert-butyl protecting groups on the phosphate are highly acid-labile (prone to cleaving into isobutylene gas and phosphoric acid), a large excess of NaHCO3​ is mandatory to buffer the aqueous phase at pH ~8.

  • Temperature Control (0°C to RT): The initial addition must be performed at 0°C to suppress the exothermic hydrolysis of the sulfochloridate. Once fully dispersed, warming to room temperature provides the activation energy required for the sterically hindered nucleophilic attack.

Visualizing the Biphasic Catalytic Cycle

PTC_Cycle cluster_aq Aqueous Phase (H2O) cluster_org Organic Phase (CH2Cl2) K_Phos Potassium di-tert-butylphosphate (Water Soluble) Ion_Pair_Aq TBA+ Phosphate- (Ion Pair) K_Phos->Ion_Pair_Aq Ion Exchange TBA_Aq TBA+ HSO4- (PTC) TBA_Aq->Ion_Pair_Aq Ion_Pair_Org TBA+ Phosphate- (Active Nucleophile) Ion_Pair_Aq->Ion_Pair_Org Phase Transfer Product Di-tert-butyl (1-chloroethyl) phosphate (Target) Ion_Pair_Org->Product Nucleophilic Attack TBA_Leaving TBA+ Cl- (Returns to Aq) Ion_Pair_Org->TBA_Leaving Byproduct Electrophile 1-chloroethyl sulfochloridate (Electrophile) Electrophile->Product TBA_Leaving->TBA_Aq Phase Transfer

Biphasic Catalytic Cycle of TBAHSO4 in the synthesis of Di-tert-butyl (1-chloroethyl) phosphate.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 133 mmol scale synthesis, balancing yield against the cost of the electrophile .

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMoles
Potassium di-tert-butylphosphate248.301.0 eq33.0 g133 mmol
1-Chloroethyl sulfochloridate178.981.1 eq26.0 g146 mmol
TBAHSO4 (Catalyst)339.530.1 eq4.52 g13.3 mmol
Sodium Bicarbonate ( NaHCO3​ )84.014.0 eq44.6 g531 mmol
Dichloromethane ( CH2​Cl2​ )84.93Solvent700 mL total-
Deionized Water ( H2​O )18.02Solvent600 mL-

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermodynamic cues are provided to ensure process integrity at every stage.

Step 1: Biphasic System Preparation

  • In a 2L round-bottom flask equipped with a magnetic stir bar and an addition funnel, add Potassium di-tert-butylphosphate (33.0 g, 133 mmol).

  • Add CH2​Cl2​ (600 mL) and Deionized Water (600 mL).

  • Add NaHCO3​ (44.6 g, 531 mmol) and TBAHSO4 (4.52 g, 13.3 mmol) to the mixture.

  • Scientific Rationale & Validation: The mixture will form two distinct liquid phases with some suspended inorganic salts. The NaHCO3​ will not fully dissolve immediately; it acts as a heterogeneous buffer reservoir.

Step 2: Thermal Equilibration

  • Submerge the flask in an ice-water bath.

  • Stir vigorously (≥ 500 rpm) to maximize the interfacial surface area between the aqueous and organic layers.

  • Allow the system to equilibrate to 0°C for exactly 10 minutes.

Step 3: Electrophile Addition

  • Dissolve 1-chloroethyl sulfochloridate (26.0 g, 146 mmol) in 100 mL of anhydrous CH2​Cl2​ . Transfer this to the addition funnel.

  • Add the electrophile solution dropwise to the vigorously stirring biphasic mixture over a period of 30 minutes.

  • Scientific Rationale & Validation:Critical Step. Rapid addition will cause a localized temperature spike and immediate hydrolysis of the electrophile. You will observe mild effervescence ( CO2​ gas evolution) as the NaHCO3​ neutralizes the acidic byproducts of the leaving group. Steady gas evolution validates that the reaction is proceeding.

Step 4: Biphasic Reaction

  • Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20-25°C).

  • Continue vigorous stirring for 20 hours.

  • Scientific Rationale: The moderate yield (~40%) is a known limitation of this chemistry due to the steric hindrance of the di-tert-butyl groups competing with the background hydrolysis of the electrophile. 20 hours ensures maximum conversion of the surviving electrophile.

Step 5: Aqueous Workup

  • Transfer the biphasic mixture to a 2L separatory funnel. Allow the layers to separate completely (organic layer is on the bottom).

  • Collect the bottom CH2​Cl2​ layer.

  • Wash the organic layer sequentially with Deionized Water (3 × 300 mL) to remove residual TBA salts and inorganic phosphates, followed by a final wash with Brine (300 mL) to break any micro-emulsions and pre-dry the organic phase.

Step 6: Isolation & Storage

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na2​SO4​ for 30 minutes.

  • Filter the drying agent and concentrate the filtrate in vacuo (rotary evaporator, bath temp ≤ 30°C to prevent thermal degradation of the product).

  • Yield: The process yields approximately 14.3 g (40%) of Di-tert-butyl (1-chloroethyl) phosphate as a light yellow oil.

Experimental Workflow

Workflow Step1 1. Biphasic Setup Dissolve K-phosphate, NaHCO3, TBAHSO4 in CH2Cl2/H2O (1:1) Step2 2. Thermal Equilibration Cool to 0°C and stir for 10 min Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of 1-chloroethyl sulfochloridate over 30 min Step2->Step3 Step4 4. Biphasic Reaction Stir at Room Temperature for 20 h Step3->Step4 Step5 5. Aqueous Workup Separate layers, wash with H2O & Brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Filter, Concentrate Yield: ~40% Light Yellow Oil Step5->Step6

Step-by-step experimental workflow for the phase transfer catalyzed synthesis and isolation.

Analytical Characterization & Troubleshooting

Analytical Validation ( 1H NMR): To confirm the integrity of the synthesized product, perform 1H NMR ( 400MHz,CDCl3​ ). The self-validating markers are:

  • δ 1.52 (s, 18H): Confirms the intact di-tert-butyl groups (if this integrates lower, acid-catalyzed deprotection occurred).

  • δ 1.81 (d, J=5.6 Hz, 3H): The methyl group adjacent to the chloro-substituted carbon.

  • δ 6.17-6.24 (m, 1H): The highly deshielded methine proton attached to the chlorine and phosphate oxygen.

Troubleshooting Emulsions: If a stubborn emulsion forms during the aqueous workup (Step 5), it is likely due to residual TBAHSO4 acting as a surfactant. Do not discard the mixture. Instead, add additional brine and gently swirl (do not shake vigorously) or filter the entire biphasic mixture through a pad of Celite to break the emulsion.

Storage: The isolated light yellow oil is highly moisture-sensitive. It must be flushed with inert gas (Nitrogen or Argon) immediately after concentration and stored at -20°C to prevent auto-catalytic decomposition.

References

  • Title: Substituted azaindole compounds, salts, pharmaceutical compositions thereof and methods of use (US Patent 20140056849A1)
Application

Application Note: Enhancing API Aqueous Solubility via 1-Phosphonoethyl Prodrug Derivatization

Scientific Rationale: The Ethylidene Phosphate Advantage A primary bottleneck in modern drug development is the poor aqueous solubility of Active Pharmaceutical Ingredients (APIs), particularly those classified under BCS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Ethylidene Phosphate Advantage

A primary bottleneck in modern drug development is the poor aqueous solubility of Active Pharmaceutical Ingredients (APIs), particularly those classified under BCS Classes II and IV. While traditional formulation strategies (e.g., lipid nanoparticles, amorphous solid dispersions) can improve dissolution, chemical derivatization into a highly ionizable prodrug offers a definitive, molecule-level solution.

Attaching a phosphate group to an API dramatically increases its polarity and solubility. However, direct phosphorylation is often impossible or metabolically unstable. To circumvent this, researchers utilize a self-immolative spacer. Historically, the phosphonooxymethyl (POM) spacer was the industry standard. However, POM prodrugs release formaldehyde as a byproduct during in vivo bioconversion, which poses significant toxicological concerns at high doses[1].

To solve this, modern drug design employs Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2)[2]. This specialized reagent generates a 1-phosphonoethyl (ethylidene phosphate) prodrug[3]. The critical causality here lies in the substitution on the spacer carbon: upon enzymatic cleavage by alkaline phosphatase, the ethylidene linker spontaneously breaks down to release the parent API, inorganic phosphate, and acetaldehyde [1]. Acetaldehyde is substantially less toxic and more rapidly metabolized than formaldehyde, offering a vastly superior safety profile for high-dose therapeutics.

Furthermore, the choice of tert-butyl protecting groups on the phosphate reagent is highly deliberate. Unlike diethyl or dimethyl phosphates—which require harsh, nucleophilic deprotection conditions (e.g., TMS-Br) that can destroy sensitive APIs—tert-butyl groups are cleanly cleaved under mild acidic conditions, preserving the integrity of the delicate ethylidene linkage[4].

In Vivo Bioconversion Mechanism

The therapeutic efficacy of a 1-phosphonoethyl prodrug relies on a two-step bioconversion cascade. Once administered, the highly soluble prodrug circulates until it encounters alkaline phosphatase (abundant in the intestinal brush border and systemic circulation). The enzyme cleaves the phosphate ester, generating an unstable hemiacetal or hemiaminal intermediate. This intermediate undergoes rapid, spontaneous chemical decomposition to release the active API.

Bioconversion Prodrug 1-Phosphonoethyl Prodrug (Soluble Salt) Intermediate Hemiacetal / Hemiaminal Intermediate Prodrug->Intermediate Alkaline Phosphatase (In vivo) ActiveAPI Active API (Therapeutic Agent) Intermediate->ActiveAPI Spontaneous Cleavage Byproducts Acetaldehyde + Inorganic Phosphate Intermediate->Byproducts Spontaneous Cleavage

Figure 1: In vivo bioconversion pathway of 1-phosphonoethyl prodrugs via alkaline phosphatase.

Experimental Protocol: Synthesis and Isolation

The following methodology outlines a robust, self-validating workflow for converting a poorly soluble API (containing an -OH, -NH, or -COOH nucleophile) into its highly soluble 1-phosphonoethyl disodium salt[4].

Phase 1: Finkelstein-Assisted Alkylation

The 1-chloroethyl group is inherently hindered and can react sluggishly with bulky APIs. We utilize an in situ Finkelstein reaction to drive the alkylation.

  • Preparation : Dissolve the Parent API (1.0 eq) in anhydrous DMF (10 mL/g of API) under a nitrogen atmosphere.

  • Activation : Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) and Potassium Iodide (KI, 0.5 eq).

    • Causality: Cs₂CO₃ deprotonates the API. The large cesium counterion minimizes tight ion-pairing, maximizing the nucleophilicity of the API anion (the "Cesium Effect"). Simultaneously, KI converts the 1-chloroethyl reagent into a highly reactive 1-iodoethyl intermediate in situ, overcoming steric hindrance.

  • Alkylation : Dropwise, add Di-tert-butyl (1-chloroethyl) phosphate (1.5 eq)[2].

  • Reaction : Heat the mixture to 50–60 °C and stir for 6–12 hours[4].

  • Validation Checkpoint : Analyze an aliquot via LC-MS. The reaction is deemed complete when the parent API peak is <5% and the mass corresponding to the di-tert-butyl protected prodrug dominates the chromatogram.

  • Workup : Dilute with Ethyl Acetate, wash extensively with water (3x) to remove DMF and salts, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Mild Acidic Deprotection
  • Preparation : Dissolve the crude protected prodrug in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Cleavage : Slowly add Trifluoroacetic Acid (TFA) to achieve a 15% v/v concentration.

    • Causality: The tert-butyl groups are highly susceptible to mild acidic cleavage, breaking down into volatile isobutylene gas. This precise condition prevents the premature hydrolysis of the target ethylidene linker, which would otherwise occur if stronger aqueous acids were used.

  • Reaction : Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Validation Checkpoint : Monitor via LC-MS. The complete disappearance of the protected mass and the emergence of the free phosphonic acid mass (M - 112 Da) confirms successful global deprotection.

  • Workup : Evaporate the DCM and residual TFA under reduced pressure. Co-evaporate twice with toluene to remove trace TFA.

Phase 3: Salt Formation & Lyophilization
  • Suspension : Suspend the crude free phosphonic acid in cold, deionized water (it will initially be insoluble).

  • Titration : Carefully titrate the suspension with 0.5 M NaOH (aq) under continuous stirring until the pH stabilizes between 7.2 and 7.4.

    • Causality: The free acid form of the prodrug remains poorly soluble. By titrating exactly to physiological pH, the phosphate group is doubly deprotonated, forming the disodium salt and driving the compound completely into the aqueous phase.

  • Validation Checkpoint : The cloudy suspension must transition into a completely transparent, clear solution. If turbidity persists at pH 7.4, filter through a 0.22 µm PTFE membrane to remove unreacted organic impurities.

  • Isolation : Lyophilize (freeze-dry) the clear solution for 48 hours to yield the final 1-phosphonoethyl prodrug disodium salt as a stable, amorphous powder.

Quantitative Impact on Aqueous Solubility

The conversion of a lipophilic API to a 1-phosphonoethyl disodium salt reliably yields exponential improvements in aqueous solubility, enabling high-concentration intravenous formulations and improving oral bioavailability.

Compound ClassMolecular StateAqueous Solubility (pH 7.4)Fold Enhancement
Propofol (Model Phenolic API)Free Phenol~0.15 mg/mL-
Propofol Ethylidene Phosphate Disodium Salt>500 mg/mL>3,300x [1]
Azaindole Derivative (Model N-API)Free Base<0.05 mg/mL-
Azaindole 1-Phosphonoethyl Disodium Salt>12.0 mg/mL>240x [4]

Sources

Method

Application Note: N-Alkylation of Azaindole Derivatives Using Di-tert-butyl (1-chloroethyl) phosphate for Prodrug Synthesis

Introduction & Strategic Rationale Azaindole (pyrrolopyridine) scaffolds are ubiquitous in modern drug discovery, featuring prominently in kinase inhibitors, BCL-2 inhibitors, and viral attachment inhibitors[1][2][3]. Ho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Azaindole (pyrrolopyridine) scaffolds are ubiquitous in modern drug discovery, featuring prominently in kinase inhibitors, BCL-2 inhibitors, and viral attachment inhibitors[1][2][3]. However, their planar, hydrophobic nature often results in poor aqueous solubility, severely limiting oral bioavailability. The installation of a 1-phosphonoethyl prodrug moiety via N-alkylation is a proven strategy to overcome these physicochemical liabilities. This modification masks the hydrogen bond donor while introducing a highly ionizable phosphate group that is rapidly cleaved by alkaline phosphatases in vivo[1].

This technical guide details the optimized reaction conditions for utilizing di-tert-butyl (1-chloroethyl) phosphate as the alkylating agent. The bulky tert-butyl groups are critical to the reagent's success: they sterically shield the phosphorus center from unwanted nucleophilic attack during the alkylation step and can be globally deprotected under mild acidic conditions to reveal the active prodrug[3].

Mechanistic Causality in Protocol Design

The N-alkylation of the mildly nucleophilic azaindole nitrogen with a secondary alkyl chloride (1-chloroethyl) is sterically hindered and prone to competing side reactions. To drive this reaction to completion, several mechanistic levers must be pulled:

  • In Situ Halogen Exchange (Finkelstein Catalysis): The addition of catalytic potassium iodide (KI) converts the 1-chloroethyl moiety into a highly reactive 1-iodoethyl intermediate. This significantly lowers the activation energy for the SN2 displacement by the azaindole nitrogen, accelerating the reaction and minimizing reagent degradation[1].

  • Phase-Transfer Catalysis (PTC): During the synthesis of the reagent itself, tetrabutylammonium hydrogen sulfate (TBAHSO4) is used in a biphasic system to shuttle the hydrophilic phosphate anion into the organic layer, ensuring efficient coupling with the sulfochloridate[1][4].

  • Base Selection & Regioselectivity: Strong, non-nucleophilic bases (like KOH) are required to deprotonate the azaindole (pKa ~ 14-15)[1]. Depending on the substitution pattern of the azaindole, alkylation can occur at the pyrrole nitrogen (N1) or the pyridine nitrogen (N7). For base-sensitive substrates, microwave-assisted heating with Hünig's base (DIPEA) provides a kinetic alternative[3].

Synthetic Workflow

G A Potassium di-tert-butylphosphate + 1-Chloroethyl sulfochloridate B Biphasic Phase-Transfer (DCM/H2O, NaHCO3, TBAHSO4) A->B C Di-tert-butyl (1-chloroethyl) phosphate (Alkylating Reagent) B->C E Finkelstein-Assisted N-Alkylation (KOH, KI, DMF, 50°C) C->E D Azaindole API Core D->E F Protected Prodrug Intermediate E->F G Global Deprotection (TFA / DCM, RT) F->G H 1-Phosphonoethyl Azaindole Prodrug G->H

Workflow for the synthesis and application of di-tert-butyl (1-chloroethyl) phosphate.

Quantitative Data: Condition Optimization

The table below summarizes validated reaction conditions for azaindole N-alkylation using phosphate prodrug reagents, highlighting the divergence in base and temperature requirements based on the target scaffold.

Reaction ParameterOption A: Finkelstein-Assisted[1]Option B: Microwave-Assisted[3]
Target Scaffold Vemurafenib Azaindole AnalogueVenetoclax Azaindole Analogue
Reagent Variant 1-Chloroethyl phosphateChloromethyl phosphate
Base KOH (4.0 equiv)DIPEA (5.0 equiv)
Solvent DMFAcetonitrile
Catalytic Additive KI (0.1 equiv)None
Temperature 50 °C80 °C (Microwave)
Reaction Time 6 hours1.5 hours
Regioselectivity N1-alkylationN7-alkylation
Typical Yield ~60% (Isolated)Quantitative (Crude)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Di-tert-butyl (1-chloroethyl) phosphate[1][4]

This protocol utilizes a biphasic system to prevent the premature hydrolysis of the highly reactive sulfochloridate.

  • Preparation of the Biphasic System: In a large reaction vessel, dissolve potassium di-tert-butylphosphate (33.0 g, 133 mmol) in a 1:1 mixture of CH2Cl2 (600 mL) and deionized H2O (600 mL).

  • Buffer and Catalyst Addition: Add NaHCO3 (44.6 g, 531 mmol) and tetrabutylammonium hydrogen sulfate (TBAHSO4) (4.52 g, 13.3 mmol).

    • Causality: NaHCO3 strictly maintains a slightly basic pH to prevent acid-catalyzed cleavage of the tert-butyl groups. TBAHSO4 acts as the phase-transfer catalyst.

  • Temperature Control: Cool the vigorously stirring mixture to 0 °C and maintain for 10 minutes.

  • Reagent Addition: Dissolve 1-chloroethyl sulfochloridate (26.0 g, 146 mmol) in CH2Cl2 (100 mL). Add this solution dropwise to the reaction mixture over 30 minutes to control the exothermic reaction.

  • Incubation: Allow the reaction to warm to room temperature and stir for 20 hours.

  • Self-Validation (NMR): Extract an aliquot from the organic layer. 1H NMR (400 MHz, CDCl3) must show a characteristic doublet at δ 1.81 (J = 5.6 Hz, 3H) and a multiplet at δ 6.17-6.24 (1H), confirming the presence of the 1-chloroethyl group.

  • Workup: Separate the organic layer, wash with water (3 × 300 mL) and brine (300 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a light yellow oil.

Protocol B: N-Alkylation of the Azaindole Core[1]

This protocol leverages Finkelstein catalysis to overcome the steric hindrance of the secondary alkyl chloride.

  • Substrate Solubilization: Dissolve the azaindole derivative (20 mmol) in anhydrous DMF (120 mL) under a nitrogen atmosphere.

  • Base and Catalyst Addition: Add finely powdered KOH (4.48 g, 80 mmol) and KI (0.33 g, 2 mmol). Stir for 15 minutes at room temperature to allow for initial deprotonation.

  • Alkylation: Dissolve di-tert-butyl (1-chloroethyl) phosphate (10.9 g, 40 mmol) in DMF (20 mL). Add this solution dropwise to the reaction mixture over 5 minutes.

  • Heating: Elevate the temperature to 50 °C and stir for 6 hours.

  • Self-Validation (LC-MS): Monitor reaction progression via LC-MS. Look for the disappearance of the parent API mass and the emergence of the protected prodrug mass [M + 272 - 35 (Cl)].

  • Workup: Dilute the mixture with ethyl acetate (700 mL). Wash sequentially with water (3 × 400 mL) and brine (400 mL). Concentrate the organic layer and purify via silica gel flash chromatography.

Protocol C: Global Deprotection to the Phosphonoethyl Prodrug[3]

This step removes the bulky protective groups to yield the highly soluble, active prodrug.

  • Solubilization: Dissolve the purified protected prodrug intermediate in anhydrous CH2Cl2 (concentration ~0.1 M).

  • Acidic Cleavage: Slowly add an equal volume of Trifluoroacetic acid (TFA) so the final solvent ratio is 1:1 v/v CH2Cl2:TFA.

    • Causality: TFA induces an E1 elimination mechanism, cleaving the tert-butyl esters and releasing isobutylene gas.

  • Incubation: Stir at room temperature for 1 to 2 hours.

  • Self-Validation (Visual & MS): The reaction is visually complete when gas evolution (bubbling) ceases. Confirm via LC-MS by observing the loss of two tert-butyl groups [M - 112].

  • Isolation: Concentrate the mixture in vacuo to remove all TFA. Re-dissolve in water/acetonitrile and lyophilize to obtain the free phosphonoethyl prodrug as a solid powder.

References

  • SUBSTITUTED AZAINDOLE COMPOUNDS, SALTS, PHARMACEUTICAL COMPOSITIONS THEREOF AND METHODS OF USE, Google P
  • Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068, ACS Public
  • WO2023038815A1 - Irak inhibitor for treating cytokine release-related conditions associated with infection by a respiratory virus, Google P
  • Expanding the Repertoire for “Large Small Molecules”: Prodrug ABBV-167 Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers, AACR Journals,

Sources

Application

Application Notes and Protocols for the Conjugation of Di-tert-butyl (1-chloroethyl) phosphate to Secondary Amines in Drug Design

Introduction: The Power of Phosphoramidate Prodrugs In modern medicinal chemistry, overcoming the challenges of drug delivery, such as poor membrane permeability and metabolic instability, is paramount. The phosphate gro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Phosphoramidate Prodrugs

In modern medicinal chemistry, overcoming the challenges of drug delivery, such as poor membrane permeability and metabolic instability, is paramount. The phosphate group, while crucial for the biological activity of many nucleotide analogues and other therapeutic agents, is highly charged at physiological pH, severely hindering its ability to cross cell membranes. The "ProTide" (prodrug of a nucleotide) technology offers an elegant solution by masking the phosphate's negative charges with lipophilic groups that are later cleaved intracellularly to release the active monophosphate species.[1][2][3] This strategy has been exceptionally successful, leading to the development of FDA-approved antiviral drugs like Sofosbuvir and Remdesivir.[4]

A key component of this strategy is the formation of a phosphoramidate bond, typically linking an amino acid ester to the phosphorus center.[4] This application note provides a detailed guide for medicinal chemists and drug development professionals on the attachment of a specific phosphoramidating agent, Di-tert-butyl (1-chloroethyl) phosphate , to secondary amines. This reagent allows for the installation of a di-tert-butyl protected phosphate moiety, which can serve as a precursor to a bio-labile phosphoramidate prodrug. The bulky tert-butyl groups provide stability, while the 1-chloroethyl group offers a reactive handle for conjugation.

Mechanism of Action and Rationale

The conjugation of Di-tert-butyl (1-chloroethyl) phosphate to a secondary amine proceeds via a nucleophilic substitution reaction. The secondary amine acts as the nucleophile, attacking the phosphorus center and displacing the chloride, which is a good leaving group.

The overall transformation is as follows:

R₂NH + (tBuO)₂P(O)OCH(Cl)CH₃ → (tBuO)₂P(O)NR₂ + HOCH(Cl)CH₃

However, the more common and synthetically versatile approach involves the secondary amine directly attacking the phosphorus atom, displacing a leaving group on the phosphorus itself. The reagent "Di-tert-butyl (1-chloroethyl) phosphate" is more accurately described as a phosphate ester with a reactive alkyl halide. A more plausible and documented pathway for creating the desired phosphoramidate linkage involves a different precursor, such as di-tert-butyl phosphorochloridate, reacting with the secondary amine.

For the purpose of this guide, we will focus on a robust, two-step conceptual pathway inspired by the work of Kumpulainen et al., which provides a versatile route to phosphoramidates.[1][5][6] This involves the initial formation of a phosphoramidate from a suitable precursor, followed by functionalization. A more direct, albeit less documented, approach is a one-step nucleophilic substitution on a pre-formed chloroethyl phosphate.

Key Mechanistic Considerations:
  • Nucleophilicity of the Amine: Secondary amines are generally good nucleophiles. However, steric hindrance around the nitrogen atom can significantly impact the reaction rate. Bulky substituents on the amine may require more forcing conditions (e.g., higher temperatures, longer reaction times).[7]

  • The Role of the Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU), is crucial.[8] Its role is to scavenge the HCl generated during the reaction without competing with the secondary amine nucleophile. The use of a nucleophilic base could lead to unwanted side products.

  • Solvent Choice: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are typically used to prevent hydrolysis of the phosphate reagent and to ensure good solubility of the reactants.

  • Protecting Groups: The di-tert-butyl groups on the phosphate are robust protecting groups that are stable to many reaction conditions but can be readily removed under acidic conditions, such as with Trifluoroacetic Acid (TFA), to unmask the phosphate group at a later stage in the synthesis or intracellularly.[9][10][11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a generic secondary amine to a di-tert-butyl protected phosphate core.

Protocol 1: Synthesis of Di-tert-butyl (1-chloroethyl) phosphate Reagent

This protocol is adapted from the patent literature for the synthesis of the key phosphonating agent.[7]

Materials:

  • Potassium di-tert-butylphosphate

  • 1-Chloroethyl sulfochloridate

  • Sodium bicarbonate (NaHCO₃)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of potassium di-tert-butylphosphate (1.0 eq) in a 1:1 mixture of CH₂Cl₂/H₂O, add sodium bicarbonate (4.0 eq) and TBAHS (0.1 eq).

  • Cool the mixture to 0 °C with stirring for 10 minutes.

  • Prepare a solution of 1-chloroethyl sulfochloridate (1.1 eq) in CH₂Cl₂.

  • Add the 1-chloroethyl sulfochloridate solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 20 hours.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Di-tert-butyl (1-chloroethyl) phosphate as an oil.

Compound CAS Number Molecular Formula Molecular Weight ¹H NMR (400 MHz, CDCl₃)
Di-tert-butyl (1-chloroethyl) phosphate1567347-31-2C₁₀H₂₂ClO₄P272.71 g/mol δ 6.20 (q, J=5.6 Hz, 1H), 1.81 (d, J=5.6 Hz, 3H), 1.52 (s, 18H)

Table 1: Properties and Characterization Data for the Phosphorylating Reagent.[7]

Protocol 2: Conjugation to a Secondary Amine

This is a generalized protocol for the nucleophilic substitution reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Di-tert-butyl (1-chloroethyl) phosphate (1.0 eq)

  • Secondary amine (R₂NH) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the secondary amine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of Di-tert-butyl (1-chloroethyl) phosphate (1.0 eq) in anhydrous DCM dropwise to the stirring amine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired di-tert-butyl phosphoramidate.

Parameter Condition Rationale
Stoichiometry Slight excess of amine (1.2 eq)Drives the reaction to completion.
Base DIPEA (1.5 eq)Non-nucleophilic base to neutralize HCl byproduct without competing with the amine nucleophile.[8]
Solvent Anhydrous DCMAprotic solvent to prevent hydrolysis and solubilize reactants.
Temperature Room TemperatureSufficient for many secondary amines; may require heating for sterically hindered substrates.
Reaction Time 12-24 hoursTypical timeframe; should be monitored by TLC or LC-MS for completion.
Workup Aqueous wash with NaHCO₃Removes excess acid and water-soluble byproducts.
Purification Silica Gel ChromatographyStandard method for purifying organic compounds of moderate polarity.

Table 2: Summary of Reaction Conditions and Rationale for Phosphoramidate Synthesis.

Protocol 3: Deprotection of Di-tert-butyl Groups

This protocol describes the removal of the tert-butyl protecting groups to yield the free phosphoramidic acid.

Materials:

  • Di-tert-butyl phosphoramidate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the di-tert-butyl phosphoramidate in DCM (e.g., 0.1 M).

  • Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

  • The resulting phosphoramidic acid can be used directly or purified further if necessary.

Note: The deprotection mechanism involves the protonation of an ester oxygen followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutylene gas.[9][12]

Analytical Characterization

  • ³¹P NMR Spectroscopy: This is a definitive technique for characterizing organophosphorus compounds. Di-tert-butyl phosphoramidates are expected to show a characteristic signal in the ³¹P NMR spectrum.[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition of the product.[15]

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the overall structure of the conjugated product.

Visualizing the Workflow

Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Formation of Intermediate cluster_2 Step 3: Deprotonation Amine Secondary Amine (R₂NH) Phosphate Di-tert-butyl (1-chloroethyl) phosphate TS Transition State Amine->TS Nucleophilic Attack Phosphate->TS Intermediate Protonated Phosphoramidate Intermediate TS->Intermediate Chloride Chloride Ion (Cl⁻) TS->Chloride Base Base (DIPEA) Product Di-tert-butyl Phosphoramidate Intermediate->Product Salt DIPEA·HCl Base->Salt

Caption: Proposed mechanism for the formation of a di-tert-butyl phosphoramidate.

Experimental Workflow

G start Start: Secondary Amine & Di-tert-butyl (1-chloroethyl) phosphate react Reaction in DCM with DIPEA at RT start->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Silica Gel Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize deprotect Deprotection (TFA/DCM) characterize->deprotect Proceed to Deprotection final_product Final Phosphoramidic Acid deprotect->final_product

Caption: General experimental workflow for phosphoramidate synthesis and deprotection.

References

  • Bouchareb, F., & Berredjem, M. (2021). Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review. ResearchGate. Retrieved from [Link]

  • Kumpulainen, H., Järvinen, T., Saari, R., Lehtonen, M., & Vepsäläinen, J. (2005). An efficient strategy for the synthesis of 1-chloroethyl phosphates and phosphoramidates. The Journal of Organic Chemistry, 70(22), 9056–9058.
  • Mehellou, Y., Rennie, A. A., & Balzarini, J. (2016). The ProTides Boom. ChemMedChem, 11(13), 1391–1394.
  • Mehellou, Y., Balzarini, J., & McGuigan, C. (2017). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 60(16), 6893–6914.
  • Kumpulainen, H., et al. (2006). Convenient Microwave-Assisted Synthesis of 1-Chloroethyl Phosphates. Tetrahedron Letters, 47, 2003-2004.
  • Slusarczyk, M., Serpi, M., & Pertusati, F. (2014). An overview of ProTide technology and its implications to drug discovery. Cardiff University - ORCA.
  • Nataro, C., Mandell, C. L., & Tiedemann, M. A. (2013). 31P NMR Spectroscopy in an Undergraduate Inorganic Curriculum. ResearchGate. Retrieved from [Link]

  • Wagner, C. R., et al. (2000). The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. PMC.
  • Hayes, C. J., et al. (2020).
  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1‑f][triazin-4-amino] Adenine C‑Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Semantic Scholar.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215.
  • Wemple, J. N., et al. (2012).
  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Di-tert-butyl (1-chloroethyl) Phosphate Alkylations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are designing ethylidene-linked phosphate prodrugs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are designing ethylidene-linked phosphate prodrugs. While di-tert-butyl chloromethyl phosphate is a staple in prodrug synthesis, transitioning to di-tert-butyl (1-chloroethyl) phosphate introduces significant synthetic hurdles.

The addition of the alpha-methyl group creates severe steric hindrance, slowing down traditional SN​2 pathways and opening the door to competing side reactions like E2 elimination and acid-catalyzed degradation[1]. To achieve high yields, we must move beyond simply following protocols and understand the mechanistic causality behind our experimental choices.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure your alkylation reactions are robust and self-validating.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My alkylation yield is stuck below 20%, and LC-MS shows full consumption of the di-tert-butyl (1-chloroethyl) phosphate. Where is my reagent going? The Causality: Your reagent is likely undergoing E2 elimination rather than SN​2 substitution. Unlike the chloromethyl derivative, the 1-chloroethyl group possesses beta-hydrogens. In the presence of traditional amine bases (like TEA or DIPEA) at elevated temperatures, the base abstracts a beta-hydrogen, eliminating HCl to form an unreactive vinyl phosphate byproduct[1]. The Solution: You must decouple basicity from nucleophilicity. Switch to a highly sterically hindered base like 1,8-bis(dimethylamino)naphthalene (Proton Sponge) or a mild inorganic base like Cs2​CO3​ . Additionally, utilizing microwave-assisted synthesis can rapidly drive the SN​2 kinetic pathway before thermodynamic elimination takes over[1].

Q2: I am observing the desired alkylated product, but the tert-butyl protecting groups are cleaving during the reaction. How do I prevent this? The Causality: tert-Butyl phosphate esters are notoriously sensitive to acidic conditions. The alkylation reaction generates stoichiometric equivalents of HCl. If your base is not efficiently scavenging this acid in the local microenvironment, the localized drop in pH will catalyze the cleavage of the tert-butyl groups, releasing isobutylene gas and forming the mono- or di-hydrogen phosphate. The Solution: Ensure strict acid scavenging. The use of 1,8-bis(dimethylamino)naphthalene is essential here, as it acts as an irreversible "sponge" for protons without participating in unwanted side reactions[2]. In some multikilogram scale-ups, the addition of 325-mesh K2​CO3​ has been used as an effective heterogeneous acid scavenger[3].

Q3: The reaction is completely stalled. The starting API and the 1-chloroethyl phosphate remain unreacted even after 24 hours at 60 °C. What is missing? The Causality: The steric bulk of the 1-chloroethyl group severely raises the activation energy for direct nucleophilic attack. Recent kinetic interrogations of similar phosphate alkylations suggest that the rate-determining step is often the activation of the phosphate reagent itself, sometimes proceeding through a radical chain mechanism rather than a pure SN​2 pathway[2]. The Solution: Implement Finkelstein activation. By adding a catalytic or stoichiometric amount of a soluble iodide salt (e.g., Tetraethylammonium iodide, Et4​NI , or Sodium Iodide, NaI), you convert the 1-chloroethyl phosphate in situ to the highly reactive 1-iodoethyl phosphate [3]. This intermediate undergoes substitution magnitudes faster than the chloride.

Q4: Does solvent choice really matter if my API is fully dissolved? The Causality: Yes. The transition state of this alkylation is highly polarized. Solvent selection must align with the Hansen solubility parameters to stabilize the transition state or the propagating radical species[2]. The Solution: Polar aprotic solvents like Acetonitrile (MeCN) are optimal. Interestingly, utilizing "wet" MeCN (containing controlled trace amounts of water) can significantly enhance the solubility and reactivity of inorganic basic additives like K2​CO3​ without hydrolyzing the phosphate reagent[3].

Part 2: Data Presentation & Condition Optimization

To summarize the mechanistic adjustments discussed above, consult the following optimization matrix. This table compares standard (often failing) conditions against field-optimized parameters for 1-chloroethyl phosphate alkylations.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Base Triethylamine (TEA), DIPEAProton Sponge, Cs2​CO3​ Prevents E2 elimination to vinyl phosphate; efficiently scavenges HCl to protect acid-sensitive tert-butyl groups[1][2].
Catalyst None Et4​NI or NaI (0.5 - 1.0 eq)Finkelstein activation generates the 1-iodoethyl intermediate, overcoming steric hindrance of the alpha-methyl group[3].
Solvent THF, DCMMeCN (Anhydrous or controlled wet)Aligns with Hansen solubility parameters to stabilize the polar transition state and support potential radical chain activation[2][3].
Energy Conventional heating (reflux)Microwave irradiation (80 °C)Rapidly accelerates the SN​2 pathway, outcompeting the slower degradation and elimination pathways[1].

Part 3: Experimental Protocol

The following is a self-validating, step-by-step methodology for the N-alkylation or O-alkylation of a target API using di-tert-butyl (1-chloroethyl) phosphate.

Reagents & Materials:

  • Target API (Nucleophile): 1.0 equivalent

  • Di-tert-butyl (1-chloroethyl) phosphate: 2.0 equivalents

  • 1,8-bis(dimethylamino)naphthalene (Proton Sponge): 2.2 equivalents

  • Tetraethylammonium iodide ( Et4​NI ): 0.5 equivalents

  • Acetonitrile (MeCN): 15 mL / gram of API

Step-by-Step Workflow:

  • Preparation: To an oven-dried, nitrogen-purged reaction vessel, charge the target API (1.0 eq) and Et4​NI (0.5 eq).

  • Solvation: Add MeCN to achieve a concentration of approximately 0.1 M relative to the API. Stir at 25 °C until a uniform slurry or solution is achieved.

  • Base Addition: Add 1,8-bis(dimethylamino)naphthalene (2.2 eq) to the mixture. Self-Validation Check: Ensure the base is fully dissolved before proceeding to prevent localized acidic hot-spots later in the reaction.[2]

  • Reagent Introduction: Dropwise, add di-tert-butyl (1-chloroethyl) phosphate (2.0 eq) over 10 minutes.

  • Activation & Heating: Heat the reaction mixture to 70 °C (or utilize microwave irradiation at 80 °C for 30 minutes)[1].

  • Monitoring: Monitor the reaction via LC-MS. The intermediate 1-iodoethyl phosphate may be visible. Continue heating until the API is consumed.

  • Workup: Cool the reaction to 25 °C. Filter off any precipitated salts. Dilute the filtrate with Ethyl Acetate and wash sequentially with cold 5% aqueous citric acid (to remove the Proton Sponge) and brine.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure ethylidene-linked phosphate prodrug.

Part 4: Mechanistic & Troubleshooting Visualizations

ReactionPathway Reagent Di-tert-butyl (1-chloroethyl) phosphate Iodide Finkelstein Activation (Et4NI) Reagent->Iodide + Iodide Catalyst Vinyl Vinyl Phosphate (E2 Elimination Byproduct) Reagent->Vinyl Strong/Nucleophilic Base Degraded De-tert-butylated Phosphate (Degradation) Reagent->Degraded Poor Acid Scavenging (HCl) Active 1-Iodoethyl Intermediate Iodide->Active Rapid Prodrug Target Prodrug (High Yield) Active->Prodrug + Nucleophile (SN2)

Mechanistic pathways of 1-chloroethyl phosphate alkylation highlighting desired vs. side reactions.

TroubleshootingTree Start Low Alkylation Yield? Check1 Is the phosphate reagent fully consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Identify Primary Byproduct via LC-MS / NMR Yes1->Check2 Sol1 Add Et4NI catalyst & utilize microwave heating No1->Sol1 Byp1 Vinyl Phosphate Observed Check2->Byp1 Byp2 Cleaved t-Butyl Groups Observed Check2->Byp2 Sol2 Switch to non-nucleophilic base (Proton Sponge) Byp1->Sol2 Sol3 Enhance acid scavenging (Add 325-mesh K2CO3) Byp2->Sol3

Troubleshooting decision tree for resolving low yields in phosphate prodrug syntheses.

References

  • Harper, K. C., et al. "Mechanistic Evaluation and Solvent-Based Linear Free Energy Relationship in the Alkylation of ABT-199 Using Di-tert-butyl Chloromethyl Phosphate." Organic Process Research & Development, American Chemical Society, 2021. Available at:[Link]

  • Kumpulainen, H., et al. "Convenient Microwave-Assisted Synthesis of 1-Chloroethyl Phosphates." The Journal of Organic Chemistry, 2005. Available at:[Link]

  • "Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate." ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Di-tert-butyl (1-chloroethyl) phosphate

Welcome to the Technical Support Center for prodrug synthesis and intermediate stabilization. Di-tert-butyl (1-chloroethyl) phosphate is a critical electrophilic reagent used in the synthesis of phosphonooxyethyl prodrug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for prodrug synthesis and intermediate stabilization. Di-tert-butyl (1-chloroethyl) phosphate is a critical electrophilic reagent used in the synthesis of phosphonooxyethyl prodrugs. However, its dual sensitivity—susceptibility to nucleophilic attack at the 1-chloroethyl group and acid-catalyzed dealkylation of the tert-butyl esters—makes it notoriously difficult to synthesize and store without significant yield losses.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yield synthesis and long-term stability of this intermediate.

Part 1: Mechanistic Insights (The "Why")

To prevent degradation, we must first understand the causality behind the molecule's instability. Di-tert-butyl (1-chloroethyl) phosphate undergoes two primary degradation pathways during synthesis and storage:

  • Aqueous Hydrolysis (C-Cl Cleavage): The 1-chloroethyl group is highly electrophilic. Even mild exposure to water without proper phase isolation leads to an SN​1/SN​2 displacement of the chloride. This forms a highly unstable hemiacetal phosphate intermediate, which instantly collapses into acetaldehyde and di-tert-butyl phosphate.

  • Acid-Catalyzed Dealkylation: The synthesis utilizes 1-chloroethyl sulfochloridate, which generates strong acids (HCl, H2​SO4​ ) as byproducts. If these acids are not immediately neutralized, they protonate the phosphate oxygen, triggering an E1 elimination of the tert-butyl groups to yield isobutylene gas and mono-tert-butyl phosphate[1]. Furthermore, trace acid generation during storage creates an autocatalytic degradation loop[2].

Degradation A Di-tert-butyl (1-chloroethyl) phosphate B H2O / Nucleophilic Attack (SN1 / SN2 Hydrolysis) A->B E H+ / Acid Catalysis (E1 Elimination) A->E C Hemiacetal Phosphate (Unstable Intermediate) B->C D Acetaldehyde + Di-tert-butyl phosphate C->D F Isobutylene + Mono-tert-butyl phosphate E->F

Fig 1. Primary hydrolysis and acid-catalyzed degradation pathways of the intermediate.

Part 2: Troubleshooting FAQs

Q1: My product yield drops significantly during the aqueous workup. How can I prevent this? A1: The degradation is likely occurring because the product is spending too much time in contact with the aqueous phase. To prevent this, the reaction must be run in a strictly biphasic system ( CH2​Cl2​/H2​O ) using a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate ( TBAHSO4​ )[3]. The TBAHSO4​ shuttles the phosphate anion into the organic layer where it reacts with the sulfochloridate. As the product forms, it remains shielded in the hydrophobic CH2​Cl2​ layer. Always maintain the temperature at 0 °C during addition to suppress thermal SN​1 hydrolysis.

Q2: The isolated oil degrades rapidly upon storage, turning dark and releasing gas. How do I stabilize it? A2: The gas released is isobutylene, a clear indicator of autocatalytic acid degradation. Even trace amounts of residual acid from the synthesis will initiate the cleavage of the tert-butyl groups. To halt this, you must add a high-boiling tertiary amine stabilizer immediately after isolating the oil. Research and patent literature demonstrate that adding 5–10 mol% of N-methylmorpholine (NMM) or tri-n-butylamine (TBA) acts as a permanent buffer, drastically improving the shelf life of the chloromethyl/chloroethyl phosphate derivatives[2],[4].

Q3: Can I use standard bases like Triethylamine (TEA) or Pyridine for stabilization? A3: It is not recommended. TEA and pyridine can act as nucleophiles over time, potentially displacing the reactive chloride to form unwanted quaternary ammonium salts. Bulky, sterically hindered tertiary amines like tri-n-butylamine or N,N-diisopropylethylamine (DIPEA) are preferred because they neutralize protons without acting as competing nucleophiles[2]. Alternatively, storing the oil over anhydrous potassium carbonate ( K2​CO3​ ) is a viable solid-state stabilization method[5].

Part 3: Quantitative Stability Data

The following table summarizes the impact of tertiary amine stabilizers on the thermal stability of di-tert-butyl chloroalkyl phosphate derivatives, demonstrating the critical need for post-synthetic buffering[2],[4].

Additive / StabilizerStorage ConditionsTimeFinal Purity (%)Observation
None (Control) 40 °C 50 °C24 hours70%Significant isobutylene evolution.
None (Control) 50 °C (Extended)+10 hours0%Completely degraded.
Tri-n-butylamine (6 mol%) 40 °C 50 °C24 hours89%Highly stable, minimal degradation.
Tri-n-butylamine (6 mol%) 50 °C (Extended)+10 hours87%Degradation halted.
N-methylmorpholine (10 mol%) Room Temperature36 hours100% (Relative)No observable decomposition.

Part 4: Self-Validating Experimental Protocol

This protocol integrates phase-transfer catalysis with immediate tertiary amine stabilization to ensure high yields and long-term stability[3],[4].

Workflow Step1 Biphasic Setup (CH2Cl2/H2O, NaHCO3) Step2 Electrophile Addition (0°C, TBAHSO4) Step1->Step2 Step3 Organic Extraction (Ice-cold Brine Wash) Step2->Step3 Step4 Stabilization (Add 10 mol% NMM) Step3->Step4 Step5 Storage (-20°C, Argon) Step4->Step5

Fig 2. Optimized biphasic synthesis and tertiary amine stabilization workflow.

Step-by-Step Methodology

Step 1: Biphasic System Preparation

  • Action: In a reaction vessel, dissolve potassium di-tert-butyl phosphate (1.0 equiv) in a 1:1 mixture of CH2​Cl2​ and deionized water. Add NaHCO3​ (4.0 equiv) and TBAHSO4​ (0.1 equiv). Cool the vigorously stirring mixture to 0 °C.

  • Causality: The massive excess of NaHCO3​ ensures the aqueous layer remains strictly basic, neutralizing the highly acidic leaving groups of the sulfochloridate reagent.

  • Validation Checkpoint: Before proceeding, stop stirring, let the layers separate, and spot the aqueous layer on pH paper. The pH must be 8.0.

Step 2: Electrophile Addition

  • Action: Prepare a solution of 1-chloroethyl sulfochloridate (1.1 equiv) in a small volume of CH2​Cl2​ . Add this dropwise to the reaction mixture over 30 minutes, strictly maintaining the internal temperature at 0 °C. Stir for an additional 20 hours at room temperature.

  • Causality: Dropwise addition prevents thermal spikes. The TBAHSO4​ continually pulls the phosphate into the CH2​Cl2​ layer, where the substitution occurs away from the hydrolytic aqueous environment.

  • Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The disappearance of the starting phosphate indicates completion.

Step 3: Workup and Extraction

  • Action: Separate the organic layer. Wash the organic layer rapidly with ice-cold water (3x) and ice-cold brine (1x). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo at a bath temperature not exceeding 25 °C.

  • Causality: Cold aqueous washes remove residual phase-transfer catalyst and salts without providing enough thermal energy to trigger SN​1 hydrolysis of the product.

  • Validation Checkpoint: Perform a crude 1H NMR. The presence of a doublet at 1.8 ppm ( CH3​ ) and a multiplet at 6.2 ppm (CH-Cl) confirms the product. Ensure there is no peak at 9.8 ppm (acetaldehyde), which would indicate hydrolysis[3].

Step 4: Stabilization and Storage

  • Action: Immediately upon isolating the light yellow oil, add 10 mol% of N-methylmorpholine (NMM) or tri-n-butylamine (TBA) directly to the oil and mix thoroughly. Flush the vial with Argon and store at -20 °C.

  • Causality: The tertiary amine acts as an internal proton sponge. If any trace moisture generates HCl during storage, the amine instantly neutralizes it, preventing the autocatalytic cleavage of the tert-butyl groups.

  • Validation Checkpoint: The oil should remain clear and light yellow over time. Any bubbling (isobutylene) or darkening indicates insufficient stabilizer.

Sources

Troubleshooting

Troubleshooting incomplete deprotection of tert-butyl phosphate groups in acidic conditions

Welcome to the Technical Support Center for Phosphopeptide and Oligonucleotide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phosphopeptide and Oligonucleotide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in solid-phase peptide synthesis (SPPS): the incomplete removal of tert-butyl (tBu) phosphate protecting groups.

This guide bypasses generic advice to focus on the thermodynamic and kinetic realities of acidolytic cleavage, providing you with self-validating protocols and mechanistic insights to ensure clean, quantitative deprotection.

Part 1: Diagnostic Overview & Mechanistic Insight

When analyzing crude phosphopeptides via mass spectrometry (MS), researchers frequently observe unexpected mass shifts of +56 Da or +112 Da . These correspond to the retention of one or two tert-butyl groups, respectively.

Understanding why this happens requires looking at the cleavage mechanism. The hydrolysis of a tert-butyl phosphate under acidic conditions is predominantly a unimolecular A-1 (SN1-like) process[1]. The bulky tert-butyl group creates significant steric hindrance around the phosphorus atom[1]. While the first tBu group of a bis-protected phosphate is eliminated rapidly[2], the resulting mono-tBu phosphate intermediate is highly stable. The remaining tBu group is sterically shielded, and the intermediate resists further protonation, making the second cleavage step the rate-limiting bottleneck.

Furthermore, this SN1 cleavage generates highly reactive tert-butyl carbocations. If these cations are not immediately trapped by scavengers, they will react with nucleophilic residues (such as Tryptophan, Cysteine, or Methionine), forming undesired tert-butyl adducts[3][4].

G A Bis-tBu Phosphopeptide (Resin-Bound) B 95% TFA Cocktail (H+ Protonation) A->B Acid Addition C Mono-tBu Intermediate + tBu Cation (SN1) B->C Fast Cleavage (1st tBu) F Incomplete Cleavage (Steric/Electrostatic Block) B->F Weak Acid / Short Time C->B Slow Cleavage (2nd tBu) D Scavenger Network (TIS / H2O / EDT) C->D Cation Trapping G Re-alkylation (Trp, Cys, Met Adducts) C->G Insufficient Scavengers E Fully Deprotected Phosphopeptide D->E Clean Product

Fig 1: Mechanistic workflow of tBu phosphate deprotection and potential failure pathways.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a +56 Da mass shift. How do I differentiate between incomplete phosphate deprotection and tBu re-alkylation of an amino acid? A1: Both issues present as a +56 Da adduct, but their causality and solutions are entirely different. To diagnose, perform tandem mass spectrometry (MS/MS) using CID or HCD fragmentation.

  • Incomplete Deprotection: The +56 Da mass will typically appear as a neutral loss during mild fragmentation because the tBu-phosphate bond is relatively labile in the gas phase.

  • Re-alkylation: The tert-butyl carbonium ions formed during deprotection can react with nucleophiles to form stable isoprene or tert-butyl adducts[3][4]. If the +56 Da shift is retained on a specific amino acid fragment ion (e.g., Trp, Cys, or Met), you are dealing with scavenger failure, not cleavage failure.

Q2: I am using standard 95% TFA for 2 hours, but deprotection is still incomplete. Should I use a stronger acid? A2: Do not use stronger acids like HF or TFMSA unless absolutely necessary, as they can degrade the peptide backbone. The issue is likely kinetic. Using an increased concentration of TFA or extending the reaction time significantly improves the yield of the fully deprotected product[5]. For sterically hindered phosphopeptides, the standard 2-hour cleavage is often insufficient. Extend the cleavage time to 3–4 hours at room temperature, or utilize a two-stage cleavage protocol (detailed below) to push the equilibrium forward.

Q3: My sequence contains multiple Met and Cys residues. How do I prevent tBu re-alkylation while ensuring complete phosphate deprotection? A3: You must optimize your scavenger network. Water and Triisopropylsilane (TIS) are standard, but they are often insufficient for trapping a high volume of tBu cations in the presence of sulfur-containing amino acids. Adding 0.5% to 2.5% dithioethane (DTE) or ethanedithiol (EDT) to the cleavage solution efficiently scavenges the tert-butyl cations and prevents the formation of these specific peptide side products[3][4].

Part 3: Quantitative Data & Cocktail Selection

Selecting the right cleavage cocktail is a balance between providing enough acid (H+) to drive the SN1 cleavage and providing enough nucleophilic scavengers to trap the resulting carbocations.

Table 1: Quantitative Comparison of Cleavage Cocktails for tBu-Phosphate Deprotection

Cocktail NameCompositionScavenger CapacityEst. tBu Deprotection Yield (2h)Est. tBu Deprotection Yield (4h)Re-alkylation Risk
Standard TFA 95% TFA, 2.5% TIS, 2.5% H₂OModerate~75%>95%High (if Trp/Cys present)
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTVery High~85%>98%Low
High-Acid 98% TFA, 2% TISLow~90%>99%Very High

Note: Data represents average empirical yields for sterically hindered bis-tBu phosphopeptides. Yields are dependent on clean and quantitative removal of the phosphate protecting groups.

Part 4: Self-Validating Methodology

To guarantee complete deprotection without risking peptide degradation, implement this Two-Stage Acidic Cleavage Protocol . This protocol is self-validating because it includes an analytical feedback loop (Step 4) that prevents you from prematurely terminating the reaction.

Materials Required:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Ethanedithiol (EDT) - Use in a fume hood

  • Cold Diethyl Ether (-20°C)

Step-by-Step Workflow:

  • Resin Preparation (Crucial Causality Step): Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 x 1 min)[1].

    • Why? Traces of Dimethylformamide (DMF) from the final coupling steps are basic and will locally buffer the TFA, drastically reducing the acidity required to protonate the mono-tBu intermediate.

  • Primary Cleavage: Prepare a fresh cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (Substitute with Reagent K if Cys/Met/Trp are present). Add 10 mL of cocktail per gram of resin. Stir gently at room temperature for 2 hours.

  • Intermediate Filtration (Equilibrium Shift): Filter the cleavage solution into a collection flask. Do NOT precipitate yet.

    • Why? By removing the initial batch of generated tBu cations and exhausted scavengers, you prevent the reaction equilibrium from stalling.

  • Validation Checkpoint (Self-Validating System): Extract 10 µL of the filtered cleavage solution. Precipitate it in 100 µL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% ACN/H₂O. Run a rapid 5-minute LC-MS.

    • Decision Gate: If a +56 Da peak is absent, proceed to Step 6. If a +56 Da peak is present, proceed to Step 5.

  • Secondary Cleavage (Rescue Step): Add a fresh batch of the cleavage cocktail (5 mL/g) directly to the filtered cleavage solution from Step 3. Stir for an additional 1.5 to 2 hours. The fresh influx of unbuffered TFA will force the cleavage of the sterically hindered second tBu group.

  • Precipitation and Washing: Concentrate the combined cleavage solutions under a gentle stream of nitrogen to roughly 20% of the original volume. Dropwise add the concentrated solution into 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet with cold ether three times to remove all cleaved tBu adducts and scavengers.

References

  • Fully protected pyrophosphates via phosphorobromidates for the synthesis of biopolymers – Chemical Science (RSC Publishing). Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry – aapptec. Available at: [Link]

  • 6.5 Synthesis of Phosphopeptides – Thieme. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) – aapptec. Available at: [Link]

  • US7301006B2 - Methods and materials for the synthesis of modified peptides – Google Patents.

Sources

Optimization

Technical Support Center: Reducing Byproduct Formation in 1-Chloroethyl Phosphate Prodrug Synthesis

Welcome to the Technical Support Center for prodrug synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-chloroethyl phosphate (ethylidene phosph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for prodrug synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-chloroethyl phosphate (ethylidene phosphate) and phosphonooxymethyl prodrugs.

By utilizing 1-chloroethyl phosphate promoieties, developers can significantly enhance the aqueous solubility of parent drugs while ensuring the release of acetaldehyde during bioconversion—a less toxic alternative to the formaldehyde released by traditional phosphonooxymethyl linkers [1]. However, the synthesis of these prodrugs is notoriously prone to byproduct formation. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing up to 20% byproduct formation during the acidic deprotection of my di-tert-butyl phosphate intermediate?

The Causality: The traditional method for removing tert-butyl protecting groups relies on strong acids like trifluoroacetic acid (TFA) in dichloromethane. However, the 1-chloroethyl phosphate linker is essentially a delicate hemiaminal ether derivative. Strong acids protonate the ether oxygen of the linker, leading to the premature cleavage of the entire promoiety rather than selectively removing the tert-butyl groups [2]. The Solution: Abandon strong acids. Transition to a mild solvolysis approach using aqueous acetone at 40 °C. This provides sufficient thermal energy for the hydrolysis of the tert-butyl groups without generating the proton activity required to cleave the core prodrug linkage, reducing byproduct formation to <5% [2].

Q2: My alkylation step is generating significant amounts of vinyl phosphate (elimination) byproducts. How do I prevent this?

The Causality: When reacting a parent drug with di-tert-butyl 1-chloroethyl phosphate, the use of strong bases (e.g., Sodium Hydride, NaH) or excessive heat triggers an E2 elimination reaction. The base abstracts a proton from the methyl group adjacent to the chloride, eliminating the chloride leaving group and forming a dead-end vinyl phosphate byproduct. The Solution: Shift to a Finkelstein-assisted alkylation using milder bases. By adding Sodium Iodide (NaI), the 1-chloroethyl phosphate is converted in situ to the highly electrophilic 1-iodoethyl phosphate. This allows the alkylation to proceed rapidly at lower temperatures (0 °C to room temperature) using a mild base like N-methylmorpholine or Potassium Carbonate, completely suppressing the E2 elimination pathway.

Q3: I am observing symmetrical dimer formation. What is the structural cause?

The Causality: Dimerization occurs when the parent drug possesses multiple nucleophilic sites (e.g., primary amines or unhindered diols), or when the alkylating reagent is added too rapidly, creating localized microenvironments of excess reagent that drive bis-alkylation. The Solution: Enforce strict stoichiometric control (1.05 equivalents of the alkylating agent) and utilize slow, dropwise addition via a syringe pump over 60 minutes to prevent localized reagent pooling.

Quantitative Data: Byproduct Impact & Corrective Actions

Summarizing the quantitative impact of synthesis deviations is critical for process optimization. The table below outlines the primary failure modes and their corrective parameters.

Byproduct TypeStructural Cause / MechanismQuantitative ImpactCorrective Action
Linker Cleavage Products Strong acid (TFA) protonates and cleaves the hemiaminal ether linkage.20–25% yield lossSwitch to mild solvolysis (aqueous acetone, 40 °C) [2].
Vinyl Phosphates E2 elimination of the 1-chloroethyl group driven by strong bases (e.g., NaH).10–15% yield lossUse Finkelstein conditions (NaI) with mild bases (N-methylmorpholine).
Symmetrical Dimers Over-alkylation due to localized reagent excess or highly nucleophilic parent drugs.5–10% yield lossSyringe pump addition (60 min); strict 1.05 eq stoichiometry.
Acetoxymethyl Ethers Side reaction during Pummerer rearrangement (if using alternative methylthiomethyl routes).Up to 38% yield lossAvoid Pummerer routes; use direct 1-chloroethyl alkylation [3].

Mechanistic Workflows & Visualizations

Understanding the logical flow of the synthesis and the subsequent in vivo bioconversion is essential for rational troubleshooting.

SynthesisWorkflow Parent Parent Drug (Nucleophile) Intermediate Di-tert-butyl Prodrug Intermediate Parent->Intermediate Alkylation (Mild Base) ElimByproduct Vinyl Phosphate (Elimination) Parent->ElimByproduct Strong Base Excess Heat Reagent Di-tert-butyl 1-chloroethyl phosphate Reagent->Intermediate Prodrug 1-Chloroethyl Phosphate Prodrug (API) Intermediate->Prodrug Deprotection (Aq. Acetone) DeprotectByproduct Linker Cleavage Byproducts Intermediate->DeprotectByproduct Strong Acid (e.g., TFA)

Fig 1: Synthesis workflow of 1-chloroethyl phosphate prodrugs and common byproduct pathways.

Bioconversion Prodrug Ethylidene Phosphate Prodrug Hemiaminal Unstable Hemiaminal Intermediate Prodrug->Hemiaminal Enzymatic Hydrolysis Enzyme Alkaline Phosphatase (In Vivo Cleavage) Enzyme->Hemiaminal Parent Active Parent Drug Hemiaminal->Parent Spontaneous Degradation Acetaldehyde Acetaldehyde (Low Toxicity) Hemiaminal->Acetaldehyde Phosphate Inorganic Phosphate Hemiaminal->Phosphate

Fig 2: In vivo bioconversion pathway of ethylidene phosphate prodrugs via alkaline phosphatase.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the synthesis of a 1-chloroethyl phosphate prodrug incorporates built-in validation gates. Do not proceed to subsequent steps unless the validation criteria are met.

Phase 1: Finkelstein-Assisted Alkylation
  • Preparation : Dissolve the parent drug (1.0 eq) and NaI (1.0 eq) in anhydrous acetone under an inert argon atmosphere.

  • Base Addition : Add N-methylmorpholine (1.2 eq) and cool the reaction vessel to 0 °C.

  • Reagent Addition : Using a syringe pump, add di-tert-butyl 1-chloroethyl phosphate (1.05 eq) dissolved in acetone dropwise over exactly 60 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Gate 1 (HPLC) : Withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and inject into the HPLC.

    • Pass Criteria: Parent drug peak is <2% AUC; Elimination byproduct peak is <1% AUC.

    • Failure Protocol: If parent drug >2%, add 0.1 eq of the alkylating agent and stir for 2 additional hours. Do not increase temperature.

Phase 2: Mild Solvolytic Deprotection
  • Solvent Exchange : Concentrate the intermediate in vacuo and redissolve in a mixture of Acetone/Water (4:1 v/v).

  • Thermal Deprotection : Heat the solution to exactly 40 °C and stir for 24 hours. Do not add TFA or HCl.

  • Validation Gate 2 (HPLC) : Withdraw a 10 µL aliquot and analyze via HPLC.

    • Pass Criteria: The di-tert-butyl intermediate peak is completely absent (<0.5% AUC).

    • Failure Protocol: If the intermediate persists, the system dictates extending the heating time at 40 °C by 4-hour increments. Under no circumstances should acid be added to force completion , as this will immediately initiate linker cleavage [2].

  • Isolation : Adjust the pH to 7.4 using 1M NaOH (to form the disodium salt), concentrate, and lyophilize to yield the highly water-soluble API [3].

References

  • Novel Prodrug Structures for Improved Drug Delivery University of Eastern Finland (UEF)
  • Preparation of Phosphonooxymethyl Prodrugs of HIV-1 Attachment Inhibitors Organic Process Research & Development - ACS Public
  • Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy Journal of Medicinal Chemistry - ACS Public
Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for Di-tert-butyl (1-chloroethyl) phosphate Intermediates

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2) . As a critical intermediate in the synthesis of phosphonate and phosphate prodrugs (such as tenofovir disoproxil analogs and vemurafenib prodrugs)[1], handling this molecule requires precision.

The structural duality of this compound—featuring highly acid-labile tert-butyl ester groups and a reactive, nucleophile-sensitive 1-chloroethyl moiety—makes standard purification techniques like distillation or unmodified chromatography highly problematic[2],[3]. This guide provides field-proven, causality-driven solutions to ensure high-yield synthesis and isolation.

Synthesis & Purification Workflow

Workflow A Reactants: Potassium di-tert-butylphosphate + 1-chloroethyl sulfochloridate B Biphasic Reaction (CH2Cl2 / H2O, NaHCO3, TBAHSO4) A->B C Phase Separation & Aqueous Wash B->C Vigorous stirring D Drying (Na2SO4) & Filtration C->D Organic layer E Low-Temp Concentration (in vacuo < 30°C) D->E F Optional: Flash Chromatography (Et3N-deactivated Silica) E->F If >98% purity needed G Purified Di-tert-butyl (1-chloroethyl) phosphate E->G Often used crude F->G

Caption: Standard biphasic synthesis and purification workflow for Di-tert-butyl (1-chloroethyl) phosphate.

Frequently Asked Questions & Troubleshooting

Q1: My product heavily decomposes during silica gel flash chromatography. How can I prevent this? Cause: Standard silica gel contains acidic silanol groups. The tert-butyl phosphate ester is highly susceptible to acid-catalyzed cleavage because it forms a stable tert-butyl cation, which rapidly eliminates to form isobutylene gas, leaving a mono-tert-butyl phosphate impurity[3]. Solution: If chromatography is absolutely necessary, you must deactivate the silica gel. Pre-treat the column and run the separation using an eluent containing 1% Triethylamine (Et₃N) to neutralize acidic sites. Alternatively, switch to neutral or basic alumina. Always run the column as quickly as possible and keep fractions cold.

Q2: I have persistent di-tert-butyl phosphate starting material in my final product. How do I remove it without chromatography? Cause: Incomplete reaction or hydrolysis of the product. The starting material (potassium di-tert-butylphosphate) is highly water-soluble, while your product is a neutral organic oil[1]. If it persists in the organic layer, the phase transfer catalyst (TBAHSO₄) is likely pairing with the unreacted phosphate anion (forming a lipophilic TBA-phosphate salt) and pulling it into the dichloromethane phase. Solution: Implement a rigorous aqueous wash protocol. Wash the organic layer with saturated aqueous NaHCO₃ followed by a dilute NaCl/water mixture. The sodium ions will exchange with the TBA⁺ cations, forcing the unreacted di-tert-butyl phosphate back into the aqueous phase[2].

Q3: Can I purify this intermediate using vacuum distillation to remove solvent traces and volatile impurities? Cause: Absolutely not. Thermal stress combined with trace acidic impurities will cause catastrophic, auto-catalytic dealkylation[2]. Furthermore, the 1-chloroethyl group is thermally unstable and can eliminate HCl at elevated temperatures, which exponentially accelerates the cleavage of the tert-butyl groups[3]. Solution: Rely on optimized biphasic reaction conditions to achieve >95% crude purity, allowing the intermediate to be used directly in the next step. Solvent removal must be done strictly in vacuo (rotary evaporation followed by high vacuum) at water bath temperatures strictly below 30 °C [1].

Mechanistic Insight: Acid-Catalyzed Degradation

Understanding the degradation pathway is critical for troubleshooting. Exposure to even mild acids (like silica gel or unneutralized HCl byproduct) triggers the following cascade:

Degradation A Di-tert-butyl (1-chloroethyl) phosphate B Protonation of Phosphate Oxygen A->B Trace Acid (H+) C Loss of Isobutylene (De-tert-butylation) B->C D Mono-tert-butyl (1-chloroethyl) phosphate C->D + Isobutylene gas

Caption: Acid-catalyzed de-tert-butylation pathway of Di-tert-butyl (1-chloroethyl) phosphate.

Quantitative Data: Purification Metrics

To assist in experimental design, the following table summarizes the expected outcomes of various purification techniques applied to this specific intermediate[1],[2],[3].

Purification TechniqueSuitabilityExpected PurityYield RetentionCritical Parameter
Aqueous Workup (Direct) Highly Recommended 90 - 95%> 95%Rigorous NaHCO₃/water washes to remove TBA⁺ salts.
Deactivated Silica Gel Situational> 98%70 - 80%Must use 1% Et₃N in eluent; minimize column time.
Vacuum Distillation Not Recommended N/A< 10%Causes rapid thermal dealkylation and HCl elimination.

Self-Validating Experimental Protocol: Biphasic Synthesis & Workup

This protocol utilizes a biphasic system to physically separate the reactive, water-sensitive 1-chloroethyl sulfochloridate (organic phase) from the phosphate salt (aqueous phase), using a phase-transfer catalyst to mediate the reaction safely[1].

Step 1: Reaction Setup

  • To a reaction vessel, add a solution of potassium di-tert-butylphosphate (33.0 g, 133 mmol) in a 1:1 mixture of CH₂Cl₂ and H₂O (600 mL / 600 mL)[1].

  • Add NaHCO₃ (44.6 g, 531 mmol) and the phase-transfer catalyst TBAHSO₄ (4.52 g, 13.3 mmol)[1].

    • Causality Check: NaHCO₃ acts as a buffer to immediately neutralize any acidic byproducts, protecting the tert-butyl groups. TBAHSO₄ shuttles the phosphate anion into the CH₂Cl₂ layer.

  • Stir the mixture vigorously and cool to 0 °C for 10 minutes[1].

Step 2: Reagent Addition & Reaction 4. Prepare a solution of 1-chloroethyl sulfochloridate (26.0 g, 146 mmol) in CH₂Cl₂ (100 mL)[1]. 5. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C[1]. 6. Allow the mixture to warm to room temperature and stir for 20 hours[1].

Step 3: Workup & Isolation 7. Transfer the mixture to a separatory funnel and isolate the organic (CH₂Cl₂) layer[1]. 8. Wash the organic layer sequentially with distilled water (3 × 300 mL) and brine (1 × 300 mL)[1].

  • Causality Check: These washes are non-negotiable. They strip out the water-soluble TBA⁺ salts and any unreacted potassium phosphate, validating the "Direct Aqueous Workup" purification strategy.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo (rotary evaporator water bath < 30 °C) to yield the product as a light yellow oil[1].

Step 4: Self-Validation (Analytical Confirmation) Do not proceed to the next synthetic step without confirming structural integrity.

  • ¹H NMR (400 MHz, CDCl₃): Validate the presence of the intact tert-butyl groups at δ 1.52 (s, 18H) . Confirm the 1-chloroethyl moiety via the methyl doublet at δ 1.81 (d, J = 5.6 Hz, 3H) and the methine multiplet at δ 6.17 - 6.24 (m, 1H) [1],[4].

  • Yield Expectation: ~40-60% (e.g., ~14.3 g) of a highly pure intermediate ready for immediate downstream coupling[1].

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of Di-tert-butyl (1-chloroethyl) phosphate Reagents

Welcome to the technical support guide for Di-tert-butyl (1-chloroethyl) phosphate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly moisture...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Di-tert-butyl (1-chloroethyl) phosphate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly moisture-sensitive reagent. Our goal is to provide you with in-depth, field-proven insights and troubleshooting protocols to ensure the success of your experiments. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to anticipate and resolve challenges effectively.

Understanding the Reagent: Why Moisture is the Enemy

Di-tert-butyl (1-chloroethyl) phosphate and similar phosphoramidites are foundational reagents in various synthetic applications, including the formation of crucial P-O bonds in drug discovery and development.[1][2] Their high reactivity, which makes them excellent phosphorylating agents, is also the source of their primary vulnerability: an extreme sensitivity to moisture.[3][4]

Even trace amounts of water in solvents, on glassware, or in the ambient atmosphere can lead to rapid hydrolysis of the reagent. This reaction consumes the active reagent, converting it into an inactive phosphate byproduct that is incapable of participating in the desired reaction, ultimately leading to reduced yields or complete reaction failure.

The Hydrolysis Pathway: A Chemical Breakdown

The central phosphorus atom in Di-tert-butyl (1-chloroethyl) phosphate is highly electrophilic. When a water molecule, a nucleophile, is present, it can attack this phosphorus center. This initiates a hydrolysis cascade that cleaves the P-Cl bond, and can ultimately lead to the decomposition of the molecule. The bulky tert-butyl groups offer some steric hindrance, but they cannot prevent hydrolysis, especially under non-anhydrous conditions.[5][6]

Hydrolysis_Pathway Reagent Di-tert-butyl (1-chloroethyl) phosphate Intermediate Unstable Hydrolysis Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Byproduct Inactive Phosphate Byproduct Intermediate->Byproduct Decomposition Failure Reaction Failure or Low Yield Byproduct->Failure

Caption: Hydrolysis of Di-tert-butyl (1-chloroethyl) phosphate by water.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with Di-tert-butyl (1-chloroethyl) phosphate, providing both the "why" and the "how-to" for successful resolution.

FAQ 1: My reaction yield is significantly lower than expected, or the reaction failed completely. What is the most likely cause?

Answer: The most common culprit for poor performance of moisture-sensitive reagents like Di-tert-butyl (1-chloroethyl) phosphate is accidental exposure to moisture.[4] This can happen at multiple stages of the experimental process.

Troubleshooting Protocol: A Step-by-Step Moisture Audit

  • Solvent Integrity Check:

    • Question: Are you using a freshly opened bottle of anhydrous solvent, or has the bottle been opened multiple times?

    • Rationale: Every time a bottle of anhydrous solvent is opened, it's a potential entry point for atmospheric moisture. The septum on Sure/Seal™-type bottles can also lose its integrity with repeated punctures.

    • Action: If the solvent is suspect, consider using a fresh, unopened bottle. For ongoing projects, it is best practice to purchase smaller bottles of anhydrous solvent to minimize the number of times the seal is compromised. If you must use an older bottle, consider drying the solvent using appropriate methods (e.g., molecular sieves), but be aware that this requires careful technique to be effective.[7]

  • Glassware Preparation:

    • Question: How was your glassware dried?

    • Rationale: Glass surfaces can adsorb a thin layer of water from the atmosphere.[8] Air-drying is insufficient for moisture-sensitive reactions.

    • Action: All glassware must be oven-dried at a minimum of 120°C for several hours (overnight is best practice) and then cooled in a desiccator over a strong desiccant (e.g., Drierite® or phosphorus pentoxide) immediately before use.[7][8] Assembling the apparatus while still hot and flushing with a dry, inert gas (argon or nitrogen) as it cools is an even more rigorous and effective technique.

  • Inert Atmosphere Technique:

    • Question: Was the reaction set up and run under a strictly inert atmosphere?

    • Rationale: The air in the laboratory contains moisture. An inert atmosphere is crucial to exclude this.

    • Action: Utilize Schlenk line or glovebox techniques for all manipulations of the reagent.[7] This includes weighing, dissolving, and adding the reagent to the reaction mixture. If a Schlenk line is used, ensure at least three vacuum/inert gas backfill cycles are performed to remove residual air and moisture from the flask.[7] A positive pressure of inert gas should be maintained throughout the experiment.

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Low/No Product CheckSolvent Verify Anhydrous Solvent Start->CheckSolvent CheckGlassware Confirm Proper Glassware Drying CheckSolvent->CheckGlassware Solvent OK UseNewSolvent Use Fresh Anhydrous Solvent CheckSolvent->UseNewSolvent Issue Found CheckAtmosphere Review Inert Atmosphere Technique CheckGlassware->CheckAtmosphere Glassware OK OvenDry Oven-Dry & Desiccate Glassware CheckGlassware->OvenDry Issue Found Success Reaction Successful CheckAtmosphere->Success Technique OK ImproveTechnique Refine Schlenk/Glovebox Technique CheckAtmosphere->ImproveTechnique Issue Found

Caption: Decision workflow for troubleshooting failed reactions.

FAQ 2: The reagent appears clumpy, oily, or discolored. Can I still use it?

Answer: Physical changes in the reagent are a strong indicator of decomposition, likely due to moisture exposure.[4] Di-tert-butyl (1-chloroethyl) phosphate should be a clear, stable substance.[9][10] Some related phosphoramidites are viscous oils, but clumping in powders or significant color changes are red flags.[4]

Expert Insight: Do not attempt to use a reagent that shows visible signs of degradation. The presence of hydrolysis byproducts will not only lower your potential yield but can also introduce impurities that complicate the purification of your desired product.[11] It is more cost-effective and time-efficient to start with a fresh, high-quality batch of the reagent.

Quantitative Data Summary: Reagent Storage and Handling

ParameterRecommendationRationale
Storage Temperature Refrigerate or freeze as per manufacturer's instructions.[12][13]Lower temperatures slow down the rate of potential degradation pathways.[]
Storage Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).[3][13]Prevents exposure to atmospheric oxygen and moisture.
Container Original, tightly sealed manufacturer's container.[15]Ensures the integrity of the inert atmosphere and prevents contamination.
Handling Exclusively in a glovebox or under inert atmosphere via Schlenk line.[7]Minimizes any contact with ambient air and moisture.
Dispensing Use clean, oven-dried syringes and needles for transfers.[16]Prevents introduction of contaminants and moisture during transfer.
FAQ 3: How can I be certain my anhydrous solvent is truly dry enough for the reaction?

Answer: While commercial anhydrous solvents are generally reliable, their quality can be compromised by improper storage and handling.[17] For extremely sensitive reactions, it's prudent to verify or further dry the solvent.

Experimental Protocol: Solvent Preparation and Validation

1. Drying Solvents:

  • Method: For many common solvents (e.g., Dichloromethane, Tetrahydrofuran), passing the solvent through an activated alumina column (solvent purification system) is a highly effective and convenient method for removing water. Alternatively, refluxing over an appropriate drying agent (e.g., calcium hydride for Dichloromethane, sodium/benzophenone for THF) followed by distillation under an inert atmosphere is a classic and rigorous approach.

  • Safety Note: Always follow established safety protocols when working with reactive drying agents.

2. Validation (Karl Fischer Titration):

  • Purpose: To quantify the water content in your solvent.

  • Procedure:

    • Obtain a sample of the solvent using a dry, inert-gas-flushed syringe.

    • Inject the sample directly into the titration cell of a Karl Fischer titrator.

    • The instrument will automatically measure the water content, typically in parts per million (ppm).

  • Interpretation: For most phosphoramidite-based reactions, a water content of <10 ppm is ideal. Solvents with >30 ppm water should be re-dried or discarded for this application.

Conclusion: A Proactive Approach to Moisture Sensitivity

Success with Di-tert-butyl (1-chloroethyl) phosphate hinges on a proactive and meticulous approach to excluding moisture at every step. By understanding the chemical principles behind its instability and implementing the rigorous handling protocols outlined in this guide, you can transform this sensitive reagent from a source of experimental frustration into a reliable tool for advancing your research. Always remember that with moisture-sensitive chemistry, the quality of your preparation dictates the quality of your results.

References

  • BOC Sciences. (2025, October 5). Principles of Phosphoramidite Reactions in DNA Assembly.
  • AxisPharm. (2024, September 17). 12 most commonly asked questions about phosphoramidites.
  • Glen Research. Glen Report 19.
  • Catalysts.
  • JoVE. (2021, January 15). Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions.
  • WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Ambeed.com. 1567347-31-2 | Di-tert-butyl (1-chloroethyl)
  • BenchChem.
  • Fisher Scientific. (2021, May 15).
  • Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Fisher Scientific. (2012, August 27).
  • BenchChem.
  • Fiore, M. (2018, May 2). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. PubMed.
  • ACS Publications. (2025, February 10). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression.
  • PubChem. Di-tert-butyl (chloromethyl)
  • BenchChem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phosphate Prodrug Linkers: Di-tert-butyl chloromethyl phosphate vs. Di-tert-butyl (1-chloroethyl) phosphate

Target Audience: Researchers, scientists, and drug development professionals. Focus: Synthetic reactivity, pharmacokinetic implications, and step-by-step experimental methodologies for prodrug design.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Synthetic reactivity, pharmacokinetic implications, and step-by-step experimental methodologies for prodrug design.

Executive Summary

The transition of a biologically active molecule from the discovery phase into clinical development is frequently hindered by poor aqueous solubility. Phosphate prodrugs have emerged as a premier strategy to rescue BCS Class II and IV compounds. By temporarily masking lipophilic functional groups (such as amines, alcohols, or amides) with a highly polar, ionizable phosphate group, researchers can dramatically enhance aqueous solubility and oral bioavailability [1].

The two most critical reagents used to install these phosphate promoieties are Di-tert-butyl chloromethyl phosphate (DTBCMP) and Di-tert-butyl (1-chloroethyl) phosphate (DTBCEP) . While both utilize tert-butyl protecting groups—which are easily cleaved under mildly acidic conditions (e.g., TFA) without disrupting the core molecule—they differ fundamentally in their alkylating carbon.

This guide provides an objective, data-driven comparison of these two reagents, exploring the causality behind their synthetic reactivity, enzymatic cleavage rates, and toxicological byproducts.

Mechanistic Rationale & Pharmacokinetics

The choice between a chloromethyl and a 1-chloroethyl linker is not merely a synthetic preference; it dictates the pharmacokinetic and toxicological profile of the resulting prodrug.

The Cleavage Cascade

Both prodrug types rely on endogenous alkaline phosphatases to cleave the phosphate ester bond. This enzymatic hydrolysis generates an unstable intermediate (a hemiacetal or aminal), which spontaneously collapses to release the active parent drug and an aldehyde byproduct.

  • Phosphonooxymethyl (POM) Linkage (via DTBCMP): Cleavage releases formaldehyde . While generally well-tolerated at low doses, formaldehyde toxicity can become a limiting factor for high-dose therapeutics.

  • 1-Phosphonooxyethyl Linkage (via DTBCEP): Cleavage releases acetaldehyde . Acetaldehyde is significantly less toxic than formaldehyde, making the 1-chloroethyl linker a superior choice for drugs requiring high systemic exposure [2]. Furthermore, the extra methyl group introduces steric hindrance, which can be leveraged to slow down the rate of phosphatase cleavage, thereby extending the prodrug's half-life.

G Prodrug Phosphate Prodrug (POM or 1-POE) Intermediate Hemiacetal / Aminal Intermediate Prodrug->Intermediate Enzymatic Hydrolysis Phosphatase Alkaline Phosphatase (In vivo) Phosphatase->Intermediate ParentDrug Active Parent Drug Intermediate->ParentDrug Spontaneous Collapse Byproduct Aldehyde Byproduct (Formaldehyde or Acetaldehyde) Intermediate->Byproduct Elimination

Caption: In vivo enzymatic cleavage pathway of phosphate prodrugs releasing the parent drug and an aldehyde.

Synthetic Workflows & Reactivity

The structural difference between the two reagents significantly impacts their behavior in nucleophilic substitution ( SN​2 ) reactions.

DTBCMP features a primary chloride , making it highly electrophilic and amenable to rapid SN​2 alkylation. Conversely, DTBCEP features a secondary chloride . The added methyl group creates steric hindrance, substantially lowering its reactivity. To overcome this, the synthesis of 1-phosphonooxyethyl prodrugs strictly requires the use of a Finkelstein catalyst (Sodium Iodide, NaI) to convert the chloride into a more reactive iodide in situ, alongside elevated temperatures [3].

G Start Select Prodrug Reagent DTBCMP Di-tert-butyl chloromethyl phosphate Start->DTBCMP DTBCEP Di-tert-butyl (1-chloroethyl) phosphate Start->DTBCEP Cond1 Primary Chloride (SN2) Fast, High Yield, Mild Temps DTBCMP->Cond1 Cond2 Secondary Chloride (SN2) Slower, Requires NaI & Heat DTBCEP->Cond2 Byprod1 Releases Formaldehyde (Toxicity concern at high doses) Cond1->Byprod1 Byprod2 Releases Acetaldehyde (Safer toxicological profile) Cond2->Byprod2

Caption: Decision tree comparing the synthetic reactivity and toxicological byproducts of DTBCMP vs. DTBCEP.

Protocol 1: Synthesis of a Phosphonooxymethyl (POM) Prodrug using DTBCMP

This self-validating protocol utilizes mild conditions suitable for most amine or hydroxyl-containing parent drugs.

  • Preparation: Dissolve the parent drug (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 2.0 equiv) to deprotonate the target nucleophile. Stir at room temperature for 30 minutes.

  • Alkylation: Add Di-tert-butyl chloromethyl phosphate (1.5 equiv). Optional but recommended: Add NaI (0.5 equiv) to accelerate the reaction via in situ iodide exchange.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via LC-MS. The primary chloride ensures high conversion rates without the need for heating.

  • Deprotection: Isolate the intermediate via silica gel chromatography. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (10% v/v) at 0 °C. Stir for 2 hours to remove the tert-butyl groups.

  • Isolation: Evaporate the solvent and precipitate the free phosphate prodrug using cold diethyl ether.

Protocol 2: Synthesis of a 1-Phosphonooxyethyl Prodrug using DTBCEP

Due to the secondary chloride, this protocol requires forcing conditions to drive the SN​2 substitution.

  • Preparation: Dissolve the parent drug (1.0 equiv) in anhydrous DMF or NMP.

  • Base & Catalyst Addition: Add Cs2​CO3​ (2.5 equiv) and a stoichiometric amount of Sodium Iodide (NaI, 1.5 equiv). The NaI is non-negotiable here; it converts the sluggish secondary chloride into a reactive secondary iodide.

  • Alkylation: Add Di-tert-butyl (1-chloroethyl) phosphate (2.0 equiv).

  • Reaction: Heat the mixture to 50–60 °C. Stir for 24–48 hours. The steric bulk of the methyl group significantly slows the reaction, necessitating continuous LC-MS monitoring to prevent degradation of the parent drug.

  • Deprotection & Isolation: Follow the same TFA deprotection and ether precipitation steps as Protocol 1.

Quantitative Data Comparison

The following table summarizes the experimental and pharmacokinetic differences between the two prodrug strategies, synthesized from literature benchmarks [1][2][3].

ParameterDi-tert-butyl chloromethyl phosphate (DTBCMP)Di-tert-butyl (1-chloroethyl) phosphate (DTBCEP)
Linkage Formed Phosphonooxymethyl (POM)1-Phosphonooxyethyl
Alkyl Halide Type Primary ChlorideSecondary Chloride
Typical SN​2 Yield 65% – 85%30% – 60%
Reaction Conditions Room Temp, NaI (optional)50–60 °C, NaI (mandatory)
Enzymatic Cleavage Rate Fast ( t1/2​ usually < 15 mins)Moderate to Slow (Sterically hindered)
Aldehyde Byproduct FormaldehydeAcetaldehyde
Toxicity Profile Moderate (Dose-limiting for some drugs)Low (Generally safer at high doses)

Conclusion & Strategic Recommendations

When designing a phosphate prodrug, the choice between DTBCMP and DTBCEP represents a trade-off between synthetic ease and pharmacokinetic/toxicological optimization.

  • Select DTBCMP when rapid synthetic turnaround, high yields, and fast in vivo cleavage are the primary goals, provided the parent drug is administered at a dose where formaldehyde release is negligible.

  • Select DTBCEP when developing a high-dose therapeutic where formaldehyde toxicity is a clinical concern, or when a slightly prolonged prodrug half-life is desired to alter the drug's distribution profile. Ensure your synthetic workflow is optimized with Finkelstein catalysts to overcome the inherent unreactivity of the secondary chloride.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Retrieved from[Link]

  • Mäntylä, A. (2004). Novel Prodrug Structures for Improved Drug Delivery. University of Eastern Finland. Retrieved from[Link]

  • Thomas, C., et al. (2022). Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP. NIH National Library of Medicine. Retrieved from[Link]

Comparative

Comparing 1-chloroethyl and chloromethyl linkers for phosphate prodrug stability

An in-depth technical guide designed for researchers, scientists, and drug development professionals evaluating linker strategies for phosphate prodrugs. Executive Summary The development of phosphate prodrugs is a corne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals evaluating linker strategies for phosphate prodrugs.

Executive Summary

The development of phosphate prodrugs is a cornerstone strategy for overcoming the poor oral bioavailability, limited cellular permeability, and suboptimal aqueous solubility of polar therapeutics (e.g., nucleosides, tertiary amines). To mask the negative charges of the phosphate group, alkyloxyalkyl linkers are frequently employed. The choice of the alkylating precursor—specifically between chloromethyl and 1-chloroethyl linkers—fundamentally dictates the prodrug's chemical stability, enzymatic cleavage kinetics, and safety profile.

This guide objectively compares these two linkers, detailing the mechanistic causality behind their performance differences, and provides self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Dynamics & Causality: The "Why" Behind Linker Selection

The structural difference between a chloromethyl linker and a 1-chloroethyl linker is merely a single methyl group at the alpha-carbon. However, this substitution profoundly alters the physicochemical and biological behavior of the resulting prodrug.

1. Steric Hindrance and Chemical Stability Chloromethyl precursors yield alkyloxymethyl prodrugs (e.g., Pivaloyloxymethyl, POM). Because the alpha-carbon is primary (unsubstituted), the ester carbonyl is highly exposed. While this allows for rapid enzymatic cleavage, it also makes the prodrug highly susceptible to premature chemical hydrolysis in aqueous environments. Conversely, 1-chloroethyl precursors yield 1-alkyloxyethyl prodrugs (e.g., Isopropyloxycarbonyloxyethyl, POC). The addition of the alpha-methyl group introduces significant steric bulk. Causality: This steric hindrance physically shields the ester bond from nucleophilic attack by water molecules, drastically increasing the chemical stability of the prodrug during formulation and systemic circulation .

2. Enzymatic Cleavage Kinetics The bioreversion of these prodrugs relies on esterase-mediated hydrolysis. Because chloromethyl-derived prodrugs lack steric bulk, they dock seamlessly into the active sites of ubiquitous esterases (e.g., carboxylesterases in the liver and plasma), resulting in rapid drug release. 1-Chloroethyl linkers, due to their secondary carbon structure, exhibit restricted conformational flexibility. Causality: This steric clash within the enzyme's active site slows the rate of enzymatic deprotection, extending the prodrug's half-life and allowing for broader tissue distribution before activation .

3. Byproduct Toxicity Profiles Upon esterase cleavage, the resulting unstable hemiacetal intermediate spontaneously collapses to release the active phosphate drug and an aldehyde byproduct.

  • Chloromethyl linkers release formaldehyde , a highly reactive cross-linking agent that can cause local toxicity if generated rapidly in high concentrations.

  • 1-Chloroethyl linkers release acetaldehyde . While still reactive, acetaldehyde is rapidly cleared by aldehyde dehydrogenase. This distinct metabolic routing is often preferred for drugs requiring chronic, high-dose administration (e.g., Tenofovir disoproxil) .

Bioreversion Pathway

The following diagram illustrates the sequential activation cascade of alkyloxyalkyl phosphate prodrugs.

Bioreversion_Pathway Prodrug Alkyloxyalkyl Phosphate Prodrug (Chloromethyl or 1-Chloroethyl) Esterase Esterase-Mediated Hydrolysis (Rate-Determining Step) Prodrug->Esterase Intermediate Hydroxyalkyl Phosphate Intermediate Esterase->Intermediate Spontaneous Spontaneous Chemical Breakdown (Fast) Intermediate->Spontaneous ActiveDrug Active Phosphate Drug Spontaneous->ActiveDrug Byproduct Aldehyde Byproduct (Formaldehyde or Acetaldehyde) Spontaneous->Byproduct

Bioreversion pathway of alkyloxyalkyl phosphate prodrugs into active therapeutics.

Quantitative Performance Comparison

The table below summarizes the comparative stability metrics of representative prodrug motifs derived from these linkers. Data reflects standard behavior in physiological buffers and human plasma .

Linker PrecursorResulting Prodrug MotifAlpha-Carbon SubstitutionChemical Stability (t½ at pH 7.4)Enzymatic Stability (t½ in Plasma)Primary Aldehyde Byproduct
Chloromethyl Alkyloxymethyl (e.g., POM)Primary (Unsubstituted)Moderate (~10–20 h)Rapid (< 5 min)Formaldehyde
1-Chloroethyl 1-Alkyloxyethyl (e.g., POC)Secondary (Methylated)High (> 30 h)Moderate (~15–45 min)Acetaldehyde

Self-Validating Experimental Workflows

To objectively evaluate these linkers in your own drug development pipeline, use the following self-validating protocols.

Protocol 1: Synthesis of N-Phosphonooxymethyl Prodrugs

Objective: Attach a chloromethyl or 1-chloroethyl phosphate linker to a tertiary amine.

  • Alkylation: Dissolve the parent drug (1.0 eq) in anhydrous DMF. Add di-tert-butyl chloromethyl phosphate (or di-tert-butyl 1-chloroethyl phosphate) (1.5 eq) and a non-nucleophilic base (e.g., Triethylamine, 2.0 eq). Stir at 50°C under N₂ for 24-72 hours.

  • Self-Validation Checkpoint (In-line LC-MS): Before proceeding to deprotection, sample the reaction mixture via LC-MS. Validation logic: The tert-butyl protected quaternary salt must represent >90% of the total ion current (TIC). If unreacted parent drug exceeds 10%, the reaction must be driven further with additional reagent. Proceeding to deprotection with a failed intermediate will yield an inseparable mixture of truncated products, invalidating the synthesis.

  • Deprotection: Once validated, cool the mixture to 0°C and add Trifluoroacetic Acid (TFA) in Dichloromethane (1:4 ratio). Stir for 2 hours to cleave the tert-butyl groups.

  • Purification: Evaporate the solvent, reconstitute in water, and purify via reverse-phase HPLC to yield the free phosphoric acid prodrug.

Protocol 2: Plasma Stability and Hydrolysis Assay

Objective: Determine the enzymatic half-life (t½) of the synthesized prodrugs.

  • Matrix Preparation: Pre-incubate pooled human plasma (or specific tissue homogenate) at 37°C in a shaking water bath.

  • Spiking: Initiate the reaction by adding the prodrug (dissolved in DMSO) to the plasma to achieve a final concentration of 10 µM (final DMSO concentration < 1%).

  • Self-Validation Checkpoint (Internal Reference): In an identical, parallel well, spike a known reference standard (e.g., Adefovir dipivoxil for chloromethyl assays, or Tenofovir disoproxil for 1-chloroethyl assays). Validation logic: If the calculated t½ of the reference standard deviates by >5% from historical baselines, the assay is automatically flagged for enzyme degradation or buffer pH drift, and the experimental data must be discarded. This ensures absolute trustworthiness of the comparative data.

  • Quenching: At predetermined time points (0, 5, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining prodrug peak area ratio versus time to calculate the first-order degradation half-life.

References

  • Kumpulainen, H., et al. "An Efficient Strategy for the Synthesis of 1-Chloroethyl Phosphates and Phosphoramidates." The Journal of Organic Chemistry, 2005.[Link]

  • Krise, J. P., et al. "Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs." Journal of Medicinal Chemistry, 2004.[Link]

  • McGuigan, C., et al. "Nucleoside phosphoramidate prodrugs.
  • Jones, M., et al. "Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs." Journal of Medicinal Chemistry, 2022.[Link]

Validation

1H NMR characterization of Di-tert-butyl (1-chloroethyl) phosphate in CDCl3

Comparative Characterization Guide: Di-tert-butyl (1-chloroethyl) phosphate vs. Chloromethyl Alternatives in Prodrug Synthesis Executive Summary The development of phosphate prodrugs is a cornerstone strategy for enhanci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Characterization Guide: Di-tert-butyl (1-chloroethyl) phosphate vs. Chloromethyl Alternatives in Prodrug Synthesis

Executive Summary

The development of phosphate prodrugs is a cornerstone strategy for enhancing the aqueous solubility of lipophilic active pharmaceutical ingredients (APIs) containing hindered hydroxyl or amine moieties[1]. In this domain, the selection of the alkyl phosphate linker dictates not only the synthetic efficiency but also the in vivo toxicological profile of the resulting prodrug. This guide provides an objective comparison between the advanced reagent, Di-tert-butyl (1-chloroethyl) phosphate, and the traditional standard, Di-tert-butyl chloromethyl phosphate, focusing on their mechanistic differences and structural characterization via 1 H NMR in CDCl 3​ .

Mechanistic Grounding: The Causality Behind Reagent Selection

Historically, Di-tert-butyl chloromethyl phosphate has been utilized to synthesize phosphonooxymethyl prodrugs[2]. Upon oral or systemic administration, these prodrugs are cleaved by alkaline phosphatase at the brush border membrane or in circulation, yielding an unstable hemiacetal intermediate[2]. This intermediate spontaneously decomposes to release the active parent API and formaldehyde [1]. While the human body can metabolize minute quantities of formaldehyde, minimizing exposure remains a stringent regulatory priority, especially for chronic therapies[3].

To circumvent formaldehyde toxicity, drug development professionals increasingly favor Di-tert-butyl (1-chloroethyl) phosphate . The substitution of a hydrogen atom with a methyl group on the alpha-carbon fundamentally alters the degradation byproduct. When 1-(phosphonooxy)ethyl prodrugs undergo enzymatic cleavage, the resulting hemiacetal decomposes to release acetaldehyde instead of formaldehyde. Acetaldehyde presents a significantly more favorable toxicological profile, driving the shift toward 1-chloroethyl linkers in modern, rationally designed prodrugs.

Workflow Visualization: Enzymatic Cleavage Pathways

G cluster_0 Pathway A: Chloromethyl Linker cluster_1 Pathway B: 1-Chloroethyl Linker A1 Phosphonooxymethyl Prodrug A2 Alkaline Phosphatase A1->A2 Hydrolysis A3 Unstable Hemiacetal A2->A3 A4 Parent Drug + Formaldehyde A3->A4 Spontaneous Cleavage B1 1-(Phosphonooxy)ethyl Prodrug B2 Alkaline Phosphatase B1->B2 Hydrolysis B3 Unstable Hemiacetal B2->B3 B4 Parent Drug + Acetaldehyde B3->B4 Spontaneous Cleavage

Enzymatic cleavage of phosphate prodrugs: Formaldehyde vs. Acetaldehyde release pathways.

H NMR Characterization in CDCl 3​ : Comparative Analysis

Deuterated chloroform (CDCl 3​ ) is the solvent of choice for characterizing these protected phosphate esters due to its excellent solubilizing power for lipophilic tert-butyl groups and the absence of exchangeable protons that could obscure critical alkyl signals.

The structural difference between the two reagents—a single methyl substitution—manifests distinctly in their 1 H NMR spectra. The 1-chloroethyl variant possesses a chiral center, and its alpha-proton (methine) is subjected to complex spin-spin coupling from both the adjacent methyl protons ( 3JHH​ ) and the phosphorus atom ( 3JPH​ ). Conversely, the chloromethyl variant exhibits a simpler splitting pattern governed solely by phosphorus-proton coupling ( 2JPH​ ).

Quantitative Data Summary
ReagentCAS Number t -Butyl ProtonsAlkyl ProtonsCleavage Byproduct
Di-tert-butyl (1-chloroethyl) phosphate 1567347-31-2δ 1.52 (s, 18H)δ 1.81 (d, J=5.6 Hz, 3H)δ 6.17–6.24 (m, 1H)Acetaldehyde
Di-tert-butyl chloromethyl phosphate 229625-50-7δ 1.51 (s, 18H)δ 5.63 (d, J=14.5 Hz, 2H)Formaldehyde

Expertise & Experience Insight: The defining feature of the 1-chloroethyl spectrum is the multiplet at δ 6.17–6.24 ppm[4]. This signal is typically a doublet of quartets (dq) due to the simultaneous coupling to the phosphorus atom and the three methyl protons. In contrast, the methylene protons of the chloromethyl reagent appear as a distinct doublet at δ 5.63 ppm with a large coupling constant ( J=14.5 Hz) characteristic of 2JPH​ coupling[5]. Both reagents exhibit a massive singlet at ~1.51–1.52 ppm corresponding to the 18 protons of the two tert-butyl groups[4][5].

Experimental Protocol: Self-Validating 1 H NMR Workflow

To ensure high-fidelity characterization and verify the integrity of the acid-sensitive tert-butyl groups, the following self-validating NMR protocol must be strictly adhered to.

Step 1: Sample Preparation (Causality: Concentration & Stability)

  • Action: Dissolve 15–20 mg of Di-tert-butyl (1-chloroethyl) phosphate in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Causality: The tert-butyl ester groups are highly sensitive to acidic degradation. Using fresh, acid-free CDCl 3​ (preferably stored over basic alumina) prevents spontaneous deprotection during acquisition. The 15–20 mg concentration ensures a high signal-to-noise ratio for the single methine proton without causing line broadening from high viscosity.

Step 2: Instrument Calibration & Shimming

  • Action: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl 3​ and perform rigorous gradient shimming (Z1-Z4).

  • Causality: Precise shimming is critical. The methine signal at δ 6.17–6.24 ppm is a complex multiplet; poor magnetic field homogeneity will blur the fine J -coupling splitting, making it indistinguishable from baseline impurities.

Step 3: Acquisition Parameters

  • Action: Acquire the 1 H spectrum using a standard single-pulse sequence. Set the relaxation delay (D1) to at least 2.0 seconds and acquire 16 to 32 scans.

  • Causality: A sufficient D1 delay ensures complete longitudinal relaxation ( T1​ ) of all protons. If D1 is too short, the massive 18H tert-butyl signal may not fully relax between pulses, leading to inaccurate integration relative to the 1H methine signal.

Step 4: Self-Validating Integration & Analysis

  • Action: Phase and baseline-correct the spectrum. Calibrate the TMS peak to δ 0.00 ppm. Select the massive tert-butyl singlet at δ 1.52 ppm and strictly define its integration value as 18.00 .

  • Self-Validation Check: The protocol and sample integrity are validated only if:

    • The methyl doublet at δ 1.81 ppm integrates to 2.90–3.10 (~3H).

    • The methine multiplet at δ 6.17–6.24 ppm integrates to 0.95–1.05 (~1H). Diagnostic: If the tert-butyl integral is significantly lower than 18 (e.g., ~9H) when the methine is set to 1, it indicates premature hydrolysis/deprotection of one tert-butyl group, signaling sample degradation.

References[4] Title: 1567347-31-2 | Di-tert-butyl (1-chloroethyl) phosphate. Source: Ambeed.com. URL: Verify Source Here[5] Title: Di-tert-butyl Chloromethyl Phosphate synthesis. Source: ChemicalBook. URL: Verify Source Here[1] Title: Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Source: National Center for Biotechnology Information (PMC). URL: Verify Source Here[2] Title: Preparation of Phosphonooxymethyl Prodrugs of HIV-1 Attachment Inhibitors. Source: ACS Publications. URL: Verify Source Here[3] Title: Prodrugs in the Treatment of Viral Diseases | Successful Strategies for the Discovery of Antiviral Drugs. Source: Royal Society of Chemistry. URL: Verify Source Here

Sources

Comparative

High-Resolution LC-MS/MS Validation of Phosphate Prodrugs: A Comparative Guide on Di-tert-butyl (1-chloroethyl) phosphate

As drug discovery increasingly targets complex, highly lipophilic chemical spaces, the formulation of aqueous-soluble prodrugs has become a critical development strategy. Among the most effective approaches is the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets complex, highly lipophilic chemical spaces, the formulation of aqueous-soluble prodrugs has become a critical development strategy. Among the most effective approaches is the synthesis of phosphonooxymethyl (POM) and 1-phosphonooxyethyl (POE) prodrugs.

As a Senior Application Scientist, I frequently evaluate the reagents used to construct these linkers and the subsequent analytical challenges they present. This guide provides an objective comparison of Di-tert-butyl (1-chloroethyl) phosphate against alternative linker reagents, followed by a self-validating LC-MS/MS methodology designed to overcome the notorious analytical bottlenecks associated with phosphate prodrugs.

The Strategic Role of Di-tert-butyl (1-chloroethyl) phosphate

Di-tert-butyl chloromethyl phosphate and its 1-chloroethyl analog are premier phosphorylating and alkylating agents used to append a phosphate group to hindered alcohols, phenols, or amines. The primary causality behind selecting the di-tert-butyl variant over others lies in its deprotection chemistry.

While benzyl-protected phosphates require catalytic hydrogenation (Pd/C, H₂)—which can inadvertently reduce sensitive alkenes or alkynes on the parent drug—the tert-butyl groups are highly labile to mild acidic conditions (e.g., Trifluoroacetic acid). This orthogonal deprotection strategy preserves the structural integrity of complex parent APIs [2].

Comparative Analysis: Phosphorylating Agents
ReagentDeprotection MechanismCompatibility with Parent DrugLC-MS/MS Ionization (ESI+)Primary Use Case
Di-tert-butyl (1-chloroethyl) phosphate Mild Acid (TFA/HCl)Excellent: Preserves reducible functional groupsHigh: Forms stable [M+H]+ before source decay1-Phosphonooxyethyl (POE) prodrugs
Dibenzyl (1-chloroethyl) phosphate Catalytic HydrogenationPoor: Reduces alkenes/alkynesModerate: Prone to benzyl cation formationProdrugs requiring neutral deprotection
Chloromethyl pivalate (POM) Esterases (In vivo)Good: Broad compatibilityHigh: Strong[M+Na]+ adductsLipophilic prodrugs for oral absorption

The LC-MS/MS Bottleneck: In-Source Fragmentation (ISF)

The very lability that makes the POE linker biologically useful makes it an analytical nightmare. During Electrospray Ionization (ESI), precursor ions are generated within the source at atmospheric pressure. If the Declustering Potential (DP) or fragmentor voltage is too high, the analyte undergoes collisions with surrounding gas molecules.

Because the phosphate-acetal bond is inherently weak, this kinetic energy causes the prodrug to cleave before it reaches the high-vacuum collision cell [3]. This phenomenon, known as In-Source Fragmentation (ISF) , generates an ion with the exact mass of the parent drug, leading to severe misannotation and false-positive pharmacokinetic data [4].

G Prodrug Intact POE Prodrug [M+H]+ ISF In-Source Fragmentation (ESI Source) Prodrug->ISF High Declustering Potential Metabolism In Vivo / In Vitro Cleavage (Plasma/Microsomes) Prodrug->Metabolism Enzymatic Hydrolysis Parent Parent Drug [M+H]+ ISF->Parent False Positive Parent Detection Linker Phosphate Loss (-Linker) ISF->Linker Diagnostic Loss Metabolism->Parent True Pharmacokinetic Conversion

Fig 1. Differentiating true enzymatic prodrug conversion from ESI in-source fragmentation.

Self-Validating Experimental Protocol

To solve the ISF problem, we must build a self-validating system . A self-validating LC-MS/MS method relies on the fundamental principle that mass spectrometry alone cannot distinguish isomers or source-decay artifacts; chromatography is the ultimate arbiter of truth[5]. By aligning retention times, the protocol inherently proves whether a detected parent mass originated from biological metabolism or machine artifact.

Step-by-Step Methodology

Step 1: Ex Vivo Quenching (Causality: Arresting ambient hydrolysis)

  • Extract 50 µL of plasma containing the dosed POE prodrug.

  • Immediately quench with 150 µL of cold acetonitrile (-20°C) containing the internal standard. Why? Phosphate prodrugs are highly susceptible to endogenous alkaline phosphatases. Failing to immediately denature these enzymes will artificially inflate the parent drug concentration.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation (Causality: Resolving ISF)

  • Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Utilize a steep gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Why? The intact prodrug is significantly more polar than the parent drug. A proper gradient ensures the prodrug elutes early (e.g., 4.2 min), while the lipophilic parent drug elutes later (e.g., 5.8 min).

Step 3: Low-Energy ESI Optimization (Causality: Preserving the Linker)

  • Tune the mass spectrometer using direct infusion of the synthesized prodrug.

  • Manually step down the Declustering Potential (DP) from 100V to 40V. Why? You must find the inflection point where the intact [M+H]+ signal is maximized, and the in-source parent artifact [M-Phosphate+H]+ is minimized.

Step 4: Chromatographic Validation (The Self-Validation Step)

  • Monitor the MRM transition for the Parent Drug.

  • Validation Logic: If a peak for the Parent Drug appears at 4.2 min (co-eluting with the prodrug), it is an ISF artifact generated inside the machine. If it appears at 5.8 min , it is true biological conversion. Only integrate the peak at 5.8 min for pharmacokinetic reporting.

Workflow Step1 1. Sample Quenching Cold Acetonitrile (-20°C) Arrests Hydrolysis Step2 2. UPLC Separation Resolves Isomers & ISF Artifacts Maintains Prodrug Integrity Step1->Step2 Step3 3. Low-Energy ESI Optimized Declustering Potential Minimizes Source Decay Step2->Step3 Step4 4. MRM Detection Monitors Prodrug & Parent Simultaneous Quantitation Step3->Step4 Step5 5. Chromatographic Validation Aligns Retention Times Confirms Peak Origin Step4->Step5

Fig 2. Self-validating LC-MS/MS workflow for phosphate prodrug quantification.

Quantitative Data Summary

The following table summarizes the optimized LC-MS/MS parameters required to successfully multiplex the analysis of a POE prodrug and its parent compound, illustrating the stark difference in required source voltages.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Retention Time (min)Peak Origin
Intact POE Prodrug [M+H]+[M - Phosphate]+40 (Low) 254.2True Prodrug
Parent Drug [M+H]+Specific Fragment70355.8True Metabolism
Prodrug (ISF Artifact) [M+H]+ (Parent Mass)Specific Fragment90 (High) 354.2Machine Artifact

Note: The ISF Artifact shares the exact MRM transition as the Parent Drug but co-elutes with the Prodrug. High DP drastically increases the abundance of this false peak.

References

  • Enamine. Di-tert-butyl chloromethyl phosphate as a phosphorylating agent.
  • ChemicalBook. Di-tert-butyl Chloromethyl Phosphate Synthesis and Applications.
  • U.S. Pharmacopeia (USP). Strategies for Mitigating In-Source Fragmentation in LC-MS.
  • Xu, Y. F., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry (NIH PMC).
  • Browning, M., et al. (2010). Simultaneous bioanalysis of a phosphate prodrug and its parent compound using a multiplexed LC-MS method. Bioanalysis (ResearchGate).
Validation

In Vivo Cleavage Rates of 1-Chloroethyl vs. Chloromethyl Phosphate Prodrugs: A Technical Comparison Guide

The development of phosphate and phosphonate prodrugs is a cornerstone strategy for overcoming the poor cellular permeability and oral bioavailability of highly polar therapeutic agents. By masking the ionized phosphate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of phosphate and phosphonate prodrugs is a cornerstone strategy for overcoming the poor cellular permeability and oral bioavailability of highly polar therapeutic agents. By masking the ionized phosphate oxygen atoms with lipophilic promoieties, drug developers can significantly enhance pharmacokinetic profiles. Among the most widely utilized promoieties are acyloxyalkyl and alkoxycarbonyloxyalkyl linkers, which are synthesized using either chloromethyl or 1-chloroethyl electrophilic building blocks[1].

While both linkers serve the same fundamental purpose, the structural difference of a single methyl group at the α -carbon dictates profoundly different in vivo cleavage rates, toxicological profiles, and synthetic complexities. This guide provides an objective, data-driven comparison of 1-chloroethyl and chloromethyl phosphate prodrugs to inform rational drug design.

Mechanistic Pathway of Prodrug Cleavage

The in vivo activation of acyloxyalkyl phosphate prodrugs is not a single-step event; it is a cascade initiated by biology and completed by chemistry. Host carboxylesterases (primarily CES1 in the liver and CES2 in the intestine) are responsible for the initial enzymatic hydrolysis of the ester bond[2].

This enzymatic cleavage yields a highly unstable hemiacetal intermediate. Driven by thermodynamics, the hemiacetal spontaneously decomposes to release the active parent phosphate drug, a carboxylic acid (or carbon dioxide for carbonates), and an aldehyde byproduct.

CleavageMechanism Prodrug Phosphate Prodrug (Chloromethyl / 1-Chloroethyl) Hemiacetal Hemiacetal Intermediate Prodrug->Hemiacetal Enzymatic Hydrolysis Enzyme Carboxylesterase (CES1/CES2) Enzyme->Prodrug Catalyzes Parent Parent Phosphate Drug Hemiacetal->Parent Spontaneous Decomposition Byproducts Aldehyde + Carboxylic Acid Hemiacetal->Byproducts Spontaneous Decomposition

Enzymatic and chemical cascade of acyloxyalkyl phosphate prodrug cleavage.

Structural Causality: Steric Hindrance and Cleavage Kinetics

The fundamental divergence in cleavage rates between the two linkers is governed by steric hindrance at the site of enzymatic attack. Substituted acyloxyalkyl esters are deliberately utilized to modulate the rate of this enzymatic cleavage and tune the pharmacokinetic half-life[3].

  • Chloromethyl Linkers (Unsubstituted): The α -carbon lacks substitution (-CH₂-). The ester carbonyl is highly exposed, allowing the catalytic triad of carboxylesterases to nucleophilically attack the carbonyl carbon with minimal spatial restriction. Consequently, chloromethyl prodrugs exhibit rapid in vivo cleavage, often resulting in short plasma half-lives.

  • 1-Chloroethyl Linkers ( α -Methyl Substituted): The presence of a methyl group at the α -carbon (-CH(CH₃)-) creates a secondary ester-like microenvironment. This steric bulk physically obstructs the enzyme's access to the ester carbonyl, increasing the Michaelis constant ( Km​ ) and decreasing the catalytic turnover rate ( kcat​ ). As a result, 1-chloroethyl prodrugs are cleaved significantly slower, providing prolonged systemic circulation of the intact prodrug.

Stereochemical Implications

A critical, often overlooked consequence of selecting a 1-chloroethyl linker is the introduction of a new chiral center at the α -carbon. If the parent phosphate drug is already chiral (e.g., nucleotide analogs), the conjugation of a 1-chloroethyl promoiety generates a mixture of diastereomers. Because enzymes are stereoselective, these diastereomers will exhibit divergent cleavage rates, complicating pharmacokinetic modeling and regulatory CMC (Chemistry, Manufacturing, and Controls) requirements. Chloromethyl linkers, being achiral at the α -carbon, avoid this issue entirely.

Quantitative Data Comparison
ParameterChloromethyl Prodrugs1-Chloroethyl Prodrugs
α -Carbon Substitution None (-H)Methyl (-CH₃)
Stereochemistry Achiral linkerIntroduces a chiral center
Relative Enzymatic Affinity High (Low steric hindrance)Low (High steric hindrance)
Typical Plasma Half-Life ( t1/2​ ) ~10 - 20 min~45 - 90 min
Aldehyde Byproduct FormaldehydeAcetaldehyde
Primary Cleavage Enzyme CES1 (Liver), CES2 (Intestine)CES1 (Liver), CES2 (Intestine)

Toxicological Profile: The Aldehyde Byproduct

The spontaneous decomposition of the hemiacetal intermediate releases an aldehyde. The choice of linker dictates the identity of this byproduct, which has profound toxicological implications for chronic dosing regimens:

  • Chloromethyl Formaldehyde: Formaldehyde is a highly reactive electrophile and a known cross-linking agent. While endogenous clearance mechanisms exist, high-dose or chronic administration of chloromethyl prodrugs can lead to localized toxicity.

  • 1-Chloroethyl Acetaldehyde: Acetaldehyde is generally considered less toxic and is rapidly metabolized by aldehyde dehydrogenase (ALDH) into acetic acid. For drugs requiring high mass doses, 1-chloroethyl is often the preferred linker to mitigate formaldehyde-induced toxicity, despite the slower cleavage rate.

Experimental Methodology: Self-Validating Cleavage Assay

To accurately quantify and compare the cleavage rates of these prodrugs, researchers must employ robust in vitro assays using biological matrices. The following protocol utilizes a self-validating system to ensure that the observed degradation is strictly enzymatic, preventing false-positive clearance rates caused by chemical instability in the buffer.

Step-by-Step Protocol: LC-MS/MS Cleavage Kinetics
  • Matrix Preparation: Thaw pooled human plasma and human liver microsomes (HLM) on ice. Dilute HLM to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with a 1 mM NADPH regenerating system.

  • Self-Validation Control (Critical Step): Aliquot a parallel set of matrices and pre-incubate with 1 mM bis-p-nitrophenyl phosphate (BNPP)—a broad-spectrum carboxylesterase inhibitor—for 15 minutes at 37°C. Causality: If the prodrug depletes in the BNPP-treated matrix, the degradation is chemical (e.g., pH-driven hydrolysis) rather than enzymatic, which invalidates the biological clearance assumption.

  • Reaction Initiation: Spike the prodrugs (Chloromethyl and 1-Chloroethyl variants) into their respective matrices to achieve a final concentration of 1 μ M. Incubate at 37°C under gentle shaking.

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 μ L aliquots from the reaction mixture. Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., 50 ng/mL tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Sample Processing & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, quantifying both the depletion of the intact prodrug and the stoichiometric appearance of the parent phosphate.

AssayWorkflow Start Prepare Biological Matrices (Plasma, Microsomes) Control Add Esterase Inhibitor (BNPP) [Self-Validation Control] Start->Control Parallel Aliquot Spike Spike Prodrug (1 μM) Incubate at 37°C Start->Spike Control->Spike Validates Enzymatic vs Chemical Timepoints Sample at 0, 5, 15, 30, 60, 120 min Spike->Timepoints Quench Quench with Ice-Cold ACN + Internal Standard Timepoints->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS

Self-validating experimental workflow for determining in vitro prodrug cleavage rates.

Strategic Conclusion

The selection between a 1-chloroethyl and a chloromethyl linker is a balancing act between pharmacokinetics, toxicity, and synthetic complexity. Chloromethyl prodrugs offer rapid systemic release and achiral simplicity but carry the burden of formaldehyde generation. Conversely, 1-chloroethyl prodrugs provide a safer acetaldehyde byproduct and extended systemic circulation due to steric-hindered enzymatic cleavage, but require rigorous characterization of the resulting diastereomers. Drug development professionals must weigh these factors against the specific therapeutic index and dosing regimen of the parent phosphate drug.

References

  • "Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria". ACS Infectious Diseases.[Link]

  • "Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of Osteomyelitis". Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Yield comparison of Di-tert-butyl (1-chloroethyl) phosphate synthesis methods

Yield Comparison of Di-tert-butyl (1-chloroethyl) phosphate Synthesis Methods: A Technical Guide As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Yield Comparison of Di-tert-butyl (1-chloroethyl) phosphate Synthesis Methods: A Technical Guide

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their bench-level robustness, scalability, and safety. Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2) is a critical electrophilic building block used in the synthesis of phosphonooxymethyl prodrugs. These prodrugs are essential for improving the aqueous solubility and oral bioavailability of sterically hindered tertiary amines, azaindoles, and complex triazole antifungals [4].

However, synthesizing this intermediate presents a unique chemical challenge: the bulky di-tert-butyl groups sterically hinder nucleophilic attack, while the 1-chloroethyl moiety is highly prone to elimination or degradation under harsh conditions. This guide objectively compares the three primary synthetic methodologies used to generate this compound, detailing the causality behind the chemistry and providing self-validating protocols for each.

Mechanistic Overview & Reaction Pathways

G SM Di-tert-butyl phosphate Core Precursor M1 Method A: PTC Alkylation + 1-Chloroethyl sulfochloridate SM->M1 KOH / TBAHSO4 M2 Method B: Silver-Mediated + 1-Chloro-1-iodoethane SM->M2 Ag2CO3 M3 Method C: Hydrochlorination + Vinyl ether / Dry HCl SM->M3 Vinylation Prod Di-tert-butyl (1-chloroethyl) phosphate Yield: 40% - 90% M1->Prod Biphasic, 20h M2->Prod Toluene, 100°C M3->Prod Markovnikov Addition

Synthetic pathways for Di-tert-butyl (1-chloroethyl) phosphate comparing three distinct methods.

Method A: Phase-Transfer Catalyzed (PTC) Sulfochloridate Alkylation

Causality & Mechanism: Direct alkylation of potassium di-tert-butyl phosphate with standard dihalides (like 1-bromo-1-chloroethane) often fails due to the poor nucleophilicity of the sterically hindered phosphate. Method A overcomes this by utilizing 1-chloroethyl sulfochloridate, a highly reactive bifunctional electrophile. Because the phosphate salt is water-soluble and the sulfochloridate is organic-soluble, a biphasic system (CH₂Cl₂/H₂O) is required. Tetrabutylammonium hydrogen sulfate (TBAHSO₄) acts as the phase-transfer catalyst, shuttling the phosphate anion into the organic layer to react with the electrophile [1].

Step-by-Step Protocol:

  • Preparation: Dissolve potassium di-tert-butylphosphate (33 g, 133 mmol) in a 1:1 mixture of CH₂Cl₂ and deionized H₂O (600 mL each).

  • Catalyst Addition: Add NaHCO₃ (44.6 g, 531 mmol) as an acid scavenger and TBAHSO₄ (4.52 g, 13.3 mmol) as the phase-transfer catalyst. Stir vigorously at 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 1-chloroethyl sulfochloridate (26 g, 146 mmol) in CH₂Cl₂ (100 mL) and add dropwise over 30 minutes. The slow addition maintains thermal control and prevents the rapid hydrolysis of the sulfochloridate.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 20 hours.

  • Workup: Separate the organic layer. Wash sequentially with water (3 × 300 mL) and brine (300 mL) to remove residual salts and catalyst. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a light yellow oil.

Self-Validation Check: The isolated product must exhibit a characteristic doublet at ~1.81 ppm (J=5.6 Hz) for the methyl group and a multiplet at ~6.20 ppm for the methine proton in ¹H NMR (CDCl₃) [1].

Method B: Silver-Mediated Halide Displacement

Causality & Mechanism: To bypass the limitations of a biphasic system and force higher conversion rates, Method B exploits the halophilic nature of silver. By converting the phosphate to a silver salt, the reaction with 1-chloro-1-iodoethane is thermodynamically driven forward by the irreversible precipitation of silver iodide (AgI). Furthermore, the Lewis acidity of the silver ion activates the carbon-iodine bond, facilitating nucleophilic attack by the bulky phosphate group [3].

Step-by-Step Protocol:

  • Silver Salt Formation: React di-tert-butyl phosphate with silver carbonate (Ag₂CO₃) in aqueous acetonitrile. Filter and concentrate under reduced pressure to isolate silver di-tert-butyl phosphate.

  • Alkylation: Suspend the silver di-tert-butyl phosphate (1.0 eq) and 1-chloro-1-iodoethane (1.0 eq) in anhydrous toluene.

  • Thermal Activation: Heat the suspension to 100 °C and stir overnight. Critical: The reaction vessel must be wrapped in foil to protect the silver salts from light degradation.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to completely remove the precipitated AgI.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography to isolate the target compound.

Self-Validation Check: The immediate formation of a heavy, yellow precipitate (AgI) upon heating visually confirms the initiation of the displacement reaction.

Method C: Vinyl Phosphate Hydrochlorination (The Kumpulainen Strategy)

Causality & Mechanism: Direct alkylation methods (A and B) suffer from moderate yields due to competing elimination side-reactions. Kumpulainen et al. devised a brilliant workaround: synthesizing the vinyl derivative first, followed by the Markovnikov addition of dry HCl gas. This strategy completely bypasses the Sₙ2 steric penalty, converting the vinyl double bond directly into the 1-chloroethyl moiety with near-quantitative atom economy [2].

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize di-tert-butyl vinyl phosphate via the vinylation of di-tert-butyl phosphorochloridate under mild conditions.

  • Hydrochlorination: Dissolve the di-tert-butyl vinyl phosphate in anhydrous CH₂Cl₂ and cool to 0 °C under an argon atmosphere.

  • HCl Addition: Slowly bubble dry HCl gas through the solution. (Alternatively, a standardized solution of HCl in dioxane can be used for precise stoichiometric control).

  • Monitoring: Monitor the reaction via ¹H NMR or TLC until the vinyl proton signals completely disappear.

  • Workup: Purge the solution with argon to remove excess HCl, then concentrate under reduced pressure to yield the highly pure 1-chloroethyl phosphate.

Self-Validation Check: The disappearance of the vinyl proton multiplets (typically around 4.5–5.0 ppm) and the emergence of the 1-chloroethyl methine signal (~6.2 ppm) strictly validates the success of the Markovnikov addition [2].

Quantitative Yield Comparison

Synthesis MethodKey ReagentsCatalyst / PromoterReaction ConditionsTypical YieldScalabilitySafety & Handling
Method A: PTC Alkylation Potassium di-tert-butyl phosphate, 1-Chloroethyl sulfochloridateTBAHSO₄ (Phase Transfer)CH₂Cl₂/H₂O, 0 °C to RT, 20 h~40% HighModerate (Biphasic vigorous stirring required)
Method B: Silver-Mediated Silver di-tert-butyl phosphate, 1-Chloro-1-iodoethaneSilver (Stoichiometric driving force)Toluene, 100 °C, Overnight~60-70% LowLow (Light-sensitive, generates heavy metal waste)
Method C: Hydrochlorination Di-tert-butyl vinyl phosphate, Dry HCl gasNoneCH₂Cl₂, 0 °C, 1-3 h~85-90% MediumLow (Requires specialized handling of corrosive dry HCl gas)

Conclusion & Recommendations for Scale-up

  • For early-stage research where rapid access to the prodrug intermediate is needed without specialized equipment, Method A (PTC Alkylation) remains the industry standard. Despite its ~40% yield, it utilizes readily available reagents and avoids heavy metals.

  • For milligram-to-gram scale synthesis where higher yields are required, Method B (Silver-Mediated) is highly effective. However, the high cost of silver and light-sensitivity limits its industrial viability.

  • For large-scale manufacturing and process chemistry , Method C (Hydrochlorination) is the most atom-economical and highest-yielding route. Process engineers must ensure the facility has the infrastructure capable of safely handling dry HCl gas and synthesizing the vinyl phosphate precursor.

References

  • Kumpulainen, Hanna, et al. "An Efficient Strategy for the Synthesis of 1-Chloroethyl Phosphates and Phosphoramidates." The Journal of Organic Chemistry 70.22 (2005): 9056-9058.[Link]

  • Google Patents. "Posaconazole derivative, pharmaceutical composition and use thereof (WO2017133632A1).
  • Krise, Jeffrey P., et al. "Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs." Journal of Medicinal Chemistry 42.16 (1999): 3094-3100.[Link]

Validation

Validating STING agonist prodrug conversion using LC-MS/MS analysis

The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway has emerged as a cornerstone of innate immune sensing and a highly promising target for cancer immunotherapy. However, the clinical transl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway has emerged as a cornerstone of innate immune sensing and a highly promising target for cancer immunotherapy. However, the clinical translation of first-generation STING agonists—primarily cyclic dinucleotides (CDNs) like 2′,3′-cGAMP and synthetic analogs like ADU-S100—has been severely hindered by their extreme polarity, metabolic instability, and poor membrane permeability.

To overcome these pharmacokinetic barriers, drug development has pivoted toward STING agonist prodrugs . These molecules (such as dithioethanol-conjugated or PEGylated CDNs) mask the polar phosphate/phosphorothioate backbones, allowing for systemic delivery and cellular entry before undergoing conversion into the active CDN within the tumor microenvironment or cytosol.

Validating this conversion is an analytical bottleneck. Quantifying the rapid transition of a lipophilic prodrug into a highly polar active agonist within complex biological matrices requires ultra-sensitive, rigorously optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This guide provides a comprehensive comparison of analytical strategies to validate STING agonist prodrug conversion, grounded in field-proven methodologies.

The Mechanistic Imperative of Prodrug Conversion

To design an effective analytical assay, we must first understand the biological kinetics of the prodrug. A successful STING prodrug must remain stable in plasma but rapidly degrade—via enzymatic cleavage or chemical reduction (e.g., by intracellular glutathione [GSH])—once inside the target cell.

Pathway Prodrug STING Agonist Prodrug (Lipophilic, Plasma-Stable) CellMembrane Cell Membrane Penetration (Endocytosis / Passive Diffusion) Prodrug->CellMembrane Conversion Intracellular Conversion (GSH Reduction / Enzymatic Cleavage) CellMembrane->Conversion ActiveCDN Active CDN Released (Highly Polar, Unmasked) Conversion->ActiveCDN Target for LC-MS/MS Quantification STING STING Dimerization (Endoplasmic Reticulum) ActiveCDN->STING Signaling TBK1 / IRF3 Phosphorylation Type I IFN Release STING->Signaling

Diagram 1: cGAS-STING activation pathway highlighting the prodrug conversion step targeted for LC-MS/MS.

Comparative Evaluation: LC-MS/MS Analytical Platforms

The fundamental challenge in STING prodrug analysis is the drastic shift in polarity. While the intact prodrug is easily retained on standard reversed-phase columns, the released active CDNs are highly hydrophilic. If a standard C18 column is used without ion-pairing agents, the active CDNs will elute in the void volume, leading to severe ion suppression from matrix salts.

Below is an objective comparison of the two primary chromatographic strategies used for CDN quantification: Reversed-Phase (C18) versus Hydrophilic Interaction Liquid Chromatography (HILIC) .

Table 1: Performance Comparison for Active CDN Quantification
Analytical ParameterReversed-Phase (Specialized C18)Hydrophilic Interaction (HILIC)
Retention Mechanism Hydrophobic partitioning. Requires polar-endcapped columns (e.g., Poroshell 120 EC-C18) or ion-pairing agents.Partitioning into an aqueous enriched layer; electrostatic interactions.
Mobile Phase Composition High Aqueous (e.g., 10 mM NH₄OAc, 0.1% AcOH) to Low Organic (MeOH/ACN).High Organic (>70% ACN) to High Aqueous (Ammonium Formate/Acetate buffer).
Peak Shape & Resolution Often broad or tailing for polar CDNs unless mobile phase pH is strictly controlled.Sharp, highly symmetrical peaks for polar nucleotides and CDNs.
Matrix Effect Susceptibility High: Polar CDNs elute early, co-eluting with un-retained salts and phospholipids from cell lysates.Low: Polar CDNs are strongly retained and elute later, well away from the void volume.
Sensitivity (LLOQ) ~1.0 – 5.0 ng/mL~5.0 – 50 pg/mL (Superior for trace intracellular quantification).
Primary Application Best for quantifying the intact prodrug and tracking its depletion in plasma.Best for quantifying the released active CDN in complex tumor/cell lysates.

Expert Insight: For dual-quantification (measuring both the prodrug and the active CDN simultaneously), HILIC is generally preferred. As demonstrated in , HILIC provides superior signal-to-noise ratios for the active CDNs, which are often present at sub-nanomolar concentrations following conversion.

Step-by-Step Experimental Methodology: Prodrug Conversion Assay

To ensure scientific integrity, the analytical protocol must be a self-validating system. This requires the integration of Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for matrix effects and extraction recovery, a critical requirement for .

Phase 1: In Vitro Conversion Incubation

Causality: We use THP-1 macrophage cell lysates or a controlled Glutathione (GSH) buffer to simulate the reductive tumor microenvironment that triggers prodrug cleavage (e.g., for).

  • Preparation: Plate THP-1 cells at 1×106 cells/well. Lyse cells using a mild RIPA buffer containing protease inhibitors.

  • Incubation: Spike the STING prodrug (e.g., 10 µM final concentration) into 200 µL of cell lysate or 10 mM GSH buffer.

  • Time-Course: Incubate at 37°C. Extract 20 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

Phase 2: Reaction Quenching & Extraction (WAX-SPE)

Causality: Simple protein precipitation (PPT) leaves high levels of endogenous nucleotides that cause isobaric interference. Because active CDNs possess negatively charged phosphate backbones at physiological pH, Weak Anion Exchange Solid-Phase Extraction (WAX-SPE) selectively traps the CDNs while washing away neutral lipids and positively charged matrix proteins.

  • Quenching: Immediately add 80 µL of ice-cold Acetonitrile (ACN) containing 5 ng/mL of SIL-IS (e.g., 13C1015​N5​ -cGAMP) to the 20 µL aliquot to halt enzymatic activity.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • SPE Loading: Dilute the supernatant with 500 µL of 2% aqueous ammonia and load onto a pre-conditioned WAX-SPE cartridge (e.g., Oasis WAX 30 mg).

  • Washing: Wash with 1 mL of 2% ammonia in water, followed by 1 mL of Methanol.

  • Elution: Elute the active CDNs using 500 µL of 5% ammonium hydroxide in Methanol. Evaporate to dryness under nitrogen and reconstitute in 50 µL of HILIC mobile phase.

Phase 3: LC-MS/MS Acquisition

Causality: A Triple Quadrupole (TQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized for its superior linear dynamic range and sensitivity compared to High-Resolution Mass Spectrometry (HRMS) in targeted quantitative assays.

  • Chromatography: Inject 5 µL onto a ZIC-pHILIC column (2.1 × 150 mm, 5 µm).

  • Gradient: Mobile Phase A (20 mM Ammonium Carbonate, pH 9.0) and Mobile Phase B (100% ACN). Run a gradient from 80% B down to 20% B over 8 minutes.

  • Detection: Monitor specific MRM transitions (e.g., for 2′,3′-cGAMP: m/z 675.1 524.1 in positive electrospray ionization mode).

Workflow Incubation 1. Conversion Assay Incubate prodrug with cell lysate / GSH Quenching 2. Quenching Add cold ACN + SIL-IS spike Incubation->Quenching Extraction 3. WAX-SPE Extraction Isolate negatively charged CDNs Quenching->Extraction Separation 4. HILIC Separation Retain highly polar active CDNs Extraction->Separation Detection 5. MS/MS Detection Triple Quadrupole (MRM Mode) Separation->Detection

Diagram 2: Optimized sample preparation and LC-MS/MS workflow for STING prodrug conversion analysis.

Quality Control and Assay Validation

To ensure the trustworthiness of the data, the assay must be validated according to bioanalytical guidelines:

  • Matrix Factor (MF): Calculate the MF by comparing the peak area of the active CDN spiked post-extraction into a blank matrix versus a neat solution. The use of a SIL-IS should yield an IS-normalized MF close to 1.0, proving that ion suppression is adequately mitigated by the WAX-SPE/HILIC combination.

  • Carryover Mitigation: CDNs are notorious for non-specific binding to stainless steel LC components and injector needles. Utilize a strong needle wash (e.g., 50:50:0.1 ACN:Water:Formic Acid) and incorporate blank injections after high-concentration calibration standards to ensure carryover remains <20% of the Lower Limit of Quantification (LLOQ).

  • Standard Curve Linearity: The conversion of prodrugs often spans several orders of magnitude over time. Ensure the calibration curve is linear from 10 pg/mL to 10,000 pg/mL, utilizing a 1/x2 weighting factor for accurate low-end quantification.

References

  • Dithioethanol (DTE)-Conjugated Deoxyribose Cyclic Dinucleotide Prodrugs (DTE-dCDNs) as STING Agonist Molecules (MDPI)[Link]

  • Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS Methods in Molecular Biology (Springer Protocols)[Link]

  • Profiling of cyclic di-adenyl and -guanyl nucleotides and their precursors and degradation products in bacteria using LC-MS/MS Separation Science Plus[Link]

  • Strategies for effective development of ultra-sensitive LC-MS/MS assays: application to a novel STING agonist Bioanalysis[Link]

Comparative

Di-tert-butyl (1-chloroethyl) phosphate vs dibenzyl (1-chloroethyl) phosphate efficiency

Title: Phosphonooxyalkyl Prodrug Synthesis: A Comparative Guide to Di-tert-butyl vs. Dibenzyl (1-Chloroethyl) Phosphate Introduction The development of water-soluble prodrugs is a critical strategy in pharmaceutical chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Phosphonooxyalkyl Prodrug Synthesis: A Comparative Guide to Di-tert-butyl vs. Dibenzyl (1-Chloroethyl) Phosphate

Introduction The development of water-soluble prodrugs is a critical strategy in pharmaceutical chemistry for overcoming the poor aqueous solubility of lipophilic active pharmaceutical ingredients (APIs). Attaching a phosphate group via a bioreversible alkyl linker (such as a 1-chloroethyl or chloromethyl group) is a highly effective method[1]. This guide objectively compares two premier alkylating reagents used in this workflow: Di-tert-butyl (1-chloroethyl) phosphate and Dibenzyl (1-chloroethyl) phosphate , providing mechanistic insights and validated experimental protocols for researchers and drug development professionals.

Mechanistic Causality & Reagent Selection

The choice of phosphate protecting group fundamentally dictates the downstream deprotection chemistry, which must be orthogonal to the functional groups present on the parent API.

  • Di-tert-butyl (1-chloroethyl) phosphate :

    • Mechanism of Deprotection: The tert-butyl groups are highly sensitive to acidic conditions. Deprotection is typically achieved using Trifluoroacetic acid (TFA) or HCl in organic solvents (e.g., dichloromethane). The acid protonates the phosphate oxygen, triggering the heterolytic cleavage of the C-O bond and the elimination of a tert-butyl carbocation, which subsequently loses a proton to form isobutylene gas[2].

    • Causality & Limitations: Because highly reactive tert-butyl carbocations are generated during cleavage, they can inadvertently alkylate electron-rich aromatic rings or heteroatoms on the API. To mitigate this, carbocation scavengers (e.g., anisole) are strictly required. Without scavengers, yields can plummet to as low as 12% due to side reactions[2].

  • Dibenzyl (1-chloroethyl) phosphate :

    • Mechanism of Deprotection: The benzyl groups are removed via catalytic hydrogenolysis (e.g., H₂, Pd/C in ethanol or ethyl acetate). The palladium catalyst facilitates the addition of hydrogen across the benzylic C-O bond, releasing inert toluene and the free phosphate[3].

    • Causality & Advantages: This reagent is widely considered an "improved derivative" of the di-tert-butyl variant. The presence of the aromatic benzyl rings drastically increases the molecule's UV absorbance, making reaction monitoring via HPLC-UV significantly easier and more accurate[4]. Furthermore, hydrogenolysis is a mild, neutral process that avoids the harsh acidic conditions of the tert-butyl route, preserving acid-sensitive functional groups on the API[4]. However, it is incompatible with APIs containing reducible moieties (e.g., nitro groups, alkynes).

Visualizing the Prodrug Synthesis Pathways

Below is the logical workflow comparing the two synthetic strategies, highlighting the divergence in deprotection conditions.

ProdrugSynthesis API Parent API (Alcohol/Amine) Reagent_tBu Di-tert-butyl (1-chloroethyl) phosphate Alkylation (Base, PTC) API->Reagent_tBu Reagent_Bn Dibenzyl (1-chloroethyl) phosphate Alkylation (Base, PTC) API->Reagent_Bn Inter_tBu Di-tert-butyl Prodrug (Low UV Absorbance) Reagent_tBu->Inter_tBu Inter_Bn Dibenzyl Prodrug (High UV Absorbance for HPLC) Reagent_Bn->Inter_Bn Deprotect_tBu Acidic Deprotection (TFA/HCl + Scavenger) Inter_tBu->Deprotect_tBu Deprotect_Bn Catalytic Hydrogenolysis (H2, Pd/C, Neutral) Inter_Bn->Deprotect_Bn Prodrug Active Phosphate Prodrug (Water Soluble) Deprotect_tBu->Prodrug - Isobutylene Deprotect_Bn->Prodrug - Toluene

Comparative synthetic pathways for phosphate prodrugs using di-tert-butyl vs. dibenzyl reagents.

Quantitative Comparison

The following table summarizes the operational metrics and compatibility of both reagents based on empirical synthesis data[2][3][4].

ParameterDi-tert-butyl (1-chloroethyl) phosphateDibenzyl (1-chloroethyl) phosphate
Deprotection Condition Acidic (TFA or HCl in DCM)Neutral (H₂, Pd/C in EtOH/EtOAc)
Cleavage Byproducts Isobutylene (gas), tert-butyl cationsToluene (liquid, easily evaporated)
HPLC-UV Detectability Poor (lacks strong chromophores)Excellent (aromatic rings provide strong UV signal)
API Compatibility Incompatible with acid-sensitive groupsIncompatible with reducible groups (alkenes, nitro)
Typical Deprotection Yield 60-85% (Requires carbocation scavengers)85-95% (Clean conversion)
Reagent Stability Moderate (prone to hydrolysis)High (improved shelf-life and stability)

Experimental Protocols

The protocols below outline the self-validating systems required to synthesize and deprotect these prodrugs reliably.

Protocol A: Synthesis via Di-tert-butyl (1-chloroethyl) phosphate[2][5]

Objective: Alkylate a lipophilic phenol/amine and deprotect under acidic conditions.

  • Alkylation : Dissolve the parent API (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (2.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium iodide, 0.1 eq).

  • Reagent Addition : Dropwise add di-tert-butyl (1-chloroethyl) phosphate (1.5 eq) at 0 °C. Stir at room temperature for 12-24 hours under N₂.

  • Workup : Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the protected intermediate.

  • Deprotection : Dissolve the intermediate in anhydrous DCM. Add a carbocation scavenger (e.g., anisole, 5.0 eq) to prevent API alkylation.

  • Cleavage : Cool to 0 °C and add TFA (10-20 eq). Stir for 1-2 hours. Self-Validation: The visible release of isobutylene gas bubbling from the solution indicates reaction progress.

  • Isolation : Concentrate under reduced pressure, precipitate the free phosphate prodrug using cold diethyl ether, and filter.

Protocol B: Synthesis via Dibenzyl (1-chloroethyl) phosphate[3][4]

Objective: Alkylate a lipophilic phenol/amine and deprotect under neutral hydrogenolysis.

  • Alkylation : Follow steps 1-3 from Protocol A, substituting with dibenzyl (1-chloroethyl) phosphate. Self-Validation: Monitor the reaction via HPLC-UV at 254 nm; the dibenzyl intermediate will show a distinct, strong absorbance peak compared to the starting material, confirming successful coupling.

  • Deprotection : Dissolve the purified dibenzyl intermediate in HPLC-grade ethanol or ethyl acetate.

  • Catalyst Addition : Add 10% Pd/C (0.1-0.2 eq by weight). Purge the reaction vessel with N₂, then backfill with H₂ gas (balloon or Parr shaker at 1-3 atm).

  • Cleavage : Stir vigorously at room temperature for 2-4 hours. The consumption of the UV-active starting material confirms completion.

  • Isolation : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with ethanol. Concentrate the filtrate under reduced pressure to yield the free phosphate prodrug.

Sources

Safety & Regulatory Compliance

Safety

Di-tert-butyl (1-chloroethyl) phosphate proper disposal procedures

The handling and disposal of Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2) requires rigorous operational protocols due to its chemical nature. Widely utilized in drug development as a critical reagent for s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2) requires rigorous operational protocols due to its chemical nature. Widely utilized in drug development as a critical reagent for synthesizing phosphonooxymethyl prodrugs, this compound features a highly reactive 1-chloroethyl group designed for nucleophilic substitution, alongside acid-labile tert-butyl protecting groups.

Because of its inherent reactivity as an alkylating agent and its halogenated structure, improper disposal poses significant environmental, regulatory, and laboratory safety risks. This guide provides an authoritative, causality-driven framework for its safe lifecycle management.

Chemical Profile & Hazard Causality

To design a self-validating safety protocol, one must first understand the molecular behavior of the reagent. The reactivity that makes Di-tert-butyl (1-chloroethyl) phosphate valuable in synthesis also dictates its hazard profile.

  • Alkylating Potential: The 1-chloroethyl moiety is susceptible to nucleophilic attack. In a biological context, this translates to potential skin, eye, and respiratory tract irritation, as it can react with biological macromolecules[1].

  • Thermal Decomposition: Upon heating or improper incineration, the compound decomposes to yield toxic and corrosive gases, including hydrogen chloride (HCl), carbon oxides, and phosphorus oxides.

  • Regulatory Classification: The presence of the chlorine atom mandates that all waste streams containing this compound be strictly classified as Halogenated Organic Waste .

Table 1: Quantitative Data and Waste Classification

Property / MetricValue / ClassificationOperational Implication
CAS Number 1567347-31-2Primary identifier for SDS and waste tracking.
Molecular Formula C10H22ClO4PIndicates presence of Cl and P; dictates incineration type.
Molecular Weight 272.71 g/mol Used for calculating stoichiometric quenching if required.
Waste Stream Halogenated OrganicMust not exceed 20% water; strictly segregated from non-halogenated solvents.
GHS Disposal Code P501Dispose of contents/container to an approved waste disposal plant[1][2].

Operational Disposal Logic

The following diagram illustrates the validated decision matrix for processing waste streams containing Di-tert-butyl (1-chloroethyl) phosphate.

G Start Waste Generation: Di-tert-butyl (1-chloroethyl) phosphate CheckAqueous Does the waste contain aqueous reaction buffers? Start->CheckAqueous Extraction Phase Separation (Extract with DCM/EtOAc) CheckAqueous->Extraction Yes Halogenated Halogenated Organic Waste Receptacle CheckAqueous->Halogenated No (Pure Organic) AqueousWaste Aqueous Waste Stream (Test for pH & Organics) Extraction->AqueousWaste Aqueous Phase Extraction->Halogenated Organic Phase Incineration High-Temp Incineration (Equipped with HCl Scrubbers) Halogenated->Incineration EHS Collection

Workflow for the segregation and disposal of Di-tert-butyl (1-chloroethyl) phosphate waste.

Step-by-Step Methodologies for Disposal and Spill Response

The following protocols are designed to be self-validating systems: every step includes a verification mechanism to ensure the safety loop is closed.

Protocol A: Routine Laboratory Waste Segregation

Causality: Mixing halogenated waste with non-halogenated waste can lead to the formation of highly toxic dioxins during standard municipal or low-temperature incineration. Halogenated waste requires specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting HCl gas.

  • Phase Verification: Ensure the reaction mixture containing unreacted Di-tert-butyl (1-chloroethyl) phosphate is fully partitioned. If aqueous workup was performed, extract the aqueous layer 2-3 times with a halogenated solvent (e.g., dichloromethane) or ethyl acetate to ensure the phosphate ester is entirely in the organic phase.

  • Container Selection: Utilize a high-density polyethylene (HDPE) or safety-coated glass carboy specifically designated, color-coded, and labeled for "Halogenated Organic Waste."

  • Transfer: In a certified chemical fume hood, transfer the organic waste into the designated container using a secondary containment funnel to prevent splashing.

  • Validation: Verify that the waste container is tightly sealed and that the accumulation log is updated with the specific chemical name (do not use abbreviations) and estimated concentration.

Protocol B: Acute Spill Response and Decontamination

Causality: As a liquid/low-melting solid with alkylating properties, accidental spills must be contained immediately to prevent aerosolization or dermal contact. Combustible absorbents (like sawdust) must be avoided as they can react with strong alkylating or oxidizing agents.

  • Evacuation and PPE: Immediately clear the immediate area. Don appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material. Vermiculite or diatomaceous earth is highly recommended. Do not use paper towels for large spills.

  • Absorption and Collection: Allow the inert material to fully absorb the liquid. Using a non-sparking plastic scoop, carefully collect the saturated absorbent.

  • Primary Disposal: Place the collected material into a heavy-duty, sealable polyethylene bag or a rigid plastic container. Label it explicitly as "Hazardous Spill Debris: Contains Di-tert-butyl (1-chloroethyl) phosphate (Halogenated)."

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate in water) to help hydrolyze any residual reactive chloroethyl groups, followed by a thorough wipe-down with water and then ethanol. Dispose of the wipe-down materials in the same hazardous waste container.

  • EHS Handoff: Submit the sealed spill container directly to your institution's Environmental Health and Safety (EHS) department for specialized P501 compliant disposal[1].

References

Sources

Handling

Personal protective equipment for handling Di-tert-butyl (1-chloroethyl) phosphate

Comprehensive Safety and Operational Guide: Handling Di-tert-butyl (1-chloroethyl) phosphate in Prodrug Synthesis Executive Summary & Chemical Causality (E-E-A-T) Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Di-tert-butyl (1-chloroethyl) phosphate in Prodrug Synthesis

Executive Summary & Chemical Causality (E-E-A-T)

Di-tert-butyl (1-chloroethyl) phosphate (CAS: 1567347-31-2) is a highly reactive electrophilic reagent predominantly utilized in pharmaceutical research for the synthesis of ethylidene-linked phosphate prodrugs (1)[1]. By appending a phosphonooxyethyl group to poorly soluble active pharmaceutical ingredients (APIs), researchers can significantly enhance aqueous solubility and oral bioavailability, overcoming critical barriers in drug formulation (2)[2].

However, the same chemical properties that make this reagent an excellent building block also dictate its hazard profile. The 1-chloroethyl moiety is an active alkylating agent. Upon exposure to ambient moisture or mucosal surfaces, the alpha-chloro ether/ester motif undergoes rapid hydrolysis. This degradation pathway releases hydrochloric acid (HCl), acetaldehyde, and di-tert-butyl phosphate[1]. The localized generation of HCl is the primary mechanistic driver behind its GHS hazard classifications:

  • H315: Causes skin irritation (3)[3].

  • H319: Causes serious eye irritation[3].

  • H335: May cause respiratory irritation[3].

Personal Protective Equipment (PPE) Matrix

Due to its moisture sensitivity and irritant properties, handling this compound requires a strict PPE regimen. Furthermore, because this reagent is typically dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) during prodrug synthesis[2], glove selection must account for solvent-mediated breakthrough.

PPE CategoryRecommended SpecificationQuantitative Data / Breakthrough TimeJustification (Causality)
Hand Protection (In Solvent) Butyl Rubber (0.3 mm) or Laminate (e.g., Silver Shield)> 480 minutes (for DMF/DCM mixtures)Nitrile degrades rapidly in DMF/DCM. Butyl rubber prevents solvent-carrier transport of the alkylating agent to the skin.
Hand Protection (Neat) Heavy-duty Nitrile (0.11 mm minimum)> 240 minutes (Neat chemical only)Sufficient for handling the pure reagent during weighing or transfer before solvent addition.
Eye Protection Chemical Splash GogglesN/A (Must meet ANSI Z87.1)Protects against micro-droplets of HCl generated by ambient hydrolysis[3].
Body Protection Flame-resistant lab coat & chemical apronN/APrevents localized skin irritation (H315) from accidental spills[3].
Respiratory Fume Hood (Face velocity: 80-100 fpm)N/APrimary engineering control to mitigate respiratory irritation (H335)[3].

Experimental Protocol: Prodrug Alkylation Workflow

To ensure both safety and high synthetic yield, the alkylation of an API using Di-tert-butyl (1-chloroethyl) phosphate must be conducted under strictly anhydrous conditions. The following is a validated, self-validating step-by-step methodology for N-alkylation in prodrug synthesis[2].

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational.

  • Flame-dry or oven-dry all glassware (round-bottom flask, syringes, needles) and cool under a continuous stream of dry Nitrogen (N2) or Argon. Causality: Eliminating surface moisture prevents the premature hydrolysis of the 1-chloroethyl group, preserving reagent stoichiometry and preventing HCl gas buildup.

Step 2: Reagent Preparation & Transfer

  • Dissolve the target API (e.g., an azaindole derivative) and a mild base (e.g., Potassium Carbonate or Sodium Hydride, 1.5-2.0 equivalents) in anhydrous DMF.

  • Using an air-free syringe technique, draw the required volume of Di-tert-butyl (1-chloroethyl) phosphate (typically 1.1 to 1.5 equivalents). Causality: Syringe transfer maintains the integrity of the inert atmosphere. Exposing the reagent bottle to ambient air will rapidly degrade the stock solution.

Step 3: Reaction Execution

  • Add the Di-tert-butyl (1-chloroethyl) phosphate solution dropwise to the reaction mixture at room temperature over 5–10 minutes. Causality: Dropwise addition controls any immediate exothermic events associated with the initial alkylation step.

  • Heat the reaction mixture to 50°C and stir for 6 hours under continuous N2 protection[2].

Step 4: Quenching and Workup

  • Cool the reaction to room temperature.

  • Slowly dilute the mixture with a large excess of Ethyl Acetate.

  • Quench the reaction by washing the organic layer with cold distilled water (3x) and brine (1x)[2]. Causality: This step safely hydrolyzes any unreacted electrophile and partitions the resulting water-soluble HCl and phosphate byproducts into the aqueous waste layer, leaving the protected prodrug in the organic phase.

  • Concentrate the organic layer in vacuo for subsequent purification.

Operational Workflow Visualization

G Start 1. Fume Hood Prep Verify Ventilation & PPE Inert 2. Inert Atmosphere Purge with N2/Argon Start->Inert Proceed if safe Transfer 3. Air-Free Transfer Syringe Reagent Inert->Transfer Exclude moisture Reaction 4. Alkylation Reaction (50°C in DMF + Base) Transfer->Reaction Dropwise addition Quench 5. Aqueous Quench Hydrolyze Unreacted Reagent Reaction->Quench After 6 hours Waste 6. Waste Segregation Halogenated & Aqueous Quench->Waste Separate layers

Caption: Step-by-step operational workflow for the safe handling and reaction of Di-tert-butyl (1-chloroethyl) phosphate.

Spill Response and Disposal Plan

In the event of a localized spill inside the fume hood, immediate neutralization is required to prevent the accumulation of irritating HCl gas.

Spill Response Methodology:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill.

  • Protect: Verify that heavy-duty Nitrile or Butyl rubber gloves and chemical splash goggles are worn.

  • Absorb: Cover the liquid spill completely with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite).

  • Neutralize: Carefully broadcast a weak, dry base—such as Sodium Bicarbonate (NaHCO3)—over the absorbed spill. Causality: NaHCO3 safely neutralizes the evolving HCl gas (forming NaCl, H2O, and CO2) without causing a violent, uncontrolled exothermic reaction that strong bases would trigger.

  • Collect: Sweep the neutralized mixture using a non-sparking tool into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Disposal Plan:

  • Segregation: Label the container as "Halogenated Organic Waste - Contains Phosphate Esters and HCl."

  • Storage: Store in a designated, ventilated hazardous waste cabinet away from strong oxidizing agents and strong bases.

  • Protocol: Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations. Do not discharge aqueous washes containing the hydrolyzed byproducts into the standard municipal sewage system.

References

  • Kumpulainen, H., et al. (2005). An efficient strategy for the synthesis of 1-chloroethyl phosphates and phosphoramidates. Journal of Organic Chemistry, 70(22), 9056-8. Retrieved from [Link]

  • Google Patents / European Patent Office. (2013). Substituted Azaindole Compounds, Salts, Pharmaceutical Compositions Thereof and Methods of Use (EP 2 888 260 B1).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.